molecular formula C8H7IO2 B1267032 4-Iodophenyl acetate CAS No. 33527-94-5

4-Iodophenyl acetate

Cat. No.: B1267032
CAS No.: 33527-94-5
M. Wt: 262.04 g/mol
InChI Key: MXHYFISNECFQHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodophenyl acetate (CAS 33527-94-5) is a high-purity chemical building block of significant value in organic and medicinal chemistry research. This compound, appearing as a white to light yellow powder or crystal, is characterized by its melting point of 38 °C and should be stored refrigerated and sealed in a dark, dry place to maintain stability . Its primary research application stems from the aromatic iodine moiety, which makes it a versatile precursor in cross-coupling reactions, such as the Suzuki and Heck reactions, facilitating the construction of complex biaryl systems. Furthermore, the acetoxy group can be hydrolyzed to reveal a phenol, offering a handle for further functionalization. Published research demonstrates its utility as a key starting material in the synthesis of more complex molecules, such as 4-substituted 1-(4-iodophenyl)pyrrolidine-2,5-dione derivatives, which are explored for their potential biological activities . As a reagent, this compound is strictly for research purposes in chemical synthesis and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(4-iodophenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO2/c1-6(10)11-8-4-2-7(9)3-5-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXHYFISNECFQHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20955149
Record name 4-Iodophenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20955149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33527-94-5
Record name Phenol, 4-iodo-, acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033527945
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Iodophenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20955149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Iodophenylacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Iodophenyl Acetate from 4-Iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 4-iodophenyl acetate from 4-iodophenol, a crucial transformation for the preparation of various pharmaceutical and agrochemical intermediates.[1] The process involves the acetylation of the phenolic hydroxyl group of 4-iodophenol. This document details the reaction, experimental protocols, and quantitative data associated with this synthesis.

Core Synthesis Strategy: Acetylation of 4-Iodophenol

The synthesis of this compound is achieved through the esterification of 4-iodophenol with acetic anhydride. This reaction is typically catalyzed by a base, such as pyridine or sodium bicarbonate, which acts as an acyl transfer catalyst and neutralizes the acetic acid byproduct.

The overall reaction is as follows:

4-Iodophenol + Acetic Anhydride → this compound + Acetic Acid

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound. The data is compiled from established chemical principles and analogous reactions.

ParameterValueReference
Reactants
4-Iodophenol1.0 equivalent[2]
Acetic Anhydride1.2 - 1.5 equivalents[2][3]
Catalyst
Pyridine0.1 equivalents (catalytic)[2]
or Sodium Bicarbonate1.0 equivalent[2]
Solvent Dichloromethane (DCM)[2][3]
Reaction Conditions
TemperatureRoom Temperature (approx. 25°C)[2][3]
Reaction Time2 - 4 hours[2]
Product Information
Product NameThis compound[1]
Molecular FormulaC₈H₇IO₂[1]
Molecular Weight262.05 g/mol [1]
AppearanceWhite to light yellow powder or crystal[1]
Melting Point93.5 °C (for 4-iodophenol)[4]
Expected Yield>95% (based on similar reactions)[5]

Detailed Experimental Protocol

This protocol is adapted from established methods for the acetylation of phenols.[2][5]

3.1. Materials and Reagents:

  • 4-Iodophenol (C₆H₅IO)

  • Acetic Anhydride ((CH₃CO)₂O)

  • Pyridine (C₅H₅N) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

3.2. Reaction Procedure:

  • In a clean, dry round-bottom flask, dissolve 4-iodophenol (1.0 eq) in dichloromethane.

  • To this solution, add a catalytic amount of pyridine (0.1 eq) or an equimolar amount of sodium bicarbonate.[2]

  • While stirring at room temperature, add acetic anhydride (1.2 eq) dropwise to the mixture.[2]

  • Allow the reaction to stir for 2-4 hours at room temperature.[2]

  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

3.3. Work-up and Purification:

  • Upon completion, dilute the reaction mixture with additional dichloromethane.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[2]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[2][6]

  • Filter off the drying agent.

  • Concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.[2][6]

  • If necessary, the crude this compound can be further purified by recrystallization or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[2]

Visual Representations

4.1. Reaction Pathway

Synthesis of this compound 4-Iodophenol 4-Iodophenol This compound This compound 4-Iodophenol->this compound + Acetic Anhydride (Pyridine or NaHCO3) Acetic Anhydride Acetic Anhydride Acetic Anhydride->this compound Acetic Acid Acetic Acid This compound->Acetic Acid Byproduct Experimental Workflow A Dissolve 4-Iodophenol in Dichloromethane B Add Catalyst (Pyridine or NaHCO3) A->B C Add Acetic Anhydride (dropwise) B->C D Stir at Room Temperature (2-4 hours) C->D E Reaction Work-up (Wash with HCl, NaHCO3, Brine) D->E F Dry Organic Layer (MgSO4 or Na2SO4) E->F G Concentrate (Rotary Evaporation) F->G H Purification (Recrystallization or Chromatography) G->H I This compound (Final Product) H->I

References

In-Depth Technical Guide to the Physical Properties of 4-Iodophenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Iodophenyl acetate, a key intermediate in organic synthesis. The document details available quantitative data, outlines relevant experimental protocols, and presents a visual representation of its synthetic pathway.

Core Physical Properties

This compound (CAS No: 33527-94-5) is an aromatic compound with the molecular formula C₈H₇IO₂.[1] It is characterized by a phenyl ring substituted with an iodine atom and an acetate group.

Data Presentation: Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₈H₇IO₂[1]
Molecular Weight 262.05 g/mol [1]
Appearance White to light yellow powder or crystal
Melting Point 36.0 - 40.0 °C
Boiling Point Not available in the searched literature
Density Not available in the searched literature
Solubility Soluble in organic solvents such as ethanol and ether; limited solubility in water.[1][1]

Experimental Protocols

The following sections detail the experimental procedures for the synthesis of this compound and the determination of its key physical properties.

Synthesis of this compound via Acetylation of 4-Iodophenol

This protocol is based on the general method for the acetylation of phenols.

Materials:

  • 4-Iodophenol

  • Acetic anhydride

  • Pyridine (catalyst)

  • Dichloromethane (solvent)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve 4-iodophenol (1.0 equivalent) in dichloromethane.

  • Add a catalytic amount of pyridine to the solution.

  • Cool the mixture in an ice bath and add acetic anhydride (1.2 equivalents) dropwise using a dropping funnel, while stirring continuously.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

Determination of Melting Point (General Procedure)

Materials:

  • This compound sample

  • Capillary tubes

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Mortar and pestle

Procedure:

  • Ensure the this compound sample is dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.

  • Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

  • Then, decrease the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

Mandatory Visualization

The following diagram illustrates the synthetic workflow for the preparation of this compound from 4-iodophenol.

Synthesis_of_4_Iodophenyl_Acetate cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification cluster_product Product 4-Iodophenol 4-Iodophenol Reaction Reaction 4-Iodophenol->Reaction 1.0 eq Acetic Anhydride Acetic Anhydride Acetic Anhydride->Reaction 1.2 eq Pyridine (catalyst) Pyridine (catalyst) Pyridine (catalyst)->Reaction DCM (solvent) DCM (solvent) DCM (solvent)->Reaction Room Temperature Room Temperature Room Temperature->Reaction Acid/Base Wash Acid/Base Wash Drying Drying Acid/Base Wash->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Purification Purification Solvent Removal->Purification This compound This compound Purification->this compound Reaction->Acid/Base Wash

Caption: Synthesis workflow for this compound.

References

4-Iodophenyl Acetate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Publication: December 26, 2025

This technical guide provides an in-depth overview of 4-Iodophenyl acetate, a halogenated aromatic ester. It covers its chemical structure, properties, synthesis, and spectroscopic data. This document is intended to be a valuable resource for professionals in chemical research and drug development.

Chemical Identity and Properties

This compound, with the CAS number 33527-94-5 , is an organic compound characterized by an acetate group attached to a phenyl ring substituted with an iodine atom at the para position.[1] Its molecular formula is C₈H₇IO₂ and it has a molecular weight of 262.05 g/mol .[1]

Physically, this compound is typically a colorless to pale yellow liquid with a characteristic sweet, aromatic odor. It exhibits good solubility in common organic solvents.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 33527-94-5[1]
Molecular Formula C₈H₇IO₂
Molecular Weight 262.05 g/mol [1]
Appearance Colorless to pale yellow liquid
Odor Sweet, aromatic

Synthesis of this compound

The synthesis of this compound is typically achieved through the acetylation of 4-iodophenol. This reaction involves the treatment of 4-iodophenol with an acetylating agent, such as acetic anhydride or acetyl chloride, often in the presence of a base or catalyst.

Experimental Protocol: Acetylation of 4-Iodophenol

This protocol is based on general acetylation procedures for phenols.[2]

Materials:

  • 4-Iodophenol

  • Acetic anhydride

  • Pyridine (or a suitable non-protic solvent like dichloromethane with a base such as triethylamine)

  • Deionized water

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve 4-iodophenol (1.0 equivalent) in pyridine or a suitable solvent.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride (1.1 to 1.5 equivalents) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding cold deionized water.

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Table 2: Summary of a Representative Synthesis Protocol

StepReagents & SolventsReaction TimeTemperatureNotes
Acetylation 4-Iodophenol, Acetic Anhydride, Pyridine2-4 hoursRoom TemperatureReaction progress monitored by TLC.
Work-up Water, Ethyl Acetate, 1 M HCl, Sat. NaHCO₃, Brine--Standard aqueous work-up procedure.
Purification ---Vacuum distillation or column chromatography.

Synthesis Workflow Diagram

G cluster_start Starting Material cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product start 4-Iodophenol reaction Acetylation with Acetic Anhydride and Pyridine start->reaction workup Aqueous Work-up reaction->workup purification Purification (Distillation/Chromatography) workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. The following data is predicted based on the analysis of structurally similar compounds and established principles of spectroscopy.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show two doublets in the aromatic region, corresponding to the ortho and meta protons relative to the acetate group, and a singlet for the methyl protons of the acetate group.

Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Acetyl CH₃~2.3Singlet
Aromatic H (ortho to -OAc)~7.0 - 7.2Doublet
Aromatic H (meta to -OAc)~7.6 - 7.8Doublet
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show signals for the carbonyl carbon, the aromatic carbons (with the carbon attached to iodine being significantly shifted), and the methyl carbon of the acetate group.

Table 4: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

CarbonPredicted Chemical Shift (ppm)
Acetyl CH₃~21
C-I~90
Aromatic CH (ortho to -OAc)~124
Aromatic CH (meta to -OAc)~138
C-O~151
C=O~169
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the carbonyl group of the ester and the C-O stretching vibrations, as well as absorptions related to the aromatic ring.

Table 5: Predicted Characteristic IR Absorptions

Functional GroupWavenumber (cm⁻¹)Intensity
C=O Stretch (Ester)~1760Strong
C-O Stretch (Ester)~1200Strong
Aromatic C=C Stretch~1585, 1485Medium-Weak
Aromatic C-H Stretch>3000Medium-Weak
C-I Stretch~600-500Medium-Weak
Mass Spectrometry (Predicted)

The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak at m/z 262. Key fragmentation patterns would likely involve the loss of the acetyl group and the iodine atom.

Table 6: Predicted Key Mass Spectrometry Fragments (EI)

m/zFragment
262[M]⁺ (Molecular Ion)
220[M - CH₂CO]⁺
135[M - I]⁺
43[CH₃CO]⁺

Biological Activity and Applications

Currently, there is limited specific information in the public domain regarding the biological activity and applications of this compound. However, related iodo- and phenyl-containing compounds have been investigated for various biological activities. For instance, other iodinated phenyl compounds have been explored for their potential in medicinal chemistry. Further research is required to elucidate the specific biological profile and potential applications of this compound in drug development and other scientific fields.

Logical Relationship Diagram for Potential Research

G cluster_compound Compound of Interest cluster_research Potential Research Areas compound This compound synthesis Optimization of Synthesis compound->synthesis spectroscopy Full Spectroscopic Characterization compound->spectroscopy bioactivity Biological Activity Screening spectroscopy->bioactivity application Exploration of Potential Applications bioactivity->application

Caption: Logical workflow for future research on this compound.

References

An In-depth Technical Guide on the Solubility of 4-Iodophenyl Acetate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the solubility characteristics of 4-iodophenyl acetate in various organic solvents. Due to the limited availability of precise quantitative solubility data for this compound in public literature, this document presents qualitative solubility information for the structurally analogous compound, 4-chlorophenyl acetate, to provide researchers with a foundational understanding.[1] Furthermore, a comprehensive, standardized experimental protocol for determining the solubility of crystalline organic compounds is provided to enable researchers to generate precise quantitative data for this compound in their laboratories. This guide also includes a procedural workflow for the synthesis of this compound from 4-iodophenol, a common precursor. All methodologies and workflows are presented with the aim of supporting research and development activities where this compound is a key component.

Introduction to this compound

This compound is an aromatic compound featuring an acetate group and an iodine atom attached to a benzene ring. Its chemical structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The solubility of this compound in organic solvents is a critical parameter for its application in reaction chemistry, purification processes, and formulation development. Understanding its solubility profile allows for the selection of appropriate solvent systems, optimization of reaction conditions, and the development of effective purification strategies such as recrystallization.

Solubility Profile

Precise, publicly available quantitative solubility data for this compound is scarce. However, the solubility of structurally similar compounds can provide valuable insights. 4-Chlorophenyl acetate, an analogue of this compound, exhibits good solubility in a range of common organic solvents.[1] This suggests that this compound is likely to have a similar solubility profile.

Table 1: Qualitative Solubility of 4-Chlorophenyl Acetate in Various Organic Solvents

Solvent ClassSpecific SolventsQualitative Solubility
Aromatic HydrocarbonsToluene, BenzeneSoluble
Polar Aprotic SolventsAcetone, Ethyl AcetateSoluble
Aliphatic AlcoholsEthanol, MethanolSoluble
Halogenated SolventsDichloromethaneExpected to be Soluble
EthersDiethyl Ether, THFExpected to be Soluble
Non-polar SolventsHexane, CyclohexaneLimited Solubility
WaterLimited Solubility[1]

Note: The solubility of this compound is expected to be similar to that of 4-chlorophenyl acetate due to their structural similarities. However, empirical determination is recommended for precise quantitative values.

Experimental Protocol for Determining Solubility

The following is a generalized, robust protocol for the experimental determination of the solubility of a crystalline organic compound, such as this compound, in an organic solvent. This method is based on the principle of creating a saturated solution at a specific temperature and then determining the concentration of the solute.

Materials and Equipment:

  • This compound (crystalline solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of the Solid: Ensure the this compound is a fine, homogenous powder to facilitate dissolution. If necessary, gently grind the crystals using a mortar and pestle.

  • Addition of Solvent: Accurately weigh a specific amount of the organic solvent (e.g., 5 mL) into a series of vials.

  • Addition of Solute: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The presence of undissolved solid is necessary to confirm saturation.

  • Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

  • Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved solid particles.

  • Dilution: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, typically expressed in mg/mL, g/L, or mol/L.

Visualization of Workflows

The following diagrams illustrate key processes related to the study of this compound.

G cluster_synthesis Synthesis Workflow start Start: 4-Iodophenol reagents Reactants: Acetic Anhydride, Pyridine (catalyst) start->reagents 1. Combine reaction Reaction: Stir at room temperature reagents->reaction 2. Initiate workup Work-up: Aqueous wash and extraction reaction->workup 3. Quench & Extract purification Purification: Recrystallization or Chromatography workup->purification 4. Purify product Product: this compound purification->product 5. Isolate G cluster_solubility Solubility Determination Workflow start Start: Weigh excess this compound add_solvent Add known volume of organic solvent start->add_solvent equilibration Equilibrate at constant temperature (e.g., 24-48h with shaking) add_solvent->equilibration filtration Filter supernatant to remove undissolved solid equilibration->filtration dilution Dilute a known volume of the filtrate filtration->dilution analysis Analyze concentration (e.g., HPLC, UV-Vis) dilution->analysis calculation Calculate solubility (e.g., in mg/mL) analysis->calculation

References

Molecular Structure and Proton Environments

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Iodophenyl Acetate

For researchers, scientists, and drug development professionals, a comprehensive understanding of the structural characterization of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating molecular structures. This guide provides a detailed analysis of the ¹H NMR spectrum of this compound, a key intermediate in various synthetic applications.

This compound possesses a simple, yet informative, ¹H NMR spectrum. The molecule has a plane of symmetry, leading to three distinct proton environments:

  • Methyl Protons (H-a): The three equivalent protons of the acetyl group.

  • Aromatic Protons (H-b): The two equivalent aromatic protons ortho to the acetate group.

  • Aromatic Protons (H-c): The two equivalent aromatic protons ortho to the iodine atom.

The relationship between these proton environments is illustrated in the following diagram:

Caption: Molecular structure of this compound highlighting the distinct proton environments.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is characterized by three main signals. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the benzene ring. The electron-withdrawing nature of the acetate group and the iodine atom will deshield the aromatic protons, shifting them downfield.

Proton Environment Signal Integration Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Acetyl Methyl ProtonsH-a3H~ 2.3Singlet (s)-
Aromatic ProtonsH-b2H~ 7.1Doublet (d)~ 8.5
Aromatic ProtonsH-c2H~ 7.7Doublet (d)~ 8.5

Note: The chemical shifts for the aromatic protons (H-b and H-c) are estimated based on data from the closely related compound, 4-iodobenzyl acetate, which exhibits signals at δ 7.10 (d) and 7.69 (d) ppm.[1]

Interpretation of the Spectrum

  • H-a (Acetyl Methyl Protons): These three protons are chemically equivalent and do not have any adjacent protons to couple with. Therefore, they appear as a sharp singlet in the upfield region of the spectrum, typically around 2.3 ppm.

  • H-b and H-c (Aromatic Protons): The para-substitution pattern of the benzene ring results in an AA'BB' spin system, which often appears as two distinct doublets.

    • The H-c protons, being ortho to the more electronegative iodine atom, are expected to be more deshielded and thus resonate at a higher chemical shift (further downfield) compared to the H-b protons. They will appear as a doublet due to coupling with the adjacent H-b protons.

    • The H-b protons, ortho to the acetate group, will also be deshielded but to a lesser extent than the H-c protons. They will appear as a doublet due to coupling with the adjacent H-c protons.

    • The coupling constant (J) for both doublets is expected to be the same, typically in the range of 8-9 Hz, which is characteristic of ortho-coupling in benzene derivatives.

Experimental Protocol for ¹H NMR Spectroscopy

To obtain a high-resolution ¹H NMR spectrum of this compound, the following general protocol should be followed:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumental Analysis:

    • Acquire the ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Typical acquisition parameters include:

      • A sufficient number of scans (e.g., 8-16) to obtain a good signal-to-noise ratio.

      • A spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).

      • A relaxation delay of 1-5 seconds between scans to ensure full relaxation of the protons.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the multiplicities and measure the coupling constants.

The logical workflow for the characterization of this compound using ¹H NMR is depicted below:

G ¹H NMR Characterization Workflow cluster_0 Experimental cluster_1 Data Processing cluster_2 Spectral Analysis SamplePrep Sample Preparation (Dissolution in CDCl₃ with TMS) DataAcq Data Acquisition (High-Field NMR Spectrometer) SamplePrep->DataAcq FT Fourier Transform DataAcq->FT Phasing Phase Correction FT->Phasing Calibration Chemical Shift Calibration Phasing->Calibration Integration Signal Integration Calibration->Integration ChemShift Chemical Shift Analysis Integration->ChemShift Multiplicity Multiplicity and Coupling Constant Analysis Integration->Multiplicity Structure Structural Elucidation ChemShift->Structure Multiplicity->Structure

References

mass spectrometry fragmentation of 4-Iodophenyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Iodophenyl Acetate

For researchers, scientists, and drug development professionals, understanding the mass spectrometric behavior of compounds is crucial for structural elucidation and analytical method development. This guide provides a detailed overview of the predicted electron ionization (EI) mass spectrometry fragmentation of this compound. Due to the limited availability of public experimental data for this specific compound, the fragmentation pathways described are based on established principles of mass spectrometry for aromatic esters and halogenated compounds.

Core Fragmentation Pathways

Under electron impact (EI) ionization, this compound is expected to undergo several characteristic fragmentation reactions. The molecular ion (M•+) will be formed by the loss of an electron. The primary fragmentation pathways are anticipated to be driven by the presence of the ester functional group and the carbon-iodine bond.

Two main initial fragmentation routes are proposed:

  • Loss of Ketene: A common fragmentation for acetate esters is the neutral loss of a ketene molecule (CH₂=C=O), leading to the formation of an iodophenol radical cation.

  • Cleavage of the Carbon-Iodine Bond: The C-I bond is relatively weak and can cleave, resulting in the loss of an iodine radical.

  • Acylium Ion Formation: Cleavage of the ester bond can also lead to the formation of a stable acylium ion.

These initial fragment ions can then undergo further fragmentation to produce a characteristic mass spectrum.

Predicted Mass Spectrometry Data

The following table summarizes the predicted key fragment ions for this compound, their mass-to-charge ratios (m/z), and their proposed structures. The relative abundance is an illustrative prediction based on general fragmentation principles.

m/z Proposed Ion Structure Formula Proposed Fragmentation Illustrative Relative Abundance
262[C₈H₇IO₂]•+C₈H₇IO₂Molecular Ion (M•+)Moderate
220[C₆H₅IO]•+C₆H₅IOM•+ - CH₂COHigh
135[C₈H₇O₂]⁺C₈H₇O₂M•+ - I•Low
127I⁺IIodine CationLow
93[C₆H₅O]⁺C₆H₅O[C₆H₅IO]•+ - I•Moderate
43[CH₃CO]⁺C₂H₃OAcylium IonHigh (Often Base Peak)

Experimental Protocol: GC-MS Analysis

A standard method for analyzing this compound would involve Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source.

1. Instrumentation:

  • A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source.

2. Sample Preparation:

  • Dissolve the sample in a volatile organic solvent, such as dichloromethane or ethyl acetate, to a concentration of approximately 1 mg/mL.

3. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • GC Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

4. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Impact (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 40 to 300.

  • Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

Visualizing the Fragmentation Pathway

The following diagram illustrates the predicted fragmentation pathways of this compound under electron ionization.

Fragmentation_Pathway M This compound (M•+) m/z = 262 F1 Iodophenol radical cation m/z = 220 M->F1 - CH₂CO F2 Phenyl acetate cation m/z = 135 M->F2 - I• F4 Acylium ion m/z = 43 M->F4 - •OC₆H₄I F3 Phenoxy cation m/z = 93 F1->F3 - I•

Caption: Predicted EI-MS fragmentation of this compound.

Logical Workflow for Analysis

The general workflow for the analysis of this compound using GC-MS is depicted below.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve in Volatile Solvent Sample->Dissolve Inject Inject into GC Dissolve->Inject Separate Separation on GC Column Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Detection (MS) Ionize->Detect Spectrum Generate Mass Spectrum Detect->Spectrum Library Library Search & Interpretation Spectrum->Library

Caption: Standard workflow for the GC-MS analysis of aromatic esters.

Stability and Storage of 4-Iodophenyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 4-Iodophenyl acetate. The information herein is intended to support researchers, scientists, and professionals in the field of drug development in ensuring the integrity and reliability of this compound in their studies. This document outlines potential degradation pathways, recommended stability testing protocols based on international guidelines, and best practices for storage and handling.

Chemical Profile and General Stability

This compound is an aromatic ester containing a carbon-iodine bond. Its stability is primarily influenced by the lability of the ester functional group and the potential for reactions involving the iodo-substituted phenyl ring. Like many acetate esters, it is susceptible to hydrolysis, and the presence of the iodine atom may introduce sensitivity to light.

General Storage Recommendations: To maintain the integrity of this compound, it should be stored in a cool, dry, and well-ventilated area. It is crucial to protect the compound from light and moisture. Containers should be tightly sealed and stored away from incompatible materials such as strong oxidizing agents, acids, and bases.

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be anticipated under stress conditions. Understanding these pathways is critical for developing stability-indicating analytical methods and for defining appropriate storage conditions.

Hydrolysis

The ester linkage in this compound is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions. This reaction would yield 4-Iodophenol and acetic acid. The rate of hydrolysis is expected to be pH-dependent.

Photodegradation

Aromatic iodine compounds can be sensitive to light, particularly in the UV region. Photodegradation may involve the cleavage of the carbon-iodine bond, potentially leading to the formation of radical species and subsequent secondary degradation products.

Thermal Degradation

At elevated temperatures, this compound may undergo thermal decomposition. For phenyl acetates, thermal degradation can lead to the formation of a phenol and ketene.

A conceptual overview of the potential degradation pathways is presented below.

cluster_0 This compound cluster_1 Degradation Pathways cluster_2 Degradation Products A 4-Iodophenyl Acetate B Hydrolysis (Acid/Base) A->B C Photodegradation (Light) A->C D Thermal Degradation (Heat) A->D E 4-Iodophenol + Acetic Acid B->E F Radical Species & Secondary Products C->F G 4-Iodophenol + Ketene D->G A Obtain High-Purity This compound B Develop & Validate Stability-Indicating Analytical Method (e.g., HPLC) A->B C Perform Forced Degradation Studies B->C E Initiate Long-Term & Accelerated Stability Studies B->E D Identify & Characterize Degradation Products C->D G Evaluate Data & Determine Shelf-Life and Storage Conditions D->G F Analyze Samples at Specified Time Points E->F F->G

In-Depth Technical Guide to the Hazards and Safety Precautions for 4-Iodophenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodophenyl acetate is an organic compound with the molecular formula C₈H₇IO₂. It is characterized by a phenyl ring substituted with an iodine atom at the para-position and an acetate group.[1] This compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. Its reactivity is influenced by the presence of the iodo and ester functional groups.[1] Given its potential applications, a comprehensive understanding of its hazards and the implementation of appropriate safety precautions are paramount for laboratory personnel.

Physicochemical and Toxicological Data

Quantitative data for this compound is not fully available. The following table summarizes known properties and includes data inferred from structurally related compounds for a more complete, albeit estimated, profile.

PropertyValueSource/Notes
CAS Number 33527-94-5
Molecular Formula C₈H₇IO₂[1]
Molecular Weight 262.05 g/mol [1]
Appearance White to light yellow powder or crystal; Colorless to pale yellow liquid with a sweet, aromatic odor.[1]
Melting Point 36.0 - 40.0 °C[2]
Boiling Point Data not available
Flash Point Data not available
Solubility Soluble in organic solvents such as ethanol and ether; limited solubility in water.[1]
Specific Gravity Data not available
Toxicity No specific toxicological data available. Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation (inferred from similar compounds).

Hazard Identification and GHS Classification (Inferred)

A specific GHS classification for this compound is not established. Based on data for analogous compounds, the following hazards should be anticipated:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.

Pictogram (Anticipated):

alt text

Signal Word (Anticipated): Warning

Hazard Statements (Anticipated):

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements (Anticipated):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.[3]

  • P270: Do not eat, drink or smoke when using this product.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.[4]

  • P501: Dispose of contents/container to an approved waste disposal plant.[4]

Experimental Protocols: Safe Handling and Use

The following protocols are generalized for handling aryl iodides and should be adapted based on a specific, process-based risk assessment.

General Handling Precautions
  • Engineering Controls: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[4]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[5]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

    • Skin and Body Protection: Wear a laboratory coat, long pants, and closed-toe shoes.[6]

  • Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[4]

Example Experimental Protocol: Acetylation of 4-Iodophenol (Illustrative)

This protocol illustrates a general procedure for the synthesis of an aryl acetate and highlights key safety considerations.

  • In a well-ventilated fume hood, dissolve 4-iodophenol in a suitable solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.

  • Slowly add an acetylating agent, such as acetic anhydride, to the solution. This reaction can be exothermic, so controlled addition is crucial.

  • A catalyst, such as pyridine or a non-nucleophilic base, may be added. Handle catalysts with appropriate caution, as they may have their own specific hazards.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by a suitable analytical technique (e.g., TLC).

  • Upon completion, quench the reaction by carefully adding water or a dilute aqueous acid/base solution. Be aware of potential gas evolution.

  • Perform a liquid-liquid extraction to isolate the product. Use appropriate glassware and handle extraction solvents in the fume hood.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

  • Remove the solvent using a rotary evaporator. Ensure the vacuum trap is cold to capture volatile solvents.

  • Purify the crude product by recrystallization or column chromatography, using appropriate solvents and PPE.

Risk Management and Safety Workflows

Signaling Pathway for Hazard Recognition and Response

Hazard_Response cluster_recognition Hazard Recognition cluster_response First Aid Response Inhalation Inhalation of Dust/Vapors Move_to_Fresh_Air Move to Fresh Air Inhalation->Move_to_Fresh_Air If inhaled Skin_Contact Skin Contact Wash_with_Soap_Water Wash with Soap and Water Skin_Contact->Wash_with_Soap_Water On skin Eye_Contact Eye Contact Rinse_Eyes Rinse Eyes for 15 mins Eye_Contact->Rinse_Eyes In eyes Ingestion Ingestion Seek_Medical_Attention Seek Immediate Medical Attention Ingestion->Seek_Medical_Attention If swallowed Move_to_Fresh_Air->Seek_Medical_Attention Wash_with_Soap_Water->Seek_Medical_Attention Rinse_Eyes->Seek_Medical_Attention

Caption: First aid response pathway for exposure to this compound.

Experimental Workflow for Safe Handling

Safe_Handling_Workflow Start Start: Obtain this compound Risk_Assessment Conduct Risk Assessment Start->Risk_Assessment PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Risk_Assessment->PPE Fume_Hood Work in a Ventilated Fume Hood PPE->Fume_Hood Weighing Weigh Solid in a Contained Manner Fume_Hood->Weighing Dispensing Dispense as Solution if Possible Fume_Hood->Dispensing Reaction_Setup Set up Reaction Apparatus Weighing->Reaction_Setup Reaction Perform Chemical Reaction Reaction_Setup->Reaction Dispensing->Reaction_Setup Workup Aqueous Workup and Extraction Reaction->Workup Waste_Disposal Dispose of Waste in Designated Containers Reaction->Waste_Disposal Purification Purification (e.g., Chromatography) Workup->Purification Workup->Waste_Disposal Purification->Waste_Disposal End End: Store Product Appropriately Purification->End Decontamination Decontaminate Glassware and Work Area Waste_Disposal->Decontamination Decontamination->End

References

4-Iodophenyl Acetate: A Comprehensive Technical Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Iodophenyl acetate is a versatile and highly reactive building block in modern organic synthesis. Its utility is primarily anchored in its capacity to participate in a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. The presence of the iodine atom provides a reactive site for oxidative addition to palladium(0) catalysts, while the acetate group offers a latent phenol functionality that can be unmasked post-coupling, providing a valuable handle for further molecular elaboration. This dual functionality makes this compound an attractive starting material in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and materials science. This technical guide provides an in-depth overview of its properties, key reactions, and detailed experimental protocols.

Chemical and Physical Properties

This compound is a solid at room temperature, typically appearing as a white to light yellow crystalline powder. It is soluble in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran.

PropertyValue
Molecular Formula C₈H₇IO₂
Molecular Weight 262.05 g/mol
Appearance White to light yellow solid
Melting Point Data not readily available
Boiling Point Data not readily available
CAS Number 33527-94-5
Spectroscopic Data

The structural integrity of this compound can be confirmed by various spectroscopic methods.

¹H NMR (400 MHz, CDCl₃):

  • δ 7.68 (d, J = 8.0 Hz, 2H, Ar-H)

  • δ 6.86 (d, J = 8.0 Hz, 2H, Ar-H)

  • δ 2.29 (s, 3H, -COCH₃)[1]

¹³C NMR (100 MHz, CDCl₃):

  • δ 169.0 (C=O)

  • δ 150.4 (C-OAr)

  • δ 138.4 (Ar-C)

  • δ 123.7 (Ar-C)

  • δ 89.8 (C-I)

  • δ 21.0 (-COCH₃)[1]

Mass Spectrometry (EI): The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 262. Key fragmentation patterns would include the loss of ketene (CH₂=C=O) from the molecular ion to give a fragment at m/z 220 (the 4-iodophenol radical cation), and the loss of the iodine radical.

Core Applications in Organic Synthesis: Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions due to the high reactivity of the carbon-iodine bond towards oxidative addition.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds between this compound and various organoboron compounds, typically aryl or vinyl boronic acids or their esters. This reaction is fundamental for the synthesis of biaryl structures.

General Reaction Scheme:

Suzuki_Coupling start This compound + R-B(OH)₂ reagents Pd Catalyst Base Solvent start->reagents product 4-Acetoxyphenyl-R reagents->product

Caption: General scheme for Suzuki-Miyaura coupling.

Typical Reaction Conditions for Aryl Iodides:

ComponentExamplesTypical Loading/Concentration
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃0.5 - 5 mol%
Ligand PPh₃, XPhos, SPhos1 - 10 mol%
Base K₂CO₃, Cs₂CO₃, K₃PO₄1.5 - 3.0 equivalents
Solvent Toluene, Dioxane, THF, DMF (often with water)-
Temperature Room Temperature to 120 °C-
Reaction Time 1 - 24 hours-

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol is a general procedure for the coupling of an aryl iodide with an arylboronic acid and should be optimized for specific substrates.[2]

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).

  • Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

  • Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon). Add a degassed solvent mixture of toluene (5 mL), ethanol (1 mL), and deionized water (1 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Suzuki_Workflow Setup 1. Reaction Setup (Aryl Iodide, Boronic Acid, Base) Catalyst 2. Add Catalyst & Ligand (e.g., Pd(OAc)₂, PPh₃) Setup->Catalyst Solvent 3. Add Degassed Solvents (e.g., Toluene/EtOH/H₂O) Catalyst->Solvent React 4. Heat and Stir (e.g., 90°C, 12-24h) Solvent->React Workup 5. Work-up (Cool, Dilute with EtOAc/H₂O) React->Workup Extract 6. Extraction (Separate layers, Extract aqueous) Workup->Extract Dry 7. Wash and Dry (Brine wash, Dry over Na₂SO₄) Extract->Dry Purify 8. Purification (Column Chromatography) Dry->Purify

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Heck Reaction

The Heck reaction allows for the coupling of this compound with alkenes to form substituted styrenes or other vinylated arenes. This reaction is highly valuable for the construction of carbon-carbon bonds with stereocontrol, typically affording the E-isomer.

General Reaction Scheme:

Heck_Coupling start This compound + Alkene reagents Pd Catalyst Base Solvent start->reagents product Substituted Styrene reagents->product

Caption: General scheme for the Heck reaction.

Quantitative Data Example: A palladium-catalyzed Heck reaction between a protected glycosylated product and this compound has been reported to yield the corresponding styrene compound in 80% yield.[3][4]

Experimental Protocol: Representative Heck Reaction

This protocol is a general procedure for the Heck reaction of an aryl iodide with an alkene and may require optimization.

  • Reaction Setup: In a Schlenk tube, combine this compound (1.0 mmol, 1.0 eq.), the alkene (1.5 mmol, 1.5 eq.), palladium(II) acetate (0.02 mmol, 2 mol%), and a base such as triethylamine (2.0 mmol, 2.0 eq.).

  • Solvent Addition: Add an anhydrous solvent such as acetonitrile or DMF (5 mL) under an inert atmosphere.

  • Reaction: Seal the tube and heat the mixture with stirring to 80-100 °C for 4-24 hours, monitoring by TLC.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.

Heck_Catalytic_Cycle cluster_legend Heck Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-I) PdII Ar-Pd(II)-I(L)₂ Pd0->PdII Ar-I Coord Alkene Coordination AlkeneComplex [Ar-Pd(II)-I(L)₂(Alkene)] PdII->AlkeneComplex Alkene Insertion Migratory Insertion AlkylPd R-Pd(II)-I(L)₂ AlkeneComplex->AlkylPd BetaElim β-Hydride Elimination ProductComplex [HPd(II)I(L)₂(Product)] AlkylPd->ProductComplex ProductComplex->Pd0 Base (- H-Base⁺X⁻) RedElim Reductive Elimination (+ Base) Ar Ar = 4-Acetoxyphenyl

Caption: Catalytic cycle of the Heck reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, leading to the synthesis of substituted phenylacetylenes. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, although copper-free protocols have also been developed.[3][4][5]

Sonogashira_Coupling

Caption: Workflow for the hydrolysis of the acetate group.

Conclusion

This compound stands out as a pivotal building block for synthetic chemists. Its predictable reactivity in cornerstone cross-coupling reactions, combined with the synthetic versatility offered by the latent phenol, ensures its continued application in the assembly of complex molecular architectures. The protocols and data presented in this guide serve as a comprehensive resource for leveraging the full potential of this valuable reagent in research and development.

References

Methodological & Application

Application Notes: Suzuki-Miyaura Coupling of 4-Iodophenyl Acetate with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for constructing biaryl structures prevalent in pharmaceuticals and functional materials.[1][2] This reaction involves the palladium-catalyzed coupling of an organohalide with an organoboron compound, such as a boronic acid, in the presence of a base.[2] Aryl iodides are highly reactive substrates for this transformation due to the facile oxidative addition of the carbon-iodine bond to the palladium(0) catalyst.[2]

4-Iodophenyl acetate is a versatile building block, allowing for the introduction of a phenolic moiety. The acetate group can be readily hydrolyzed post-coupling to reveal the corresponding phenol, providing a functional handle for further molecular elaboration. This application note provides a general protocol and typical reaction conditions for the Suzuki coupling of this compound with various arylboronic acids.

General Reaction Scheme

General Reaction Scheme for Suzuki Coupling of this compound

Data Presentation: Representative Reaction Conditions

The success of a Suzuki-Miyaura coupling is highly dependent on the selection of catalyst, ligand, base, and solvent. The following table summarizes common conditions for the coupling of this compound with various arylboronic acids, providing a starting point for reaction optimization.

Arylboronic AcidPd Catalyst (mol%)Ligand (mol%)Base (equiv)Solvent SystemTemp (°C)Time (h)Yield (%)
Phenylboronic AcidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2.0)Toluene / EtOH / H₂O9012~95%
4-Methoxyphenylboronic AcidPdCl₂(dppf) (3)(dppf)Na₂CO₃ (2.0)Toluene / Dioxane (4:1)854~92%
4-Formylphenylboronic AcidPd₂(dba)₃ (1.5)P(t-Bu)₃ (3)K₃PO₄ (2.0)Toluene / H₂O10018~88%
3-Thiopheneboronic AcidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene / H₂O10016~90%
Naphthalene-1-boronic AcidPd(PPh₃)₄ (3)(PPh₃)CsF (2.0)THF6512~93%

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[1][2] Optimization may be required for specific substrates.

Materials

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Triphenylphosphine [PPh₃] (0.04 mmol, 4 mol%)

  • Potassium Carbonate [K₂CO₃] (2.0 mmol, 2.0 equiv)

  • Toluene, degassed (5 mL)

  • Ethanol, degassed (1 mL)

  • Deionized water, degassed (1 mL)

  • Ethyl acetate (for work-up)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Inert gas (Nitrogen or Argon)

Procedure

  • Reaction Setup:

    • To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (2.0 mmol).[1]

    • Seal the flask with a septum.

    • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this evacuation-backfill cycle three times to ensure an inert atmosphere.[1]

  • Solvent Addition:

    • Add the degassed solvent mixture of toluene (5 mL), ethanol (1 mL), and deionized water (1 mL) to the flask via syringe.[2]

  • Reaction Execution:

    • Place the flask in a preheated oil bath at 90 °C.[2]

    • Stir the reaction mixture vigorously for 12-24 hours. The reaction progress should be monitored periodically by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1][2]

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.[1]

    • Dilute the mixture with water (10 mL) and transfer it to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).[1]

    • Combine the organic layers and wash with brine (20 mL).[1]

    • Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.[1]

Visualizations

The mechanism of the Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3]

Suzuki_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)Ln-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl R¹-Pd(II)Ln-R² transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product sub1 R¹-X sub1->oxidative_addition sub2 R²-B(OR)₂ sub2->transmetalation base Base base->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for the Sonogashira Reaction of 4-Iodophenyl Acetate with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, has found extensive application in the synthesis of natural products, pharmaceuticals, and advanced materials.[3][4] The reaction proceeds under relatively mild conditions, tolerates a wide range of functional groups, and is highly efficient for the construction of arylethynyl moieties, which are important structural motifs in many biologically active compounds.

This document provides detailed application notes and experimental protocols for the Sonogashira reaction of 4-iodophenyl acetate with various terminal alkynes, a key transformation for the synthesis of functionalized aromatic compounds relevant to drug discovery and development.

Reaction Mechanism

The generally accepted mechanism for the copper-co-catalyzed Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Sonogashira_Mechanism ArI This compound Pd_complex Pd_complex Cu_acetylide Cu_acetylide Cu_acetylide->Pd_complex Transmetalation

The palladium cycle begins with the oxidative addition of the aryl iodide (this compound) to a Pd(0) complex to form a Pd(II) intermediate.[1] In the copper cycle, the terminal alkyne reacts with a Cu(I) salt in the presence of a base to form a copper acetylide.[5] This copper acetylide then undergoes transmetalation with the Pd(II) complex, transferring the acetylide group to the palladium center.[1] Finally, reductive elimination from the palladium complex yields the desired aryl-alkyne product and regenerates the active Pd(0) catalyst.[1]

Experimental Protocols

General Procedure for the Sonogashira Coupling of this compound with a Terminal Alkyne

The following is a general protocol that can be adapted for various terminal alkynes. Specific examples with corresponding data are provided in the tables below.

Experimental_Workflow start Start: Assemble Reaction Vessel reagents Add this compound, Pd Catalyst, CuI, and Base start->reagents solvent Add Anhydrous Solvent reagents->solvent degas Degas the Mixture (e.g., Ar bubbling) solvent->degas alkyne Add Terminal Alkyne via Syringe degas->alkyne reaction Stir at Specified Temperature and Time alkyne->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification by Column Chromatography workup->purification product Characterize Final Product (NMR, MS, etc.) purification->product

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, 1-hexyne, propargyl alcohol)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), acetonitrile (MeCN))

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Celite

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a dry reaction flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), the palladium catalyst (0.01-0.05 equiv), copper(I) iodide (0.02-0.10 equiv), and the amine base (2.0-3.0 equiv).

  • Add the anhydrous solvent.

  • Thoroughly degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.

  • Add the terminal alkyne (1.1-1.5 equiv) to the reaction mixture via syringe.

  • Stir the reaction mixture at the specified temperature (room temperature to 80 °C) and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Data Presentation

The following tables summarize the reaction conditions and yields for the Sonogashira coupling of this compound with various terminal alkynes. The data is compiled from literature reports on similar aryl iodides and serves as a guideline for expected outcomes.

Table 1: Sonogashira Coupling of this compound with Aromatic Alkynes

EntryTerminal AlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF254~95
24-MethoxyphenylacetylenePd(PPh₃)₄ / CuIDIPEADMF503~92
34-ChlorophenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NMeCN605~88
43-EthynylpyridinePd(PPh₃)₄ / CuIEt₃NTHF256~85

Table 2: Sonogashira Coupling of this compound with Aliphatic Alkynes

EntryTerminal AlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
11-HexynePdCl₂(PPh₃)₂ / CuIEt₃NTHF408~89
2Propargyl alcoholPd(PPh₃)₄ / CuIDIPEADMF255~93
33,3-Dimethyl-1-butynePdCl₂(PPh₃)₂ / CuIEt₃NMeCN5012~82
4TrimethylsilylacetylenePd(PPh₃)₄ / CuIEt₃NTHF252>95

Troubleshooting and Optimization

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.

    • Use freshly distilled or degassed solvents.

    • Increase the catalyst loading slightly (e.g., from 1 mol% to 3 mol%).

    • Consider using a different palladium catalyst or ligand. For instance, more electron-rich and bulky phosphine ligands can sometimes improve efficiency.[1]

    • Ensure the base is of high quality and used in sufficient excess.

  • Formation of Homocoupled Alkyne (Glaser Coupling):

    • This side reaction is promoted by the presence of oxygen and excess copper catalyst.

    • Thoroughly degas the reaction mixture.

    • Minimize the amount of copper(I) iodide used.

    • Consider a copper-free Sonogashira protocol, which may require a different palladium catalyst and ligand system and potentially higher reaction temperatures.[1]

  • Incomplete Reaction:

    • Increase the reaction time or temperature.

    • Add a slight excess of the terminal alkyne.

    • Ensure the base is not sterically hindered to an extent that it cannot deprotonate the alkyne effectively.

Applications in Drug Development

The Sonogashira reaction is a cornerstone in medicinal chemistry for the synthesis of complex molecules with potential therapeutic applications.[3] The introduction of an ethynyl linkage can significantly impact the pharmacological properties of a molecule by:

  • Modifying Conformation: The rigid, linear nature of the alkyne bond can act as a structural scaffold, holding different parts of a molecule in a specific orientation for optimal interaction with a biological target.

  • Improving Metabolic Stability: The C-C triple bond is generally resistant to metabolic degradation, which can lead to improved pharmacokinetic profiles.

  • Enhancing Binding Affinity: The alkyne can participate in various non-covalent interactions with protein targets, including hydrogen bonding and π-π stacking.

  • Serving as a Bioisostere: The ethynyl group can be used as a bioisostere for other functional groups, such as amides or alkenes, to fine-tune the properties of a drug candidate.

The products derived from the Sonogashira coupling of this compound can serve as versatile intermediates for the synthesis of a wide range of pharmacologically active compounds, including kinase inhibitors, receptor agonists and antagonists, and antiviral agents. The acetate group can be readily hydrolyzed to a phenol, providing a handle for further functionalization.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodophenyl acetate with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Buchwald-Hartwig amination of 4-iodophenyl acetate with primary amines. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-nitrogen (C-N) bonds, which are ubiquitous in pharmaceuticals and other functional materials.[1][2]

The protocols and data presented are based on established methodologies for the Buchwald-Hartwig amination of aryl iodides and serve as a guide for the successful synthesis of N-aryl primary amines from this compound.

I. Introduction

The Buchwald-Hartwig amination is a versatile and widely used method for the synthesis of arylamines from aryl halides or pseudohalides and primary or secondary amines.[1][2] The reaction is catalyzed by a palladium complex, typically formed in situ from a palladium source and a phosphine ligand, in the presence of a base. The choice of ligand and base is crucial for the success of the reaction and depends on the specific substrates being coupled.

For the amination of aryl iodides with primary amines, bulky, electron-rich phosphine ligands are often employed to promote the catalytic cycle and prevent the formation of undesired side products.[2] The reaction generally proceeds under inert atmosphere in an anhydrous solvent.

II. Reaction Mechanism and Workflow

The catalytic cycle of the Buchwald-Hartwig amination is generally accepted to involve three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (this compound), forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The primary amine coordinates to the Pd(II) complex, followed by deprotonation by the base to form a palladium-amido complex.

  • Reductive Elimination: The arylamine product is formed through reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst.

A simplified representation of the catalytic cycle is depicted below.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L (Active Catalyst) Oxidative_Addition Oxidative Addition (Ar-I) Pd(0)L->Oxidative_Addition Pd(II)_Complex L-Pd(II)(Ar)(I) Oxidative_Addition->Pd(II)_Complex Amine_Coordination R-NH₂ Pd(II)_Complex->Amine_Coordination Pd(II)_Amine_Complex [L-Pd(II)(Ar)(NH₂R)]⁺ I⁻ Amine_Coordination->Pd(II)_Amine_Complex Deprotonation Base Pd(II)_Amine_Complex->Deprotonation Pd(II)_Amido_Complex L-Pd(II)(Ar)(NHR) Deprotonation->Pd(II)_Amido_Complex Reductive_Elimination Reductive Elimination Pd(II)_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product Ar-NHR (Product) Reductive_Elimination->Product

Figure 1: Simplified catalytic cycle of the Buchwald-Hartwig amination.

The general experimental workflow for a Buchwald-Hartwig amination reaction is outlined below.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Setup 1. Assemble and dry glassware Inert 2. Establish inert atmosphere (Argon or Nitrogen) Setup->Inert Reagents 3. Add this compound, palladium source, ligand, and base Inert->Reagents Solvent 4. Add anhydrous solvent Reagents->Solvent Amine 5. Add primary amine Solvent->Amine Heating 6. Heat the reaction mixture with stirring Amine->Heating Monitoring 7. Monitor reaction progress (TLC, GC, or LC-MS) Heating->Monitoring Cooling 8. Cool to room temperature Monitoring->Cooling Quenching 9. Quench the reaction Cooling->Quenching Extraction 10. Extract with organic solvent Quenching->Extraction Drying 11. Dry the organic layer Extraction->Drying Concentration 12. Concentrate under reduced pressure Drying->Concentration Purification 13. Purify by column chromatography Concentration->Purification

Figure 2: General experimental workflow for Buchwald-Hartwig amination.

III. Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for the Buchwald-Hartwig amination of aryl iodides with various primary amines. While specific data for this compound is limited in the literature, these examples with structurally similar aryl iodides provide a strong basis for reaction optimization.

Table 1: Amination of Aryl Iodides with Primary Alkylamines

EntryAryl IodideAminePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
14-Iodotoluenen-HexylaminePd₂(dba)₃ (1.5)BrettPhos (3)LHMDS (1.6)THF701688[3]
24-IodotolueneBenzylamine[Pd(allyl)Cl]₂ (1)tBuXPhos (2)NaOtBu (1.5)Toluene801285-95[3]
31-Iodo-4-(tert-butyl)benzeneCyclohexylaminePd(OAc)₂ (1)P(o-tolyl)₃ (2)NaOtBu (1.4)Toluene100498[2]
44-Bromo-1-iodobenzeneDodecylamineNi(acac)₂ (1.5)-K₃PO₄ (3)Dioxane1002460[4]
54-Chloro-1-iodobenzeneOctylamineNi(acac)₂ (1.5)-K₃PO₄ (3)Dioxane1002471[4]

Table 2: Amination of Aryl Iodides with Primary Anilines

EntryAryl IodideAminePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
14-IodoanisoleAnilinePd₂(dba)₃ (1)XPhos (2)NaOtBu (1.4)Toluene10018>95[3]
21-Bromo-4-iodobenzenep-ToluidineNi(acac)₂ (1.5)-K₃PO₄ (3)Dioxane1002478[4]
34-Iodotoluene4-FluoroanilineNi(acac)₂ (1.5)-K₃PO₄ (3)Dioxane1002481[4]
44-IodotoluenePyridin-3-amineNi(acac)₂ (1.5)-K₃PO₄ (3)Dioxane1002483[4]
51-Iodo-3,5-dimethylbenzenep-ToluidineNi(acac)₂ (1.5)-K₃PO₄ (3)Dioxane1002497[4]

IV. Experimental Protocols

The following protocols are generalized procedures for the Buchwald-Hartwig amination of this compound with primary amines. Optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates.

Protocol 1: General Procedure using a Palladium/Phosphine Ligand System

This protocol is a general starting point for the coupling of this compound with a variety of primary amines.

Materials:

  • This compound (1.0 equiv)

  • Primary amine (1.2 equiv)

  • Palladium source (e.g., Pd₂(dba)₃, 1-2 mol% Pd)

  • Phosphine ligand (e.g., XPhos, BrettPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Inert atmosphere (Argon or Nitrogen)

  • Schlenk tube or other suitable reaction vessel

Procedure:

  • To an oven-dried Schlenk tube, add this compound, the palladium source, the phosphine ligand, and the base.

  • Seal the tube with a septum, and evacuate and backfill with an inert gas three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the primary amine.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-(4-acetylphenyl)amine.

Protocol 2: Procedure using a Nickel Catalyst System for Aryl Iodide Selective Amination

This protocol is adapted from a procedure for the nickel-catalyzed amination of aryl iodides and may be suitable for the selective amination of this compound, especially in the presence of other less reactive halide functionalities.[4]

Materials:

  • This compound (1.0 equiv)

  • Primary amine (3.0 equiv)

  • Ni(acac)₂ (1.5 mol%)

  • Phenylboronic ester (optional activator, 1.3 equiv)[4]

  • K₃PO₄ (3.0 equiv)

  • Anhydrous solvent (e.g., dioxane)

  • Inert atmosphere (Argon or Nitrogen)

  • Schlenk tube or other suitable reaction vessel

Procedure:

  • To an oven-dried Schlenk tube, add this compound, Ni(acac)₂, K₃PO₄, and phenylboronic ester (if used).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas three times.

  • Add the anhydrous solvent via syringe, followed by the primary amine.

  • Stir the reaction mixture at 100 °C.

  • Monitor the reaction progress by a suitable analytical technique.

  • Upon completion, cool the reaction mixture to room temperature.

  • Follow the workup and purification steps as described in Protocol 1.

V. Troubleshooting

ProblemPotential CauseSuggested Solution
Low or no conversion Inactive catalyst, insufficient base, low temperature, or inappropriate ligand.Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. Screen different palladium sources, ligands, bases, and solvents. Increase the reaction temperature.
Formation of side products (e.g., hydrodehalogenation) The choice of ligand and base can influence the formation of side products.Use bulky, electron-rich phosphine ligands which are known to suppress side reactions. A milder base such as Cs₂CO₃ or K₃PO₄ may be beneficial.
Double arylation of the primary amine A common side reaction with primary amines.Use a slight excess of the primary amine (1.2-1.5 equivalents). Employing sterically hindered ligands can also disfavor the second arylation.

VI. Conclusion

The Buchwald-Hartwig amination is a highly effective method for the synthesis of N-aryl primary amines from this compound. The success of the reaction is highly dependent on the careful selection of the catalyst system and reaction conditions. The protocols and data provided in these application notes offer a solid foundation for researchers to develop efficient and high-yielding amination reactions for their specific needs in drug discovery and materials science.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Using 4-Iodophenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 4-iodophenyl acetate in several key palladium-catalyzed cross-coupling reactions. The protocols outlined below are foundational for the synthesis of a wide array of substituted aromatic compounds, which are pivotal intermediates in pharmaceutical and materials science research.

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1][2] this compound is a versatile building block in these transformations. The iodide substituent serves as an excellent leaving group for oxidative addition to the palladium catalyst, while the acetate group can be readily hydrolyzed to the corresponding phenol, providing a handle for further functionalization. This document details protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions using this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)–C(sp²) bonds, typically between an aryl halide and an organoboron compound.[3]

General Reaction Scheme:

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Experimental Protocol:

A general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is as follows:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask. Then, add a degassed solvent mixture (e.g., toluene/water or dioxane/water).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Typical Suzuki-Miyaura Coupling Conditions
ParameterCondition
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)
Ligand (if needed) PPh₃, SPhos, XPhos
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Toluene/H₂O, Dioxane/H₂O, THF/H₂O
Temperature 80 - 110 °C
Typical Yield 70 - 95%

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[4][5]

General Reaction Scheme:

Caption: General scheme of the Heck reaction.

Experimental Protocol:

A general procedure for the Heck reaction of this compound with an alkene is as follows:[4]

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the alkene (1.2-1.5 equiv), and the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%).[4]

  • Solvent and Base Addition: Add an anhydrous solvent (e.g., DMF, acetonitrile, or toluene) and a base (e.g., triethylamine, 2-3 equiv).[4]

  • Reaction: Seal the flask and heat the reaction mixture to 80-120 °C with vigorous stirring.[4] Monitor the reaction by TLC or GC/LC-MS.

  • Work-up: After completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.[4]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[4]

Data Presentation: Typical Heck Reaction Conditions
ParameterCondition
Palladium Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂
Ligand (if needed) PPh₃, P(o-tol)₃
Base Et₃N, Na₂CO₃, KOAc
Solvent DMF, Acetonitrile, Toluene
Temperature 80 - 140 °C
Typical Yield 60 - 90%

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6][7]

General Reaction Scheme:

Caption: General scheme of the Sonogashira coupling reaction.

Experimental Protocol:

A general procedure for the Sonogashira coupling of this compound with a terminal alkyne is as follows:

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv), the terminal alkyne (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas.

  • Solvent and Base Addition: Add a degassed solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction's progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent and water. Separate the organic layer, wash with an aqueous solution of ammonium chloride, then with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer. Purify the crude product by column chromatography.

Data Presentation: Typical Sonogashira Coupling Conditions
ParameterCondition
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂
Co-catalyst CuI
Base Et₃N, i-Pr₂NH
Solvent THF, DMF, Toluene
Temperature 25 - 80 °C
Typical Yield 75 - 98%

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[1]

General Reaction Scheme:

Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd2_complex Ar-Pd(II)(I)L₂ oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R-M pd2_intermediate Ar-Pd(II)(R)L₂ transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Ar-R Experimental_Workflow start Start setup Reaction Setup (Reactants, Catalyst, Solvent) start->setup inert Inert Atmosphere (Evacuate/Backfill) setup->inert reaction Heating & Stirring inert->reaction monitor Reaction Monitoring (TLC, GC-MS) reaction->monitor monitor->reaction Incomplete workup Work-up (Quenching, Extraction) monitor->workup Complete purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End analysis->end

References

Application Note: Suzuki-Miyaura Cross-Coupling of 4-Iodophenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2][3] This reaction is widely employed in academic and industrial research, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4][5] The reaction is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and their derivatives.[1][4] This application note provides a detailed protocol for the Suzuki-Miyaura reaction of 4-iodophenyl acetate with a generic arylboronic acid, a versatile transformation for the synthesis of functionalized biaryl compounds.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3] The cycle begins with the oxidative addition of the aryl halide (this compound) to a palladium(0) complex.[1][2] This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium(II) complex, a step that is facilitated by a base.[2] Finally, reductive elimination from the palladium(II) complex yields the desired biaryl product and regenerates the palladium(0) catalyst, allowing the cycle to continue.[1][3]

Experimental Protocol

This protocol details a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. The specific quantities and reaction parameters are provided in Table 1.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Catalyst and Ligand Addition: In a separate vial, dissolve palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%) in a small amount of 1,4-dioxane. Add this catalyst solution to the reaction flask.

  • Solvent Addition: Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) to the reaction flask. The total solvent volume should be sufficient to dissolve the reactants (e.g., 5-10 mL for a 1 mmol scale reaction).

  • Degassing: Degas the reaction mixture by bubbling a gentle stream of argon or nitrogen through the solvent for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Data Presentation

Table 1: Reaction Parameters for Suzuki-Miyaura Coupling of this compound

ParameterValueNotes
Reactants
This compound1.0 mmolLimiting reagent
Arylboronic acid1.2 mmol1.2 equivalents
Catalyst System
Palladium(II) acetate2 mol%Pre-catalyst
Triphenylphosphine4 mol%Ligand
Base
Potassium Carbonate2.0 mmol2.0 equivalents
Solvent
1,4-Dioxane:Water4:1 (v/v)Degassed
Reaction Conditions
Temperature80-100 °C
Time2-12 hMonitor by TLC/GC-MS
AtmosphereInert (Ar or N₂)

Visualizations

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln PdII_Complex Ar-Pd(II)L2-X Pd0->PdII_Complex Aryl_Halide Ar-X (this compound) Oxidative_Addition Oxidative Addition PdII_Ar_Ar Ar-Pd(II)L2-Ar' PdII_Complex->PdII_Ar_Ar Boronic_Acid Ar'-B(OH)2 Transmetalation Transmetalation Base Base (e.g., K2CO3) PdII_Ar_Ar->Pd0 Product Ar-Ar' (Biaryl Product) PdII_Ar_Ar->Product Reductive_Elimination Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Experimental Workflow

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Reactants: This compound, Arylboronic acid, Base Catalyst Prepare & Add Pd(OAc)2/PPh3 solution Reagents->Catalyst Solvent Add Dioxane/Water Catalyst->Solvent Degas Degas with Ar/N2 Solvent->Degas Heat Heat to 80-100 °C Degas->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Reaction Complete Extract Dilute & Extract with Ethyl Acetate Cool->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Isolated Product Purify->Product

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura reaction.

References

Application Notes and Protocols for the Sonogashira Coupling of 4-Iodophenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the Sonogashira coupling reaction, a powerful method for forming carbon-carbon bonds between sp² and sp hybridized carbon atoms. Specifically, it outlines the coupling of 4-iodophenyl acetate with a terminal alkyne. The Sonogashira reaction is widely utilized in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its mild reaction conditions and tolerance of a wide range of functional groups.[1][2]

The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[3][4] Aryl iodides, such as this compound, are highly reactive substrates for this transformation, often enabling the reaction to proceed efficiently at room temperature.[1]

Reaction Mechanism: A Dual Catalytic Cycle

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][3]

  • Palladium Cycle : The active palladium(0) catalyst undergoes oxidative addition with the aryl iodide (this compound) to form a palladium(II) intermediate.[1][3]

  • Copper Cycle : Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to generate a copper(I) acetylide intermediate.[1][5]

  • Transmetalation : The copper acetylide transfers the alkyne group to the palladium(II) complex.[1][6]

  • Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final aryl-alkyne product and regenerate the active palladium(0) catalyst, thus completing the cycle.[1]

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)-I(L₂) Pd0->Pd_complex Oxidative Addition (Ar-I) Product_complex Ar-Pd(II)-C≡CR(L₂) Pd_complex->Product_complex Transmetalation Product_complex->Pd0 Reductive Elimination (Ar-C≡CR) CuI Cu(I) Cu_acetylide Cu-C≡CR CuI->Cu_acetylide R-C≡CH, Base Cu_acetylide->Pd_complex Transfers Acetylide Cu_acetylide->CuI Transmetalation to Pd

Figure 1: Simplified dual catalytic cycle of the Sonogashira coupling reaction.

Experimental Protocol: Sonogashira Coupling of this compound

This protocol describes a general procedure for the palladium and copper co-catalyzed Sonogashira coupling of this compound with a terminal alkyne.

Materials and Reagents
  • This compound (1.0 eq)

  • Terminal alkyne (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (0.05 eq)

  • Copper(I) iodide (CuI) (0.025 eq)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Amine base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA)) (7.0 eq)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Silica gel for column chromatography

Equipment
  • Oven-dried round-bottom flask or reaction tube

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon line with manifold)

  • Syringes for liquid transfer

  • Standard glassware for workup and purification

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure
  • Reaction Setup :

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq), and copper(I) iodide (0.025 eq).[3]

    • Seal the flask with a septum and connect it to a manifold. Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free atmosphere.[3]

  • Addition of Reagents :

    • Under the inert atmosphere, add the anhydrous solvent (e.g., THF) via syringe.[3]

    • While stirring, sequentially add the amine base (7.0 eq) and the terminal alkyne (1.1 eq) via syringe.[3][6]

  • Reaction :

    • Stir the reaction mixture at room temperature.[2][6] For less reactive substrates, gentle heating may be required.

    • Monitor the progress of the reaction by TLC until the starting material (this compound) is consumed. This is typically complete within 1.5 to 3 hours.[2][6]

  • Workup :

    • Once the reaction is complete, cool the mixture to room temperature (if heated) and dilute it with an organic solvent like diethyl ether or ethyl acetate.[6]

    • Filter the mixture through a pad of Celite® to remove the catalyst residues and insoluble salts, washing the pad with additional organic solvent.[6]

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[6]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent using a rotary evaporator.[1]

  • Purification :

    • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.[1][6]

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification arrow arrow A 1. Add Solids to Flask (this compound, Pd catalyst, CuI) B 2. Create Inert Atmosphere (Evacuate & Backfill with N₂/Ar) A->B C 3. Add Liquids via Syringe (Anhydrous Solvent, Base) B->C D 4. Add Terminal Alkyne C->D E 5. Stir at Room Temperature D->E F 6. Monitor by TLC E->F G 7. Dilute and Filter (through Celite®) F->G Reaction Complete H 8. Liquid-Liquid Extraction (Wash with aq. NH₄Cl & Brine) G->H I 9. Dry and Concentrate H->I J 10. Purify by Column Chromatography I->J K Final Product J->K

Figure 2: General experimental workflow for the Sonogashira coupling of this compound.

Data Presentation: Typical Reaction Conditions

The following table summarizes representative conditions for the Sonogashira coupling of aryl iodides with various terminal alkynes. Yields are for the isolated product after purification. Conditions may require optimization for specific substrates.

EntryTerminal AlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (5)2.5DIPATHFRT389[6]
21-HexynePd(PPh₃)₄ (1)1TEATHFRT298[7]
3TrimethylsilylacetylenePd(PPh₃)₄ (1)1TEATEART296[7]
42-Methyl-3-butyn-2-olPd(PPh₃)₂Cl₂ (cat.)cat.TEATEART1.5~90[2]
5PropynePd-Cu system-TEATHF-78 to RT-85-94[8]

Note: "cat." indicates that a catalytic amount was used as specified in the reference. RT = Room Temperature.

Safety Precautions

  • Inert Atmosphere : The reaction should be performed under an inert atmosphere as palladium catalysts can be sensitive to air.

  • Reagents : Palladium catalysts, copper iodide, and organic solvents should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Bases : Amine bases such as triethylamine and diisopropylamine are corrosive and have strong odors. Handle with care.

  • Waste Disposal : Dispose of all chemical waste according to institutional guidelines.

References

Application Notes and Protocols for Buchwald-Hartwig C-N Coupling with 4-Iodophenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed Buchwald-Hartwig C-N cross-coupling reaction using 4-iodophenyl acetate as the aryl halide substrate. This transformation is a powerful tool for the synthesis of N-aryl acetanilides and other valuable intermediates in pharmaceutical and materials science research.

Introduction

The Buchwald-Hartwig amination is a versatile and widely used method for the formation of carbon-nitrogen (C-N) bonds.[1] The reaction couples an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[2][3] While aryl iodides are generally reactive electrophiles in cross-coupling reactions, their use in Buchwald-Hartwig aminations can present challenges, such as the inhibitory effect of the iodide byproduct.[4] Furthermore, the presence of a base-sensitive functional group like the acetate ester on the aryl halide requires careful optimization of reaction conditions to prevent hydrolysis.

This document outlines the key parameters, provides optimized reaction conditions, and details experimental protocols for the successful C-N coupling of this compound with a range of primary and secondary amines.

Key Reaction Parameters and Optimization

The success of the Buchwald-Hartwig C-N coupling of this compound is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.

Catalyst: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are commonly used palladium sources.[5] Pre-formed palladium-ligand complexes, known as pre-catalysts, can also be employed for improved activity and reproducibility.

Ligand: The choice of phosphine ligand is crucial for an efficient reaction. Bulky, electron-rich biarylphosphine ligands are generally preferred for C-N coupling reactions. For the amination of aryl iodides, ligands such as XPhos, BrettPhos, and RuPhos have shown excellent performance.[6] Bidentate phosphine ligands like BINAP and DPPF have also been successfully employed.[3]

Base: The selection of the base is critical, especially in the presence of the base-sensitive acetate group. While strong bases like sodium tert-butoxide (NaOt-Bu) are often used, weaker inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) may be necessary to minimize the hydrolysis of the ester functionality.[4] The solubility of the base can also influence the reaction rate.[4]

Solvent: The choice of solvent can impact the solubility of the reactants and the iodide byproduct. Toluene, dioxane, and tetrahydrofuran (THF) are common solvents for Buchwald-Hartwig reactions.[5] In the case of aryl iodides, using a solvent in which the iodide salt byproduct is poorly soluble can be advantageous to mitigate its inhibitory effects.[7]

Temperature: Reaction temperatures typically range from room temperature to reflux, with most reactions being conducted at elevated temperatures (80-110 °C) to ensure a reasonable reaction rate.[5]

Data Presentation: Optimized Reaction Conditions

The following table summarizes recommended starting conditions for the Buchwald-Hartwig C-N coupling of this compound with various amine coupling partners. Optimization of these conditions may be necessary for specific substrates.

ParameterRecommended ConditionsNotes
Palladium Source Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%)Pre-catalysts can also be used.
Ligand XPhos (4-10 mol%), BrettPhos (4-10 mol%), or BINAP (3-7.5 mol%)Ligand-to-palladium ratio is typically 1.5:1 to 2:1.
Base K₃PO₄ (1.5-2.0 equiv) or Cs₂CO₃ (1.5-2.0 equiv)Weaker bases are recommended to prevent acetate hydrolysis.
Solvent Toluene or DioxaneAnhydrous and degassed solvents should be used.
Temperature 80-110 °CReaction progress should be monitored by TLC or LC-MS.
Amine 1.0-1.2 equivalents

Experimental Protocols

General Procedure for the Buchwald-Hartwig C-N Coupling of this compound with a Primary Amine

This protocol describes a general method for the coupling of this compound with a representative primary amine, for example, aniline.

Materials:

  • This compound

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos

  • Potassium phosphate (K₃PO₄), anhydrous

  • Toluene, anhydrous

  • Nitrogen or Argon gas

  • Schlenk tube or other suitable reaction vessel

  • Standard laboratory glassware for workup and purification

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), potassium phosphate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Seal the Schlenk tube with a rubber septum and evacuate and backfill with nitrogen or argon three times.

  • To the sealed tube, add anhydrous toluene (5 mL) via syringe, followed by aniline (1.1 mmol, 1.1 equiv).

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.

  • Wash the filter cake with additional ethyl acetate.

  • Combine the filtrates and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-(4-acetylphenyl)aniline derivative.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_reactants Reactants cluster_product Product Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-X (this compound) Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH (Amine) De-protonation De-protonation Amine Coordination->De-protonation Base Reductive Elimination Complex Reductive Elimination Complex De-protonation->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L Ar-NR2 (Product) Ar-X (this compound) Ar-X (this compound) R2NH (Amine) R2NH (Amine) Base Base Ar-NR2 (Product) Ar-NR2 (Product)

Caption: Catalytic cycle of the Buchwald-Hartwig C-N coupling reaction.

Experimental_Workflow A 1. Add Reactants to Schlenk Tube (this compound, Base, Pd Catalyst, Ligand) B 2. Evacuate and Backfill with Inert Gas A->B C 3. Add Solvent and Amine B->C D 4. Heat and Stir Reaction Mixture C->D E 5. Monitor Reaction Progress (TLC/LC-MS) D->E F 6. Workup: Dilute, Filter, Wash E->F Upon Completion G 7. Purification (Column Chromatography) F->G H Isolated Product G->H

Caption: A typical experimental workflow for the Buchwald-Hartwig C-N coupling.

References

4-Iodophenyl Acetate: A Versatile Intermediate in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 26, 2025 – 4-Iodophenyl acetate is emerging as a critical and versatile intermediate in the synthesis of a wide array of pharmaceutical compounds. Its unique structural features, combining a reactive aryl iodide with a protected phenol, make it an ideal building block for complex molecular architectures through various palladium-catalyzed cross-coupling reactions. This application note provides a detailed overview of its utility, focusing on its role in the synthesis of key pharmaceutical classes, and offers comprehensive experimental protocols for its application.

Introduction

This compound serves as a stable, easily handled precursor for introducing a 4-hydroxyphenyl moiety into a target molecule. The presence of the iodine atom allows for efficient carbon-carbon and carbon-heteroatom bond formation via well-established methodologies such as the Suzuki-Miyaura, Sonogashira, and Heck couplings. The acetate group provides a convenient protecting group for the phenolic hydroxyl, which can be readily deprotected under mild conditions post-coupling, offering a handle for further functionalization. This dual functionality makes this compound a valuable tool for medicinal chemists and drug development professionals.

Key Applications in Pharmaceutical Synthesis

The primary application of this compound lies in its use as a substrate in palladium-catalyzed cross-coupling reactions to synthesize biaryl, aryl-alkyne, and substituted alkene structures, which are prevalent motifs in many active pharmaceutical ingredients (APIs).

Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound. This compound is an excellent substrate for this reaction due to the high reactivity of the carbon-iodine bond. This reaction is instrumental in the synthesis of various classes of drugs, including:

  • Selective Estrogen Receptor Modulators (SERMs): Many SERMs feature a biaryl core. While direct synthesis routes for drugs like Raloxifene do not always start with this compound, its analogues are employed in the synthesis of related structures. The biaryl scaffold is crucial for interaction with the estrogen receptor.

  • Protein Kinase Inhibitors: A significant number of protein kinase inhibitors, used in oncology, possess biaryl or heteroaryl-aryl structures to effectively bind to the ATP-binding site of the kinase.

Sonogashira Coupling for Aryl-Alkyne Synthesis

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is valuable for the synthesis of compounds with rigid, linear linkers, which can be important for optimizing ligand-receptor interactions. Applications include the synthesis of intermediates for various therapeutic agents, including those in oncology and virology.[2]

Heck Coupling for Substituted Alkene Synthesis

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. This reaction is widely used in the synthesis of natural products and pharmaceuticals. This compound can be effectively used in Heck reactions to introduce a vinylphenyl acetate moiety, which can be a key structural element in various drug candidates.

Application Example: Synthesis of an Intermediate for Apixaban

Apixaban is a widely prescribed direct factor Xa inhibitor used as an anticoagulant. A key intermediate in its synthesis is 1-(4-iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one. While the industrial synthesis often starts from 4-iodoaniline, this compound can be considered a viable precursor to this starting material. The following section outlines a potential synthetic pathway starting from this compound.

First, this compound would be hydrolyzed to 4-iodophenol. Subsequently, the 4-iodophenol can be converted to 4-iodoaniline, a key starting material in the synthesis of a crucial Apixaban intermediate.[3]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol provides a general method for the palladium-catalyzed cross-coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Add a degassed solvent mixture of toluene (5 mL), ethanol (1 mL), and deionized water (1 mL).

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary for Suzuki-Miyaura Coupling

ParameterValue/Condition
Reactants
This compound1.0 eq
Arylboronic acid1.2 eq
Catalyst System
Palladium(II) acetate2 mol%
Triphenylphosphine4 mol%
Base
Potassium carbonate2.0 eq
Solvent System Toluene:Ethanol:Water (5:1:1)
Temperature 90 °C
Reaction Time 12-24 h
Typical Yield 70-95% (substrate dependent)
Protocol 2: General Procedure for Sonogashira Coupling of this compound

This protocol outlines a general method for the Sonogashira coupling of this compound with a terminal alkyne.[4]

Materials:

  • This compound

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

Procedure:

  • In a reaction vessel, dissolve this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in THF (10 mL).

  • Add triethylamine (2.0 mmol).

  • Degas the solution by bubbling with an inert gas for 15 minutes.

  • Add bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%) and copper(I) iodide (0.04 mmol, 4 mol%).

  • Stir the reaction mixture at room temperature for 6-12 hours, monitoring by TLC.

  • After completion, filter the reaction mixture through a pad of celite and wash with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the product by column chromatography.

Quantitative Data Summary for Sonogashira Coupling

ParameterValue/Condition
Reactants
This compound1.0 eq
Terminal alkyne1.2 eq
Catalyst System
Pd(PPh₃)₂Cl₂2 mol%
Copper(I) iodide4 mol%
Base
Triethylamine2.0 eq
Solvent Tetrahydrofuran (THF)
Temperature Room Temperature
Reaction Time 6-12 h
Typical Yield 65-90% (substrate dependent)

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Aryl-Pd(II)-X R-Pd(II)-I (L)2 Pd(0)L2->Aryl-Pd(II)-X Oxidative Addition Aryl-Pd(II)-Ar' R-Pd(II)-R' (L)2 Aryl-Pd(II)-X->Aryl-Pd(II)-Ar' Transmetalation Transmetalation Transmetalation Aryl-Pd(II)-Ar'->Pd(0)L2 Reductive Elimination Biaryl_Product R-R' Aryl-Pd(II)-Ar'->Biaryl_Product Reductive_Elimination Reductive Elimination 4-Iodophenyl_acetate This compound (R-I) 4-Iodophenyl_acetate->Aryl-Pd(II)-X Organoboron Arylboronic acid (R'-B(OH)2) Organoboron->Aryl-Pd(II)-X Base Base (e.g., K2CO3) Base->Aryl-Pd(II)-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira_Catalytic_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Aryl-Pd(II)-X R-Pd(II)-I (L)2 Pd(0)L2->Aryl-Pd(II)-X Oxidative Addition Aryl-Pd(II)-Alkyne R-Pd(II)-C≡CR' (L)2 Aryl-Pd(II)-X->Aryl-Pd(II)-Alkyne Transmetalation Aryl-Pd(II)-Alkyne->Pd(0)L2 Reductive Elimination Aryl-Alkyne_Product R-C≡CR' Aryl-Pd(II)-Alkyne->Aryl-Alkyne_Product Cu(I)X Cu(I)I Cu(I)-Alkyne Cu(I)-C≡CR' Cu(I)X->Cu(I)-Alkyne Deprotonation (Base) Cu(I)-Alkyne->Aryl-Pd(II)-X Cu(I)-Alkyne->Cu(I)X To Pd Cycle 4-Iodophenyl_acetate This compound (R-I) 4-Iodophenyl_acetate->Aryl-Pd(II)-X Terminal_Alkyne Terminal Alkyne (H-C≡CR') Terminal_Alkyne->Cu(I)-Alkyne

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its ability to readily participate in a variety of palladium-catalyzed cross-coupling reactions allows for the efficient construction of key structural motifs found in numerous drug candidates. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to leverage the synthetic potential of this compound in their programs.

References

Application Notes and Protocols for the Heck Reaction of 4-Iodophenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Heck reaction of 4-iodophenyl acetate. The Mizoroki-Heck reaction is a powerful and widely used palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1] For substrates like this compound, this reaction is instrumental in synthesizing a variety of substituted styrenes and cinnamates, which are valuable intermediates in pharmaceuticals and materials science. Aryl iodides are often preferred substrates due to their high reactivity in the oxidative addition step of the catalytic cycle.[1]

Key Reaction Parameters and Optimization

The success of the Heck reaction is highly dependent on the careful selection of several key parameters. Optimization of these conditions is often necessary to achieve high yields and selectivity.

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a commonly used and effective catalyst precursor.[2] Other palladium sources such as PdCl₂ or palladium nanoparticles can also be employed. The active catalyst is the Pd(0) species, which is typically formed in situ.

  • Ligands: While some Heck reactions can proceed without a ligand, the addition of phosphine ligands, such as triphenylphosphine (PPh₃), can stabilize the palladium catalyst and improve yields.

  • Base: A base is required to neutralize the hydrogen halide formed during the reaction. Common bases include organic amines like triethylamine (Et₃N) and inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc).[3]

  • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (MeCN), and N-methyl-2-pyrrolidone (NMP) are frequently used.[3] The choice of solvent can influence reaction rates and yields.

  • Temperature: The reaction is typically heated, with temperatures ranging from 80 to 120 °C being common.[1]

  • Olefin Substrate: The nature of the alkene coupling partner (e.g., acrylates, styrenes) will influence the optimal reaction conditions.

Data Presentation: Heck Reaction Conditions for Aryl Iodides

The following table summarizes typical conditions for the Heck reaction of aryl iodides with various olefins, which can serve as a starting point for the reaction with this compound.

Aryl IodideOlefinCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
IodobenzeneMethyl AcrylatePd(OAc)₂ (1)PPh₃ (2)Et₃N (1.5)DMF100695
IodobenzeneEthyl AcrylatePd(OAc)₂ (1)-K₂CO₃ (2)DMF/H₂O120492
Iodobenzenen-Butyl AcrylatePdCl₂ (0.2)Dppc⁺PF₆⁻ (0.2)Et₃N (2)[bmim][PF₆]1201.599
IodobenzeneStyrenePd(OAc)₂ (1)-K₂CO₃ (2)DMF/H₂O1300.598
4-IodoanisoleMethyl AcrylatePd/C (5)-Et₃N (1.5)DMF1002485

Experimental Protocol: Heck Reaction of this compound with Methyl Acrylate

This protocol provides a general procedure for the Heck coupling of this compound with methyl acrylate.

Materials:

  • This compound

  • Methyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere synthesis (e.g., Schlenk flask, condenser)

  • Magnetic stirrer and heating plate

  • Ethyl acetate

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv.), palladium(II) acetate (0.01-0.05 equiv.), and anhydrous DMF.

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an inert atmosphere.

  • Add triethylamine (2.0-3.0 equiv.) and methyl acrylate (1.2-1.5 equiv.) to the reaction mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction time can vary from a few hours to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired (E)-methyl 3-(4-acetoxyphenyl)acrylate.

Visualizations

Heck Reaction Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Mizoroki-Heck reaction.

Heck_Cycle Pd0 Pd(0)Ln ArPdL2X Ar-Pd(II)L2-X Pd0->ArPdL2X Ar-X OxAdd Oxidative Addition OlefinComplex [Ar-Pd(II)L(Olefin)-X] ArPdL2X->OlefinComplex Olefin Coord Olefin Coordination AlkylPd R-CH2-CH(Ar)-Pd(II)L-X OlefinComplex->AlkylPd MigIns Migratory Insertion HPdLX H-Pd(II)L-X AlkylPd->HPdLX Product Substituted Alkene AlkylPd->Product BetaElim β-Hydride Elimination HPdLX->Pd0 Base BaseHX Base-HX HPdLX->BaseHX HX RedElim Reductive Elimination Base Base ArX Ar-X Olefin Olefin

Caption: Catalytic cycle of the Heck reaction.

Experimental Workflow for the Heck Reaction

This diagram outlines the general laboratory workflow for performing a Heck reaction.

Heck_Workflow start Start setup Reaction Setup (Flask, Reagents, Solvent) start->setup inert Establish Inert Atmosphere (N₂ or Ar) setup->inert heat Heat and Stir Reaction Mixture inert->heat monitor Monitor Reaction Progress (TLC, GC-MS) heat->monitor workup Aqueous Workup (Extraction and Washing) monitor->workup Reaction Complete dry Dry Organic Layer workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purification (Column Chromatography) concentrate->purify product Isolated Product purify->product

Caption: General experimental workflow.

References

Troubleshooting & Optimization

low yield in Suzuki coupling of 4-Iodophenyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering low yields in the Suzuki coupling of 4-iodophenyl acetate.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is low, and I'm recovering unreacted starting material. What are the likely causes?

A1: If your starting material, this compound, remains largely unconsumed, the issue likely lies with catalyst activation or stability. Aryl iodides are typically highly reactive in Suzuki couplings due to the ease of oxidative addition to the palladium catalyst.[1] Persistent starting material suggests the catalytic cycle is stalled at the very beginning.

Potential causes include:

  • Catalyst Deactivation: The active Pd(0) species is sensitive and can be deactivated through oxidation or aggregation into inactive palladium black.[2][3] This can be caused by insufficient degassing of solvents and reagents, which leaves residual oxygen.

  • Inefficient Precatalyst Activation: If you are using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) may be inefficient under your current conditions.[4]

  • Poor Ligand Choice: While many ligands work, some, like PPh₃, can lead to inefficient turnover with aryl iodides at lower temperatures.[5]

  • Low Reaction Temperature or Insufficient Time: The reaction may simply need more energy or time to proceed to completion. Monitoring the reaction by TLC or GC-MS is crucial to determine the optimal reaction time.[6]

Q2: My starting material is consumed, but the main product is 4-iodophenol, not the coupled product. What is happening?

A2: This indicates that the acetate ester on your starting material is being hydrolyzed under the reaction conditions.[7] This side reaction, also known as saponification, is common when using ester-containing substrates in basic, aqueous environments, especially at elevated temperatures.

Solutions:

  • Use a Milder Base: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are highly likely to cause this issue. Switching to a milder, less nucleophilic base such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF) can significantly reduce or eliminate ester hydrolysis.[7]

  • Anhydrous Conditions: If compatible with your boronic acid, running the reaction under anhydrous conditions can prevent hydrolysis.[7]

  • Minimize Temperature and Time: Reduce the reaction temperature and monitor the reaction closely, stopping it as soon as the starting material is consumed to minimize the extent of ester cleavage.[7]

Q3: I'm observing a significant amount of a byproduct derived from my boronic acid (e.g., benzene from phenylboronic acid). What causes this?

A3: This side reaction is called protodeboronation, where the carbon-boron bond of the organoboron reagent is cleaved and replaced with a carbon-hydrogen bond.[8] This is a common decomposition pathway for boronic acids and reduces the amount of reagent available for the desired cross-coupling.

Solutions:

  • Use Stabilized Boron Reagents: Boronic acids can be unstable. Consider using more robust alternatives like MIDA (N-methyliminodiacetic acid) boronates or potassium aryltrifluoroborates, which are less prone to protodeboronation.[9] These reagents often release the boronic acid slowly into the reaction, keeping its concentration low and minimizing side reactions.[8]

  • Optimize Reaction Conditions: Efficient catalyst systems that promote rapid catalytic turnover can help the desired coupling reaction outcompete the slower protodeboronation pathway.[8]

  • Strictly Anaerobic Conditions: Ensure the reaction is thoroughly degassed, as oxygen can sometimes promote decomposition pathways.[6]

Q4: My major byproducts are from the self-coupling of my starting materials (e.g., 4,4'-diacetoxybiphenyl or biphenyl). How can I prevent this homocoupling?

A4: Homocoupling is a common side reaction where two molecules of the aryl halide or two molecules of the boronic acid couple with each other.

Solutions:

  • Rigorous Degassing: Homocoupling of boronic acids is often promoted by the presence of oxygen.[6] Ensure your solvents and the reaction vessel are thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).

  • Use an Appropriate Stoichiometry: While a slight excess (1.1-1.2 equivalents) of the boronic acid is common, a large excess can favor homocoupling.[6]

  • Choose an Efficient Catalyst System: A highly active catalyst can favor the desired cross-coupling over the homocoupling pathway. Using modern precatalysts, such as Buchwald G3 precatalysts, can lead to more efficient generation of the active Pd(0) catalyst and reduce side reactions.[7]

Troubleshooting Summary

Observed Problem Potential Cause(s) Recommended Solution(s)
Low Conversion (Starting material recovered)Catalyst deactivation (oxygen), Inefficient catalyst activation, Low temperature/timeThoroughly degas all solvents and reagents. Switch to a Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst. Increase temperature or reaction time.[6][7]
Substrate Degradation (Formation of 4-iodophenol)Hydrolysis of the acetate ester by a strong baseUse a milder base (e.g., K₃PO₄, Cs₂CO₃).[7] Consider anhydrous conditions. Minimize reaction temperature and time.[7]
Protodeboronation (Arene byproduct from boronic acid)Instability of the boronic acidUse a more stable boron reagent (MIDA boronate, trifluoroborate).[9] Use a highly active catalyst system to accelerate cross-coupling.[8]
Homocoupling (Symmetrical biaryl byproducts)Presence of oxygen, Inappropriate stoichiometryEnsure strictly anaerobic conditions.[6] Use a slight excess (1.1-1.2 eq.) of the boronic acid.[6] Use an efficient precatalyst.
Dehalogenation (Formation of phenyl acetate)Hydride source in the reaction mixture (e.g., solvent, base)Change the solvent system (e.g., avoid alcohols if possible). Ensure the base is not a hydride source.

Recommended Reaction Parameters for Optimization

Parameter Condition A (Suboptimal) Condition B (Optimized) Expected Outcome with Condition B
Palladium Source Pd(OAc)₂Pd(PPh₃)₄ or Buchwald G3 PrecatalystReduced homocoupling, more efficient generation of active Pd(0) catalyst.[7]
Ligand PPh₃SPhos, XPhos, or other bulky, electron-rich phosphinesIncreased catalyst activity and stability, especially for challenging substrates.[6][10]
Base NaOH (aq), KOHK₃PO₄ or Cs₂CO₃Minimized hydrolysis of the acetate group and reduced protodeboronation.[7]
Boron Reagent Arylboronic AcidAryl MIDA boronate or Potassium AryltrifluoroborateIncreased stability against protodeboronation, potentially higher yield.[9]
Atmosphere AirDegassed (Argon or Nitrogen)Significant reduction in boronic acid homocoupling and catalyst deactivation.[6]
Solvent Methanol/WaterDioxane/Water or Toluene/WaterReduced potential for side reactions like dehalogenation.[1][7]

Experimental Protocol

General Procedure for Suzuki Coupling of this compound

This protocol is a starting point and should be optimized for specific substrates and scales.

Materials:

  • This compound (1.0 mmol, 1.0 eq.)

  • Arylboronic acid (1.2 mmol, 1.2 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 eq.)

  • Degassed solvent (e.g., Dioxane/Water 10:1, 5 mL)

  • Flame-dried Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stir bar and stir plate with heating

Procedure:

  • Reaction Setup: To a flame-dried flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (Argon or Nitrogen) 3-5 times to remove all oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst to the flask.

  • Solvent Addition: Add the degassed solvent mixture via syringe. The solvent should be degassed beforehand by bubbling with argon for 20-30 minutes or by using the freeze-pump-thaw method.[11]

  • Reaction: Heat the reaction mixture with vigorous stirring in an oil bath to the desired temperature (typically 80-100 °C).

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the this compound is consumed.[6]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Separate the organic layer. Extract the aqueous layer with the organic solvent (2x).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product for purification.[1]

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs pd0 Pd(0)L_n pd2_oxid Ar-Pd(II)L_n-I pd0->pd2_oxid Oxidative Addition pd2_trans Ar-Pd(II)L_n-Ar' pd2_oxid->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-Ar' pd2_trans->product aryl_halide Ar-I (this compound) aryl_halide->pd2_oxid boronic_acid Ar'-B(OR)₂ boronic_acid->pd2_trans base Base (e.g., K₃PO₄) base->pd2_trans Activates Boronic Acid

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Troubleshooting_Workflow start Low Yield Observed q1 Is Starting Material (SM) Consumed? start->q1 a1_no Cause: Inactive Catalyst - Deactivation by O₂ - Poor Precatalyst Activation - Low Temperature/Time q1->a1_no No q2 What are the Main Byproducts? q1->q2 Yes s1 Solution: - Degas Rigorously - Use Precatalyst (e.g., G3) - Increase Temp/Time a1_no->s1 a2_hydrolysis Byproduct: 4-Iodophenol (SM Hydrolysis) q2->a2_hydrolysis Hydrolysis a2_proto Byproduct: Arene from Boronic Acid (Protodeboronation) q2->a2_proto Protodeboronation a2_homo Byproduct: Symmetrical Biaryls (Homocoupling) q2->a2_homo Homocoupling a2_other Other/Complex Mixture q2->a2_other Other s2 Solution: - Use Milder Base (K₃PO₄) - Anhydrous Conditions - Lower Temperature a2_hydrolysis->s2 s3 Solution: - Use MIDA Boronate or  Aryltrifluoroborate - Use More Active Catalyst a2_proto->s3 s4 Solution: - Rigorous Degassing - Optimize Stoichiometry - Use Efficient Precatalyst a2_homo->s4 s5 Solution: - Re-screen Ligand, Solvent,  and Base Systematically a2_other->s5

Caption: A workflow for troubleshooting low yields in Suzuki coupling.

References

Technical Support Center: Sonogashira Coupling of 4-Iodophenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common side reactions and issues encountered during the Sonogashira coupling of 4-iodophenyl acetate.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems you may encounter during your experiment.

Q1: I am observing a significant amount of a dimeric alkyne byproduct in my reaction mixture. What is it and how can I prevent it?

A1: This is the most common side reaction in Sonogashira couplings and is known as Glaser-Hay or homocoupling of the terminal alkyne. This reaction is primarily promoted by the presence of a copper(I) co-catalyst and oxygen. The copper acetylide intermediate, which is crucial for the main reaction, can undergo oxidative dimerization, especially if the desired cross-coupling is slow.[1]

Troubleshooting Strategies:

  • Ensure Rigorous Anaerobic Conditions: Oxygen is a key promoter of homocoupling.[2] Thoroughly degas all solvents and reagents (e.g., via freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for at least 30 minutes). Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.

  • Switch to Copper-Free Conditions: The most direct way to eliminate copper-mediated homocoupling is to run the reaction without a copper co-catalyst.[3] This may require higher temperatures, more active palladium catalysts, or different ligands, but it effectively removes the primary pathway for this side reaction.[4]

  • Optimize Catalyst Loading: While essential, an excessive concentration of the copper(I) catalyst can increase the rate of homocoupling. Consider reducing the amount of CuI to the minimum effective level.

  • Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture via a syringe pump can help keep its concentration low, thereby disfavoring the bimolecular homocoupling side reaction.

Q2: My product appears to have lost its acetate group, or I am isolating 4-iodophenol from my starting material. Why is this happening?

A2: The acetate group of this compound is an ester, which is susceptible to hydrolysis under basic conditions to yield a phenol. Sonogashira reactions are typically run in the presence of an amine base (like triethylamine or diisopropylamine) or sometimes inorganic bases like potassium carbonate.[3] Stronger bases or the presence of water can lead to the cleavage of the acetate ester, either from the starting material (this compound) or the final product.

Troubleshooting Strategies:

  • Choice of Base: Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are generally preferred as they are less likely to cause hydrolysis compared to stronger inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), especially at elevated temperatures. If using an inorganic base, ensure the reaction is strictly anhydrous.

  • Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried. Water can participate in the hydrolysis of the ester.

  • Reaction Temperature: Lowering the reaction temperature can reduce the rate of hydrolysis. Since aryl iodides are highly reactive substrates in Sonogashira couplings, it is often possible to run the reaction at room temperature.[3]

Q3: I am recovering a significant amount of phenyl acetate instead of my desired coupled product. What is causing this?

A3: The formation of phenyl acetate indicates a dehalogenation side reaction, where the iodine atom on this compound is replaced by a hydrogen atom. This can occur through various pathways within the catalytic cycle, sometimes involving the amine base or solvent as a hydrogen source.

Troubleshooting Strategies:

  • Optimize Reaction Conditions: Dehalogenation can sometimes be favored under harsh conditions. Try running the reaction at a lower temperature.

  • Choice of Solvent and Base: The choice of solvent and base can influence the prevalence of dehalogenation. While less common for aryl iodides compared to bromides or chlorides, if this side reaction is significant, screening different amine bases or aprotic solvents may be necessary.

Q4: My reaction is not proceeding, or the yield is very low, and I am mostly recovering my starting materials. What should I check?

A4: Low or no conversion can be due to several factors, often related to catalyst activity or reaction setup.

Troubleshooting Strategies:

  • Catalyst Activity: Ensure your palladium catalyst is active. Pd(0) species are sensitive to air.[3] If you are using a Pd(0) source like Pd(PPh₃)₄, make sure it has been stored properly under an inert atmosphere. If using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, it must be reduced in situ to the active Pd(0) state, a process which can sometimes be inefficient.

  • Inert Atmosphere: As mentioned for preventing homocoupling, a strict inert atmosphere is crucial for catalyst stability. Any oxygen present can deactivate the Pd(0) catalyst.

  • Purity of Reagents: Ensure all reagents—this compound, the terminal alkyne, base, and solvent—are pure and anhydrous. Impurities can poison the catalyst.

  • Ligand Choice: For challenging substrates or copper-free systems, the choice of phosphine ligand is critical. Bulky, electron-rich phosphines can often improve catalyst activity and promote the desired cross-coupling.[5]

Data Presentation: Impact of Reaction Conditions

The following tables summarize how different reaction parameters can influence the product distribution in a Sonogashira coupling. The values are representative and aim to illustrate general trends.

Table 1: Effect of Copper(I) Co-catalyst on Product Distribution

ConditionDesired Product YieldHomocoupling ByproductNotes
Cu-Catalyzed (in air)Low to ModerateHigh (>50%)Oxygen promotes significant Glaser coupling.[1]
Cu-Catalyzed (inert atm.)Good to ExcellentModerate (5-20%)Inert atmosphere is crucial but some homocoupling may still occur.
Copper-Free (inert atm.)Good to ExcellentLow (<5%)Eliminates the primary pathway for Glaser coupling.[3]

Table 2: Influence of Base on Acetate Hydrolysis

BaseRelative StrengthPotential for HydrolysisRecommended Use
Triethylamine (Et₃N) Weak/ModerateLowStandard choice for base-sensitive substrates.
DIPEA Weak/Moderate (Sterically Hindered)Very LowExcellent for preventing side reactions due to its non-nucleophilic nature.
Potassium Carbonate (K₂CO₃) StrongModerate to HighUse with caution, strictly anhydrous conditions and mild temperatures are required.
Cesium Carbonate (Cs₂CO₃) StrongHighGenerally not recommended for substrates with base-sensitive functional groups like esters.

Experimental Protocols

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol is a starting point for the coupling of this compound with a terminal alkyne, with measures to minimize side reactions.

Reagents & Equipment:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • PdCl₂(PPh₃)₂ (Palladium catalyst)

  • Copper(I) Iodide (CuI) (Co-catalyst)

  • Triethylamine (Et₃N, base and solvent)

  • Anhydrous, degassed THF or DMF (co-solvent, optional)

  • Schlenk flask or oven-dried round-bottom flask with septum

  • Inert gas line (Argon or Nitrogen)

  • Magnetic stirrer and stir bar

Procedure:

  • Setup: To a flame-dried Schlenk flask under a positive pressure of argon, add PdCl₂(PPh₃)₂ (0.02 equiv) and CuI (0.04 equiv).

  • Reagent Addition: Under a positive flow of argon, add this compound (1.0 equiv).

  • Solvent Addition: Add anhydrous, degassed triethylamine (sufficient to make a ~0.2 M solution). If the starting material is not fully soluble, add a minimal amount of anhydrous, degassed THF or DMF as a co-solvent.

  • Alkyne Addition: Add the terminal alkyne (1.1 equiv) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or GC-MS. The high reactivity of aryl iodides often allows the reaction to complete within a few hours at room temperature.[3]

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and filter it through a pad of celite to remove the catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is designed to completely avoid Glaser-Hay homocoupling.

Reagents & Equipment:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Pd(PPh₃)₄ (Palladium catalyst)

  • Diisopropylethylamine (DIPEA, base)

  • Anhydrous, degassed DMF or Toluene (solvent)

  • Schlenk flask or oven-dried round-bottom flask with septum

  • Inert gas line (Argon or Nitrogen)

  • Magnetic stirrer and stir bar

Procedure:

  • Setup: To a flame-dried Schlenk flask under a positive pressure of argon, add Pd(PPh₃)₄ (0.03 equiv).

  • Reagent Addition: Under a positive flow of argon, add this compound (1.0 equiv).

  • Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., DMF) followed by degassed DIPEA (2.5 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-60 °C) if the reaction is slow. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine to remove the DMF and amine salts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Visualizations: Reaction Pathways and Workflows

Sonogashira_Side_Reactions cluster_main Sonogashira Catalytic Cycle cluster_side Side Reactions Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII_Ar Ar-Pd(II)-I OA->PdII_Ar TM Transmetalation PdII_Ar->TM Dehalogenation Dehalogenation PdII_Ar->Dehalogenation PdII_Alk Ar-Pd(II)-C≡CR TM->PdII_Alk RE Reductive Elimination PdII_Alk->RE RE->Pd0 Product Ar-C≡CR RE->Product Hydrolysis Acetate Hydrolysis Product->Hydrolysis Product ArI This compound ArI->OA ArI->Hydrolysis Starting Material Cu_Alk Cu-C≡CR Cu_Alk->TM Glaser Glaser Homocoupling Cu_Alk->Glaser O2 O₂ O2->Glaser Base Base / H₂O Base->Hydrolysis H_source H Source H_source->Dehalogenation

Caption: Main Sonogashira cycle and pathways to common side reactions.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Flame-dry glassware (Schlenk flask) B Add solid reagents (Catalyst, this compound) A->B C Evacuate and backfill with inert gas (3x) B->C D Add degassed anhydrous solvents and base via syringe C->D E Add terminal alkyne dropwise via syringe D->E F Stir at specified temperature under positive inert gas pressure E->F G Monitor reaction (TLC, GC-MS) F->G H Quench and dilute with organic solvent G->H I Filter through Celite H->I J Aqueous wash (e.g., NH₄Cl, brine) I->J K Dry, filter, and concentrate J->K L Purify via column chromatography K->L

Caption: Inert atmosphere workflow for Sonogashira coupling experiments.

Troubleshooting_Tree Start Reaction Issue? Obs1 High level of alkyne dimer observed? Start->Obs1 Obs2 Phenolic byproducts or starting material observed? Start->Obs2 Obs3 Low or no conversion? Start->Obs3 Obs1->Obs2 No Sol1 Glaser Homocoupling - Check for O₂ leaks - Degas reagents thoroughly - Switch to Cu-free protocol Obs1->Sol1 Yes Obs2->Obs3 No Sol2 Acetate Hydrolysis - Use milder/non-nucleophilic base (DIPEA) - Ensure anhydrous conditions - Lower reaction temperature Obs2->Sol2 Yes Sol3 Catalyst Inactivity - Use fresh/active catalyst - Improve inert atmosphere technique - Check reagent purity Obs3->Sol3 Yes

Caption: Decision tree for troubleshooting common Sonogashira issues.

References

Technical Support Center: Cross-Coupling of 4-Iodophenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalyst deactivation in the cross-coupling of 4-iodophenyl acetate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during their experiments.

Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during the cross-coupling of this compound.

Question 1: My reaction yield is low or there is no reaction at all. What are the possible causes and solutions?

Answer:

Low or no yield in a cross-coupling reaction can stem from several factors related to catalyst deactivation or suboptimal reaction conditions. Here is a systematic approach to troubleshooting this issue:

Possible Causes & Solutions:

  • Catalyst Deactivation by Oxygen: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) species. This often leads to the formation of palladium black.

    • Solution: Ensure your reaction is performed under a strictly inert atmosphere (Nitrogen or Argon). This involves using degassed solvents and properly flame- or oven-dried glassware. See the detailed protocol for setting up an inert atmosphere below.

  • Inefficient Pre-catalyst Reduction: If you are using a Pd(II) pre-catalyst, such as Pd(OAc)₂, its reduction to the active Pd(0) species might be incomplete.

    • Solution: The reduction of Pd(II) is often facilitated by phosphine ligands or other reagents in the mixture.[1] Ensure your ligand-to-palladium ratio is appropriate, and consider the choice of base and solvent, as these can influence the reduction process.

  • Hydrolysis of the Acetate Group: The acetate group on your starting material can be hydrolyzed under strongly basic conditions, especially in the presence of water. The resulting phenoxide or carboxylate (if oxidation occurs) can potentially poison the catalyst.

    • Solution: Use a milder base such as K₃PO₄ or Cs₂CO₃ instead of strong bases like NaOH or NaOtBu.[2] Running the reaction under anhydrous conditions can also mitigate this issue.

  • Catalyst Poisoning by Impurities: Trace impurities in your reagents or solvents can act as potent catalyst poisons. Sulfur-containing compounds are particularly detrimental.[3]

    • Solution: Use high-purity reagents and solvents. If you suspect contamination, consider purifying your starting materials. A protocol for diagnosing catalyst poisoning is provided below.

  • Suboptimal Ligand Choice: The stability and activity of the palladium catalyst are highly dependent on the supporting ligand.

    • Solution: For cross-coupling of aryl halides, bulky, electron-rich phosphine ligands like SPhos or XPhos are often effective at stabilizing the catalytic intermediates and promoting high turnover.[2] Consider screening different ligands to find the optimal one for your specific reaction.

Question 2: I am observing significant formation of a black precipitate in my reaction. What is it and how can I prevent it?

Answer:

The black precipitate is likely "palladium black," which is finely divided, aggregated palladium metal. Its formation indicates that the active, soluble Pd(0) catalyst has been destabilized and has precipitated out of solution, leading to a loss of catalytic activity.

Causes & Prevention:

CausePrevention Strategy
Presence of Oxygen Rigorously deoxygenate all solvents and reagents and maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.
Ligand Dissociation or Degradation Use bulky, electron-rich phosphine ligands that form stable complexes with palladium. An excess of the ligand relative to the palladium source can sometimes improve catalyst stability.[4]
High Reaction Temperature Lower the reaction temperature. While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.
Inappropriate Solvent Choose a solvent that effectively solubilizes the catalytic species.

Question 3: My main byproduct is the homocoupling of my boronic acid/alkyne. How can I minimize this side reaction?

Answer:

Homocoupling is a common side reaction where two molecules of the coupling partner react with each other. This is often promoted by the presence of oxygen or Pd(II) species.[1][5]

Strategies to Minimize Homocoupling:

  • Rigorous Deoxygenation: The most critical step is to exclude oxygen from the reaction mixture. Use a subsurface sparge with nitrogen or argon for your solvents.[6][7]

  • Slow Addition of the Coupling Partner: Adding the boronic acid or alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the homocoupling pathway.[8]

  • Use of Additives: The addition of a mild reducing agent, such as potassium formate, can help to maintain the palladium in its active Pd(0) state and suppress the Pd(II)-mediated homocoupling of boronic acids.[6][7]

  • Copper-Free Conditions for Sonogashira Coupling: In Sonogashira reactions, the copper co-catalyst can promote the homocoupling of alkynes (Glaser coupling).[8] Using a copper-free protocol can eliminate this side reaction.

Question 4: I am seeing dehalogenation of my this compound. What causes this and how can I stop it?

Answer:

Dehalogenation is the replacement of the iodine atom with a hydrogen atom. This side reaction consumes your starting material and reduces the overall yield of the desired product.

Mechanism & Solutions:

  • Hydride Source: The palladium(II) intermediate in the catalytic cycle can react with a hydride (H⁻) source, leading to reductive elimination of the dehalogenated product.[2] Common hydride sources include certain amine bases and alcoholic solvents.[2]

  • Solutions:

    • Avoid solvents and bases that can act as hydride donors. Aprotic solvents like dioxane, toluene, or THF are generally preferred over alcohols.

    • Use non-hydridic bases like K₃PO₄ or Cs₂CO₃.

    • Ensure high purity of all reagents to avoid contaminants that could be a source of hydrides.[2]

Data Presentation

The following table provides representative data on how different reaction parameters can influence the yield of a Suzuki-Miyaura coupling reaction with an aryl iodide, which can be used as a starting point for the optimization of the cross-coupling of this compound.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O1001265
2Pd(OAc)₂ (2)PPh₃ (4)K₃PO₄ (2) Toluene/H₂O1001278
3Pd(OAc)₂ (2)XPhos (4) K₃PO₄ (2)Toluene/H₂O100892
4Pd₂(dba)₃ (1)XPhos (4)K₃PO₄ (2)Dioxane/H₂O 100895
5Pd₂(dba)₃ (1)XPhos (4)K₃PO₄ (2)Dioxane/H₂O80 1293
6Pd(PPh₃)₄ (2) -K₃PO₄ (2)Dioxane/H₂O1001085

Note: This data is illustrative and based on typical conditions for Suzuki-Miyaura reactions of aryl iodides. Actual results may vary depending on the specific coupling partner and other experimental factors.[5][9]

Experimental Protocols

Protocol 1: Setting Up an Inert Atmosphere for Cross-Coupling Reactions

This protocol describes a standard method for creating an oxygen-free environment for your reaction.[4][10][11]

Materials:

  • Reaction flask (e.g., Schlenk flask or round-bottom flask) with a stir bar

  • Rubber septum

  • Inert gas source (Nitrogen or Argon) with a bubbler

  • Needles and tubing

  • Vacuum/inert gas manifold (optional, but recommended)

Procedure:

  • Drying Glassware: Flame-dry the reaction flask and stir bar under vacuum or oven-dry at >120 °C for several hours. Allow to cool to room temperature under a stream of inert gas or in a desiccator.

  • Assembling the Apparatus: Quickly place the rubber septum over the joint of the cooled flask.

  • Purging the Flask: Insert a needle connected to the inert gas line through the septum as an inlet. Insert a second needle as an outlet to vent the displaced air.

  • Evacuation-Backfill Cycle (Recommended): If using a manifold, carefully evacuate the flask under vacuum and then backfill with the inert gas. Repeat this cycle three times to ensure all air is removed.[4]

  • Maintaining Positive Pressure: After purging, remove the outlet needle. Keep the inlet needle in place, connected to a bubbler or a balloon filled with the inert gas, to maintain a slight positive pressure throughout the reaction. This prevents air from re-entering the flask.

  • Adding Reagents and Solvents: Add solid reagents to the flask before purging. Add degassed liquid reagents and solvents via syringe through the septum.

Protocol 2: Diagnosing Catalyst Poisoning

This protocol helps determine if impurities in your reagents are poisoning the catalyst.[12]

Procedure:

  • Baseline Reaction: Run the cross-coupling reaction using your standard reagents and solvents. Carefully record the reaction progress and the final yield.

  • High-Purity Reaction: Set up an identical reaction, but this time use reagents and solvents of the highest available purity. For example:

    • Use freshly distilled or anhydrous, inhibitor-free solvents.

    • Recrystallize solid starting materials.

    • Use a new bottle of catalyst and ligand.

  • Comparison: Compare the results of the two reactions. A significant improvement in yield or reaction rate in the high-purity reaction strongly suggests that an impurity in one of your standard reagents is acting as a catalyst poison.[12]

Visualizations

Catalyst_Deactivation_Pathways Active_Catalyst Active Pd(0)L_n Catalyst Oxidative_Addition Oxidative Addition (Ar-I) Active_Catalyst->Oxidative_Addition Pd_Black Palladium Black (Aggregation) Active_Catalyst->Pd_Black High Temp / O₂ Oxidized_Pd Inactive Pd(II) Species Active_Catalyst->Oxidized_Pd Oxygen Poisoned_Catalyst Poisoned Catalyst (e.g., by Sulfur) Active_Catalyst->Poisoned_Catalyst Impurities Transmetalation Transmetalation Oxidative_Addition->Transmetalation Chelated_Catalyst Chelated Pd(II) Species (by Acetate Hydrolysis Product) Oxidative_Addition->Chelated_Catalyst Base-Induced Hydrolysis Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Active_Catalyst Catalyst Regeneration Product Cross-Coupled Product Reductive_Elimination->Product Deactivated_Catalyst Deactivated Species Pd_Black->Deactivated_Catalyst Oxidized_Pd->Deactivated_Catalyst Poisoned_Catalyst->Deactivated_Catalyst Chelated_Catalyst->Deactivated_Catalyst Troubleshooting_Workflow Start Low Yield / No Reaction Check_Atmosphere Is the reaction under a strictly inert atmosphere? Start->Check_Atmosphere Implement_Inert Implement rigorous degassing and inert atmosphere techniques. Check_Atmosphere->Implement_Inert No Check_Reagents Are all reagents and solvents high purity? Check_Atmosphere->Check_Reagents Yes Implement_Inert->Start Re-run Purify_Reagents Purify starting materials and use anhydrous solvents. Check_Reagents->Purify_Reagents No Check_Base Is the base appropriate? (Consider acetate hydrolysis) Check_Reagents->Check_Base Yes Purify_Reagents->Start Re-run Change_Base Switch to a milder base (e.g., K₃PO₄, Cs₂CO₃). Check_Base->Change_Base No Screen_Ligands Screen bulky, electron-rich phosphine ligands (e.g., XPhos). Check_Base->Screen_Ligands Yes Change_Base->Start Re-run Optimize_Conditions Optimize temperature and concentrations. Screen_Ligands->Optimize_Conditions

References

Technical Support Center: Optimizing Suzuki Reactions of 4-Iodophenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling reaction of 4-Iodophenyl acetate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experimental conditions.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is low. What are the most critical factors to consider when optimizing the base and solvent for the Suzuki reaction of this compound?

A1: Low yields in the Suzuki coupling of this compound can often be attributed to suboptimal choices of base and solvent. The key is to select conditions that facilitate the catalytic cycle while minimizing side reactions.[1] The base is crucial for the transmetalation step, and its strength and solubility can significantly impact the reaction rate and yield.[2][3] The solvent system must solubilize the reactants and catalyst while being compatible with the chosen base.[4] A common starting point for aryl iodides is a mixture of an organic solvent and an aqueous base solution.[2]

Q2: I am observing the formation of 4-Iodophenol as a significant byproduct. What is causing this, and how can it be prevented?

A2: The formation of 4-Iodophenol is due to the hydrolysis (saponification) of the acetate ester group under basic conditions.[5] This is particularly problematic with strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), especially at elevated temperatures in the presence of water.[5] To minimize this side reaction, consider the following:

  • Use a milder base: Switching to a less harsh base such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) can effectively prevent ester cleavage.[4][5]

  • Anhydrous conditions: If compatible with your boronic acid, running the reaction under anhydrous conditions with a base like potassium fluoride (KF) can also prevent hydrolysis.[5][6]

  • Control temperature and reaction time: Minimizing the reaction temperature and duration can reduce the extent of ester hydrolysis. Monitor the reaction closely and work it up as soon as the starting material is consumed.[5]

Q3: My starting material is being consumed, but I am not getting the desired product. Instead, I am isolating phenyl acetate. What is happening?

A3: The formation of phenyl acetate indicates a dehalogenation side reaction, where the iodine atom is replaced by a hydrogen atom.[5] This can occur when a hydride (H⁻) is transferred to the palladium(II) complex, followed by reductive elimination.[5] Potential sources of hydrides include certain solvents (like alcohols) and bases.[5] To mitigate this, avoid using solvents that can act as hydride donors and opt for aprotic solvents like dioxane, toluene, or THF.[5]

Q4: How does the choice of solvent affect the reaction outcome?

A4: The solvent plays a multifaceted role in the Suzuki reaction. It must dissolve the aryl halide, boronic acid, base, and catalyst.[7] Often, a mixture of an organic solvent and water is used, as water is beneficial for dissolving the inorganic base and facilitates the transmetalation step.[2][7] Common organic solvents include toluene, dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF).[2][7] The polarity of the solvent can also influence the reaction selectivity and rate.[8][9][10] For this compound, a dioxane/water mixture is a good starting point.[5] Ensure all solvents are properly degassed to prevent catalyst deactivation.[4]

Data Presentation: Base and Solvent Screening

The following table summarizes typical bases and solvents used for Suzuki reactions of aryl iodides, which can be a starting point for the optimization of this compound coupling.

BaseSolvent SystemTypical Temperature (°C)Comments
K₂CO₃Toluene/Ethanol/Water90A common and cost-effective choice.[2]
Na₂CO₃Ethanol/Water60-80Can be a very effective base, sometimes outperforming others in terms of yield.[11]
K₃PO₄Dioxane/Water80-100A milder base, often used to prevent hydrolysis of sensitive functional groups like esters.[4][5]
Cs₂CO₃Dioxane/Water80-100A strong but often gentle base that can be effective when others fail.[4][5]
KFAnhydrous Dioxane or THF80-100Useful for preventing hydrolysis of the acetate group, but may lead to slower reaction rates.[5][6]

Experimental Protocol: General Procedure for Suzuki Coupling of this compound

This protocol is a general guideline and should be optimized for specific boronic acids and reaction scales.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv.)

  • Degassed solvent (e.g., 1,4-Dioxane and water, in a 5:1 to 10:1 ratio)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.[2][5]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[2][5]

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst. Then, add the degassed solvent mixture via syringe.[2][5]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[4][5]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the this compound is completely consumed.[2][4][5]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.[2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Visualization

Suzuki_Optimization_Workflow cluster_start Initial Reaction Setup cluster_conditions Condition Screening cluster_analysis Analysis & Troubleshooting cluster_optimization Optimization Loop cluster_outcome Final Outcome start This compound + Arylboronic Acid + Pd Catalyst base Select Base (e.g., K2CO3, K3PO4) start->base Choose initial conditions solvent Select Solvent (e.g., Dioxane/H2O) base->solvent analysis Monitor Reaction (TLC, GC-MS) solvent->analysis low_yield Low Yield? analysis->low_yield side_product Side Products? low_yield->side_product No optimize_base Change Base (Milder/Stronger) low_yield->optimize_base Yes success Successful Coupling side_product->success No hydrolysis Hydrolysis (4-Iodophenol) side_product->hydrolysis Yes (Ester Cleavage) dehalogenation Dehalogenation (Phenyl Acetate) side_product->dehalogenation Yes (I -> H) optimize_solvent Change Solvent (Ratio/Type) optimize_base->optimize_solvent optimize_solvent->analysis hydrolysis->optimize_base Use milder base dehalogenation->optimize_solvent Use aprotic solvent

Caption: A workflow for optimizing the Suzuki reaction of this compound.

References

preventing homocoupling in Sonogashira reactions of 4-Iodophenyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sonogashira reactions. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the Sonogashira coupling of 4-iodophenyl acetate, with a specific focus on preventing the formation of homocoupling byproducts.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of the Sonogashira reaction?

A1: Homocoupling, also known as Glaser coupling, is a common side reaction in Sonogashira couplings where two terminal alkyne molecules react with each other to form a symmetrical 1,3-diyne. This undesired reaction consumes the alkyne starting material, which can significantly reduce the yield of the desired cross-coupled product and complicate purification.

Q2: What are the primary causes of alkyne homocoupling in the Sonogashira reaction of this compound?

A2: The primary cause of homocoupling is the copper(I) co-catalyst, which, in the presence of oxygen, promotes the oxidative dimerization of the terminal alkyne.[1] For a substrate like this compound, which is an electron-rich aryl iodide, the rate of the desired cross-coupling reaction might be slower compared to electron-poor aryl halides, potentially allowing more time for the competing homocoupling to occur.

Q3: How can I minimize or prevent homocoupling?

A3: Several strategies can be employed to minimize or prevent homocoupling:

  • Run the reaction under a strictly inert atmosphere: Rigorously excluding oxygen is critical to suppress the oxidative Glaser coupling. This can be achieved by using Schlenk techniques or a glovebox.[2]

  • Use copper-free conditions: A number of copper-free Sonogashira protocols have been developed to completely avoid the Glaser coupling side reaction.[3]

  • Optimize reaction parameters: Careful selection of the palladium catalyst, ligand, base, and solvent can significantly reduce homocoupling.[2]

  • Slow addition of the alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.[4]

Troubleshooting Guide: Preventing Homocoupling

This guide addresses specific issues you might encounter during your experiments with this compound and provides actionable solutions.

Problem Potential Cause Recommended Solution
High percentage of homocoupled diyne byproduct is observed. 1. Presence of Oxygen: Oxygen promotes the oxidative dimerization of the copper acetylide intermediate.[1] 2. High Copper Catalyst Concentration: Excess copper can accelerate the rate of homocoupling. 3. Sub-optimal Ligand: The phosphine ligand on the palladium catalyst influences the relative rates of cross-coupling and homocoupling.1. Ensure Rigorous Exclusion of Oxygen: Degas all solvents and reagents thoroughly (e.g., by freeze-pump-thaw cycles or by sparging with argon/nitrogen). Maintain a positive pressure of an inert gas throughout the reaction.[2] 2. Reduce Copper (I) Iodide Loading: Use the minimum effective amount of CuI (typically 1-2 mol%). 3. Employ a Copper-Free Protocol: This is the most effective way to eliminate Glaser coupling.[3] 4. Ligand Screening: For copper-free systems, bulky, electron-rich phosphine ligands such as XPhos or SPhos can be effective in promoting the desired cross-coupling.[2]
Low or no yield of the desired cross-coupled product. 1. Catalyst Inactivity: The palladium catalyst may not be active. 2. Inappropriate Base: The base may not be strong enough to deprotonate the terminal alkyne effectively. 3. Unsuitable Solvent: The solvent can affect catalyst solubility and reactivity.1. Use an Active Palladium Pre-catalyst: Ensure the quality of your palladium source. Pre-catalysts like Pd(OAc)₂ with a suitable phosphine ligand are often reliable.[4] 2. Base Selection: For copper-free reactions with electron-rich aryl iodides, inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than amine bases.[4][5] 3. Solvent Choice: Aprotic polar solvents like DMF, dioxane, or toluene are commonly used. The choice of solvent can be critical and may require screening.[6]
Reaction is sluggish or does not go to completion. 1. Low Reaction Temperature: While Sonogashira reactions are often run at room temperature, electron-rich aryl iodides like this compound may require heating to facilitate oxidative addition.[7] 2. Insufficient Catalyst Loading: The amount of catalyst may be too low for efficient conversion.1. Increase Reaction Temperature: Gradually increase the temperature (e.g., to 50-80 °C) and monitor the reaction progress. 2. Optimize Catalyst Loading: While keeping catalyst loading low is desirable, a slight increase (e.g., from 1 mol% to 2 mol% Pd) might be necessary.

Data Presentation: Impact of Reaction Conditions on Homocoupling

The following tables summarize quantitative data on the effect of different reaction parameters on the yield of the desired cross-coupled product versus the homocoupled byproduct.

Table 1: Effect of Copper Co-catalyst

Catalyst SystemAryl HalideAlkyneSolventBaseTemp (°C)Cross-Coupling Yield (%)Homocoupling Yield (%)
Pd(PPh₃)₂Cl₂ / CuIThis compoundPhenylacetyleneEt₃N/THFEt₃NRT~75~15
Pd(OAc)₂ / SPhosThis compoundPhenylacetyleneTolueneK₃PO₄80>95<2

Note: Data is representative and compiled from general knowledge of Sonogashira reactions. Actual yields may vary.

Table 2: Effect of Base and Solvent in Copper-Free Sonogashira

Pd-Ligand SystemBaseSolventTemp (°C)Cross-Coupling Yield (%)Homocoupling Yield (%)
Pd(OAc)₂ / SPhosEt₃NTHF60705
Pd(OAc)₂ / SPhosK₃PO₄Toluene8096<1
Pd(OAc)₂ / XPhosCs₂CO₃Dioxane10094<2
Pd(CH₃CN)₂Cl₂ / cataCXium ACs₂CO₃2-MeTHFRT92Not reported

Note: Data is representative and based on literature for similar electron-rich aryl halides.[4][5]

Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling of this compound

This protocol is designed to minimize homocoupling by eliminating the copper co-catalyst.

Reagents and Equipment:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed toluene (5 mL)

  • Schlenk flask and manifold or glovebox

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Solvent Addition: Add the anhydrous, degassed toluene to the flask via syringe.

  • Alkyne Addition: Add the terminal alkyne dropwise to the stirred reaction mixture.

  • Reaction: Heat the reaction mixture to 80 °C and monitor its progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Sonogashira Reaction Under a Strictly Inert Atmosphere (Copper-Catalyzed)

This protocol details the steps to rigorously exclude oxygen, which is critical for suppressing Glaser coupling in copper-catalyzed reactions.

Reagents and Equipment:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.1 mmol, 1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI, 0.02 mmol, 2 mol%)

  • Anhydrous, degassed triethylamine (3.0 mmol, 3.0 equiv)

  • Anhydrous, degassed THF (5 mL)

  • Schlenk flask and manifold

  • Magnetic stirrer

Procedure:

  • Glassware and Reagent Preparation: All glassware should be flame-dried under vacuum. All solvents and liquid reagents must be thoroughly degassed using at least three freeze-pump-thaw cycles. Solids should be dried in a vacuum oven.

  • Reaction Setup: Using a Schlenk line, add this compound, Pd(PPh₃)₂Cl₂, and CuI to a Schlenk flask.

  • Solvent and Base Addition: Add the degassed THF and triethylamine via syringe.

  • Alkyne Addition: Add the terminal alkyne dropwise to the stirred mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress.

  • Work-up and Purification: Follow standard work-up and purification procedures as described in Protocol 1.

Mandatory Visualization

Sonogashira_vs_Glaser cluster_sonogashira Desired Sonogashira Pathway cluster_glaser Undesired Homocoupling Pathway (Glaser Coupling) ArI This compound OxAdd Oxidative Addition ArI->OxAdd Pd0 Pd(0)L_n Pd0->OxAdd ArPdIL Ar-Pd(II)-I(L)_n OxAdd->ArPdIL Transmetalation Transmetalation ArPdIL->Transmetalation Alkyne Terminal Alkyne CuAcetylide Copper Acetylide Alkyne->CuAcetylide + Base, CuI Base Base CuI CuI CuAcetylide->Transmetalation ArPdAlkyne Ar-Pd(II)-Alkyne(L)_n Transmetalation->ArPdAlkyne RedElim Reductive Elimination ArPdAlkyne->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product RedElim->Product Alkyne2 2 x Terminal Alkyne Diyne Homocoupled Diyne Alkyne2->Diyne + O₂, CuI, Base O2 O₂ CuI2 CuI Base2 Base Troubleshooting_Workflow Start Start: Sonogashira Reaction of this compound CheckHomocoupling High Homocoupling? Start->CheckHomocoupling Yes_HC Yes CheckHomocoupling->Yes_HC Yes No_HC No CheckHomocoupling->No_HC No CopperFree Switch to Copper-Free Conditions Yes_HC->CopperFree CheckYield Low Yield? No_HC->CheckYield InertAtmosphere Ensure Rigorous Inert Atmosphere CopperFree->InertAtmosphere SlowAddition Slow Alkyne Addition InertAtmosphere->SlowAddition SlowAddition->CheckYield Yes_Yield Yes CheckYield->Yes_Yield Yes No_Yield No CheckYield->No_Yield No OptimizeBase Optimize Base (e.g., K₃PO₄, Cs₂CO₃) Yes_Yield->OptimizeBase Success Successful Reaction No_Yield->Success OptimizeLigand Optimize Ligand (e.g., SPhos, XPhos) OptimizeBase->OptimizeLigand IncreaseTemp Increase Temperature OptimizeLigand->IncreaseTemp IncreaseTemp->Success

References

Technical Support Center: Purification of Products from 4-Iodophenyl Acetate Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from coupling reactions involving 4-iodophenyl acetate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in coupling reactions with this compound?

A1: Common impurities include unreacted this compound, homocoupled byproducts, dehalogenated this compound (phenyl acetate), and residual palladium catalyst and ligands. In Sonogashira couplings, residual copper catalysts and homocoupled alkynes (Glaser coupling products) are also common.[1][2]

Q2: How can I remove the residual palladium catalyst from my reaction mixture?

A2: Residual palladium can be removed by several methods. Filtration through celite can remove heterogeneous palladium black.[3] For soluble palladium species, column chromatography on silica gel is a standard method.[4] Alternatively, specialized scavengers, such as thiol-functionalized silica or polymers, can be used to bind to the palladium, which is then removed by filtration.[5][6]

Q3: My product is contaminated with a homocoupled byproduct. How can I separate them?

A3: Separation of the desired product from homocoupled byproducts can often be achieved by column chromatography, as there is usually a sufficient polarity difference. Recrystallization can also be an effective method if a suitable solvent system is found where the solubilities of the product and the byproduct differ significantly.

Q4: I observe a spot on my TLC plate that I suspect is the phosphine ligand. How can I confirm this and remove it?

A4: Phosphine ligands and their oxides can be visualized on a TLC plate using a potassium permanganate stain, where they often appear as yellow or brown spots. Removal is typically achieved through column chromatography. In some cases, oxidation of the phosphine ligand (e.g., with hydrogen peroxide) to its more polar phosphine oxide can facilitate its removal during an aqueous work-up or by chromatography.

Q5: What is a general work-up procedure for a coupling reaction involving this compound?

A5: A typical aqueous work-up involves cooling the reaction mixture to room temperature, diluting it with an organic solvent like ethyl acetate, and washing with water or brine to remove inorganic salts and highly polar impurities.[4] The organic layer is then dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure to yield the crude product.[4]

Troubleshooting Guides

Suzuki Coupling

Problem: Low yield after purification, with significant amounts of unreacted this compound and/or boronic acid derivative.

Possible Cause Troubleshooting Steps
Incomplete reaction- Extend the reaction time or increase the temperature. - Ensure the palladium catalyst is active. - Verify the quality and stoichiometry of the boronic acid and base.
Inefficient extraction- Perform multiple extractions of the aqueous layer to ensure complete recovery of the product. - Check the pH of the aqueous layer to ensure the product is not ionized and water-soluble.
Product loss during chromatography- Optimize the solvent system for column chromatography to ensure good separation and elution of the product. - Avoid using a solvent system that is too polar, which might cause the product to elute too quickly with impurities.

Problem: Presence of a significant amount of dehalogenated starting material (phenyl acetate).

Possible Cause Troubleshooting Steps
Proto-deboronation of the boronic acid- Use anhydrous solvents and ensure the base is not excessively hydrated. - Consider using a more stable boronic ester (e.g., a pinacol ester).
Reductive dehalogenation of this compound- Ensure the reaction is performed under an inert atmosphere to minimize side reactions. - Screen different palladium catalysts and ligands.
Heck Coupling

Problem: Formation of multiple products (isomers).

Possible Cause Troubleshooting Steps
Isomerization of the double bond- The Heck reaction can sometimes yield a mixture of E and Z isomers. The selectivity can be influenced by the catalyst, ligand, and reaction conditions. - Purification by column chromatography may be necessary to separate the isomers.
Double bond migration- This can occur under certain conditions. Consider using a different ligand or lowering the reaction temperature.
Sonogashira Coupling

Problem: Significant formation of homocoupled alkyne (Glaser coupling).

Possible Cause Troubleshooting Steps
Presence of oxygen- The Glaser coupling is promoted by oxygen. Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere (argon or nitrogen).[3]
High concentration of copper catalyst- Reduce the amount of copper(I) iodide used. - Consider running the reaction under copper-free conditions, which may require a different palladium catalyst and/or ligand system.[1][2][7][8]

Problem: Difficulty in removing the copper co-catalyst.

Possible Cause Troubleshooting Steps
Copper salts remaining after work-up- Wash the organic layer with an aqueous solution of ammonia or ammonium chloride to complex with the copper and extract it into the aqueous phase. - Filtration through a short plug of silica gel can also help remove residual copper salts.
Buchwald-Hartwig Amination

Problem: The product is difficult to separate from the unreacted amine.

Possible Cause Troubleshooting Steps
Similar polarities of the product and starting amine- If the starting amine is basic, an acidic wash (e.g., dilute HCl) during the work-up can protonate the amine, making it water-soluble and allowing for its removal in the aqueous phase. Be cautious if your product is also acid-sensitive. - Careful optimization of the solvent system for column chromatography is crucial.

Data Presentation

Table 1: Common Purification Techniques for this compound Coupling Products

Purification Method Target Impurities Typical Conditions/Solvents Applicable Reactions
Aqueous Work-up Inorganic salts, water-soluble reagentsEthyl acetate, Dichloromethane, Water, BrineAll
Column Chromatography Unreacted starting materials, byproducts, catalyst residuesSilica gel; Eluent: Hexane/Ethyl Acetate gradientAll
Recrystallization Byproducts with different solubility profilesEthanol, Methanol, Hexanes, Toluene, or mixtures thereof[9][10][11][12]Suzuki, Heck
Celite Filtration Insoluble palladium black, inorganic saltsReaction solvent or a solvent in which the product is solubleAll
Scavenger Resins Soluble palladium species, phosphine ligandsThiol-functionalized silica, activated carbonAll

Experimental Protocols

General Protocol for Aqueous Work-up
  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., 3 volumes of ethyl acetate).

  • Wash the organic phase with water (2 x 2 volumes) and then with brine (1 x 2 volumes).

  • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.[4]

General Protocol for Flash Column Chromatography
  • Prepare a slurry of silica gel in the initial, less polar eluent (e.g., hexane).

  • Pack a column with the slurry, ensuring no air bubbles are trapped.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane), collecting fractions.

  • Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

General Protocol for Recrystallization
  • Dissolve the crude product in the minimum amount of a suitable hot solvent or solvent mixture.

  • If the solution is colored by impurities, a small amount of activated charcoal can be added, and the hot solution is filtered.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cooling in an ice bath can maximize the yield of the crystals.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Visualizations

Purification_Workflow start Crude Reaction Mixture workup Aqueous Work-up start->workup filtration Celite Filtration (optional) workup->filtration concentration Concentration filtration->concentration crude_product Crude Product concentration->crude_product chromatography Column Chromatography crude_product->chromatography recrystallization Recrystallization crude_product->recrystallization pure_product Pure Product chromatography->pure_product recrystallization->pure_product

Caption: General purification workflow for coupling reaction products.

Troubleshooting_Tree start Impure Product after Initial Work-up q1 Major Impurity? start->q1 a1_sm Unreacted Starting Material q1->a1_sm Starting Material a1_homo Homocoupled Byproduct q1->a1_homo Byproduct a1_pd Residual Catalyst q1->a1_pd Catalyst sol_sm Optimize reaction conditions (time, temp, stoichiometry) a1_sm->sol_sm sol_homo Column Chromatography or Recrystallization a1_homo->sol_homo sol_pd Celite filtration, Scavengers, or Column Chromatography a1_pd->sol_pd

Caption: Decision tree for troubleshooting common purification issues.

References

Technical Support Center: Reactivity of 4-Iodophenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-iodophenyl acetate in cross-coupling reactions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimentation, offering potential causes and solutions.

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

Potential CauseTroubleshooting Steps
Inactive Catalyst Ensure the palladium catalyst is active. For Pd(0) sources like Pd(PPh₃)₄, confirm it has been stored under an inert atmosphere. Consider using a more air-stable pre-catalyst.[1]
Poor Ligand Choice For sterically hindered substrates, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often more effective than traditional ligands like PPh₃.[1]
Inappropriate Base The choice of base is critical. K₃PO₄ or Cs₂CO₃ are often good choices. Ensure the base is finely powdered and dry. The base's strength can significantly impact the transmetalation step.[1][2]
Low Reaction Temperature While aryl iodides are reactive, some Suzuki-Miyaura reactions, especially with PPh₃ ligands, can be inefficient at lower temperatures (~50 °C). Consider increasing the temperature.[1]
Solvent Effects The solvent system can influence the solubility of reagents and the reaction rate. A mixture of an organic solvent (e.g., dioxane, toluene) and water is common. Ensure adequate mixing.[1]
Poor Quality Boronic Acid Boronic acids can dehydrate to form unreactive boroxines. Ensure the purity and activity of the coupling partner.

Issue 2: Significant Hydrolysis of the Acetate Group

Potential CauseTroubleshooting Steps
Strong Base The acetate group can be hydrolyzed to the corresponding phenol, especially with strong bases like NaOH or KOH.[1]
Aqueous Conditions Prolonged heating in the presence of weaker bases like carbonates in aqueous media can also lead to hydrolysis.[1]
Mitigation Strategies - Use milder bases such as K₃PO₄ or Cs₂CO₃.[1] - Employ anhydrous reaction conditions. - Minimize reaction times. - Use lower reaction temperatures if the reactivity of the aryl iodide allows.[1]

Issue 3: Formation of Homocoupling Byproducts

Potential CauseTroubleshooting Steps
High Catalyst Concentration High concentrations of the palladium catalyst can promote the homocoupling of the starting aryl halide.[2]
Elevated Temperatures High temperatures can accelerate both the desired reaction and the homocoupling side reaction.[2]
Suboptimal Base The choice of base can influence the reaction outcome. Overly basic conditions can promote catalyst degradation and homocoupling.[2]
Optimization - Reduce the catalyst loading incrementally (e.g., from 2 mol% to 1 mol% or lower).[2] - Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.[2] - For Suzuki couplings, weaker bases like K₃PO₄ or K₂CO₃ are often preferred.[2]

Frequently Asked Questions (FAQs)

Q1: How does the reactivity of this compound compare to other aryl halides?

A1: Generally, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the trend: I > Br > OTf >> Cl.[1] Therefore, this compound is expected to be more reactive than the corresponding aryl bromide or chloride, which may allow for milder reaction conditions and lower catalyst loadings.[1][3]

Q2: What is the electronic effect of the acetate group on the reactivity of the molecule?

A2: The acetate group is an electron-withdrawing group, which can enhance the rate of oxidative addition, the initial step in many palladium-catalyzed cross-coupling reactions.[1][4]

Q3: Can I use this compound in Heck and Sonogashira reactions?

A3: Yes, this compound is a suitable substrate for both Heck and Sonogashira reactions. As an aryl iodide, it is expected to be highly reactive in the oxidative addition step of the catalytic cycle for both reactions.[5][6]

Q4: Which ligands are recommended for cross-coupling reactions with this compound?

A4: The choice of ligand is crucial and depends on the specific reaction. For Suzuki-Miyaura reactions, bulky, electron-rich phosphine ligands like SPhos and XPhos can be effective.[2] For Sonogashira and Heck reactions, ligands such as PPh₃ or P(t-Bu)₃ are commonly used.[2] Biarylphosphine ligands like XPhos, SPhos, or RuPhos are often highly effective for Buchwald-Hartwig amination.[1]

Data Presentation

Table 1: Comparison of Aryl Halides in Suzuki-Miyaura Coupling

Aryl HalideTypical Catalyst/LigandTemperature (°C)Time (h)Yield (%)Notes
Aryl Iodide (e.g., this compound) Pd(OAc)₂ or Pd₂(dba)₃, Phosphine Ligand25 - 1001 - 1290 - 99Highest reactivity, allowing for milder conditions.[3]
Aryl Bromide Pd(OAc)₂ or Pd₂(dba)₃, Phosphine Ligand80 - 1102 - 2485 - 95Good balance of reactivity and stability; often more cost-effective than iodides.[3]
Aryl Chloride Pd(OAc)₂ or Pd₂(dba)₃, Bulky Ligand (e.g., XPhos)100 - 12012 - 4870 - 90Least reactive, requiring more forcing conditions and specialized ligands.

Note: Yields and conditions are representative and can vary significantly based on the specific substrates, catalyst, ligand, base, and solvent used.[3]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv.).

  • Evacuate and backfill the flask with the inert gas.

  • Add a degassed solvent system (e.g., a mixture of toluene and water) via syringe.

  • Stir the mixture at the desired temperature (ranging from room temperature to 110°C) for the required time (typically 1-24 hours).[3]

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Heck Reaction

  • In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the alkene (1.2-1.5 equiv.), and the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%).[6]

  • Add an anhydrous solvent (e.g., DMF, 0.1-0.5 M concentration with respect to the aryl iodide) and a base (e.g., triethylamine, 2-3 equiv.).[6]

  • Seal the flask and heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.[6]

  • Monitor the reaction progress by TLC or GC/LC-MS. Reaction times can vary from a few hours to 24 hours.[6]

  • After completion, cool the mixture, filter to remove any solids, and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography.

Visualizations

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Boronic acid - Pd Catalyst & Ligand - Base B Add Degassed Solvent A->B Inert Atmosphere C Heat and Stir (25-110 °C) B->C D Monitor Progress (TLC/GC-MS) C->D E Quench with Water D->E Reaction Complete F Extract with Organic Solvent E->F G Dry and Concentrate F->G H Column Chromatography G->H I Coupled Product H->I Pure Product Suzuki_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)-I(L_n) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_aryl_boronate Ar-Pd(II)-Ar'(L_n) transmetalation->pd_aryl_boronate reductive_elimination Reductive Elimination pd_aryl_boronate->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-Ar' reductive_elimination->product aryl_iodide This compound (Ar-I) aryl_iodide->oxidative_addition boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetalation

References

Technical Support Center: Managing Iodide Inhibition in Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Buchwald-Hartwig amination. This resource provides targeted troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with iodide inhibition in C-N cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is iodide inhibition in the Buchwald-Hartwig amination?

A1: Iodide inhibition is a phenomenon where the iodide byproduct, generated from the aryl iodide starting material, slows down or halts the palladium-catalyzed reaction. Unlike many other cross-coupling reactions where aryl iodides are the most reactive substrates, in C-N coupling, they can be challenging due to this inhibitory effect.[1][2] The iodide anion can coordinate strongly to palladium intermediates, forming unreactive species and disrupting the catalytic cycle.[3]

Q2: How exactly does the iodide anion inhibit the palladium catalyst?

A2: The iodide anion can inhibit the catalytic cycle at several key points:

  • Formation of Bridging Dimers: Iodide can form stable, catalytically inactive palladium iodide-bridged dimers after the oxidative addition step.[3][4][5] These dimers are less readily converted to the active monomeric species required for the next step in the cycle.[5][6]

  • Formation of "Ate" Complexes: Soluble iodide can bind to Pd(II) intermediates, forming palladium "ate" complexes. This can occur at two stages: it can compete with the incoming amine for coordination to the oxidative addition complex, or it can bind to the Pd(II) amido complex, slowing the final rate-determining reductive elimination step.[6]

Q3: Why is solvent choice so critical when using aryl iodides?

A3: Solvent choice is the most critical factor for mitigating iodide inhibition. The strategy is to select a solvent where the iodide salt byproduct (e.g., NaI, KI) has poor solubility.[6][7] This causes the inhibitory salt to precipitate out of the reaction medium, keeping its concentration in solution low and preventing it from interfering with the catalyst.[6][8] Nonpolar solvents like toluene are often favored for this reason.[4][9][10] Conversely, more polar solvents like DME or dioxane can dissolve the iodide salt, leading to significant inhibition.[6][11]

Q4: Which ligands are most effective at overcoming iodide inhibition?

A4: The choice of ligand is crucial. Bulky, electron-rich biarylphosphine ligands are highly effective as they can accelerate the catalytic cycle and sterically discourage the formation of inactive iodide-bridged dimers.[6][12] Bidentate ligands such as BINAP and DPPF were among the first to show improved results for aryl iodide couplings by preventing dimer formation.[12] Modern, sterically hindered ligands developed by the Buchwald and Hartwig groups are now widely used for their high activity and broad substrate scope, even with challenging aryl iodides.[3][12]

Q5: Can the choice of base influence the reaction outcome with aryl iodides?

A5: Yes, while the base's primary role is to deprotonate the amine, its selection can be important, especially for sensitive substrates. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are very common and effective.[10] However, if the starting materials contain base-sensitive functional groups (e.g., esters, enolizable ketones), a switch to a milder base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is necessary.[10][11] This may require higher reaction temperatures to achieve good conversion.[10]

Troubleshooting Guide

Problem: My amination reaction using an aryl iodide is very slow or has completely stalled.

  • Possible Cause: High concentration of soluble iodide in the reaction medium is inhibiting the catalyst.

  • Solution 1: Change the Solvent. This is the most effective troubleshooting step. If you are using a polar solvent like dioxane, THF, or DME, switch to a nonpolar solvent like toluene.[4][10] The decreased solubility of the iodide salt byproduct in toluene will minimize its inhibitory effect.[6]

  • Solution 2: Evaluate Your Ligand. Ensure you are using an appropriate bulky, electron-rich phosphine ligand. First-generation ligands like P(o-tol)₃ are highly susceptible to iodide inhibition.[6] Switching to a modern biarylphosphine ligand (e.g., from the Buchwald or Hartwig portfolio) or a bidentate ligand like DPPF can significantly improve reaction rates.[12]

  • Solution 3: Use a Pre-catalyst. If you are generating the Pd(0) catalyst in situ from a source like Pd(OAc)₂, consider switching to a well-defined pre-catalyst (e.g., a G3 or G4 palladacycle).[9][13] Pre-catalysts provide more reliable and efficient generation of the active catalytic species, which can be crucial for challenging substrates.[1]

Problem: The reaction has low conversion, and I am recovering mostly unreacted starting material.

  • Possible Cause: In addition to iodide inhibition, the catalyst may be deactivating, or the conditions may not be optimal for your specific substrates.

  • Solution 1: Increase Catalyst Loading. For particularly challenging substrates or when using weaker bases, increasing the catalyst loading (e.g., from 1 mol% to 3 mol%) may improve conversion.[11]

  • Solution 2: Increase Temperature. If you are using a mild base like Cs₂CO₃ to accommodate sensitive functional groups, the reaction may require more thermal energy. Cautiously increase the reaction temperature (e.g., from 80 °C to 100-110 °C).[10]

  • Solution 3: Check Reagent Purity and Inertness. Buchwald-Hartwig reactions are sensitive to oxygen and moisture. Ensure your solvent is anhydrous and properly degassed.[10] Use fresh, high-purity reagents, as impurities can poison the catalyst.

Data Presentation

Table 1: Effect of Solvent on Reaction Efficiency and Correlation with NaI Solubility

This table summarizes the critical relationship between the solvent, the solubility of the sodium iodide byproduct, and the reaction's success. As NaI solubility decreases, the reaction time shortens and the yield improves, directly illustrating the principle of managing iodide inhibition.

SolventHalide SubstrateNaI SolubilityReaction Time (h)Yield (%)Reference
Toluene4-iodoanisoleInsoluble0.598[6]
Dioxane4-iodoanisoleSlightly Soluble1295[6]
DME4-iodoanisoleSoluble2415[6]

Conditions: Arl (1.0 equiv), amine (1.2 equiv), NaOtBu (1.2 equiv), Pd pre-catalyst (1 mol%), Solvent, 100 °C. Data adapted from studies by Fors, Buchwald, et al.[6]

Experimental Protocols

Protocol: General Procedure for the Amination of an Aryl Iodide Using a Toluene System

This protocol outlines a standard procedure for coupling an aryl iodide with a primary or secondary amine, optimized to mitigate iodide inhibition.

Materials:

  • Aryl iodide (1.0 mmol, 1.0 equiv)

  • Amine (1.2-1.4 mmol, 1.2-1.4 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Palladium Pre-catalyst (e.g., BrettPhos Pd G3) (0.01-0.02 mmol, 1-2 mol%)

  • Biarylphosphine Ligand (if not using a pre-catalyst, match Pd:Ligand ratio)

  • Anhydrous, degassed toluene (3-5 mL)

  • Oven-dried reaction vessel (e.g., Schlenk tube or vial) with a magnetic stir bar

  • Inert atmosphere supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: Place the magnetic stir bar in the reaction vessel. Seal the vessel and purge with an inert atmosphere (this can be done by evacuating and backfilling with Argon/Nitrogen three times).

  • Addition of Solids: Under a positive pressure of inert gas, add the palladium pre-catalyst, the aryl iodide (if solid), and the sodium tert-butoxide to the reaction vessel. Note: Handle NaOtBu in a glovebox if possible, as it is highly hygroscopic.

  • Addition of Liquids: Add the anhydrous, degassed toluene via syringe. If the aryl iodide and/or amine are liquids, add them via syringe at this stage.

  • Degassing (Optional but Recommended): To ensure all oxygen is removed, subject the sealed reaction mixture to another "freeze-pump-thaw" cycle or bubble argon through the solution for 10-15 minutes.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C). Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS by taking small aliquots from the reaction mixture under inert conditions.

  • Workup: Once the reaction is complete, cool the vessel to room temperature. Quench the reaction by carefully adding water or a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Visualizations

G cluster_cycle Buchwald-Hartwig Catalytic Cycle cluster_inhibition Inhibition Pathways Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(Ar)(I) Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition (Ar-I) Amine_Coord [L-Pd(II)(Ar)(Amine)]+ I- OA_Complex->Amine_Coord + Amine - Base Dimer [L-Pd(II)(Ar)]₂(μ-I)₂ Inactive Dimer OA_Complex->Dimer Ate_Complex_1 [L-Pd(II)(Ar)(I)₂]⁻ Ate Complex OA_Complex->Ate_Complex_1 + I⁻ Amido_Complex L-Pd(II)(Ar)(Amide) Amine_Coord->Amido_Complex Deprotonation Product Ar-Amine Product Amido_Complex->Product Reductive Elimination Ate_Complex_2 [L-Pd(II)(Ar)(Amide)(I)]⁻ Ate Complex Amido_Complex->Ate_Complex_2 + I⁻ Product->Pd0 Catalyst Regeneration Iodide_Ion Iodide (I⁻) Byproduct G start Reaction with Aryl Iodide Shows Low Conversion / Stalls q1 What solvent are you using? start->q1 a1_polar Polar (Dioxane, THF, DME) q1->a1_polar a1_nonpolar Nonpolar (Toluene) q1->a1_nonpolar sol_change ACTION: Switch to Toluene a1_polar->sol_change q2 What ligand are you using? a1_nonpolar->q2 sol_change->q2 a2_simple Simple (e.g., P(o-tol)₃) q2->a2_simple a2_advanced Bulky/Biaryl (e.g., BrettPhos) q2->a2_advanced lig_change ACTION: Switch to a modern bulky biarylphosphine ligand a2_simple->lig_change q3 Are you using a pre-catalyst? a2_advanced->q3 lig_change->q3 a3_no No (e.g., Pd(OAc)₂) q3->a3_no a3_yes Yes (e.g., G3-Palladacycle) q3->a3_yes cat_change ACTION: Switch to a G3/G4 pre-catalyst a3_no->cat_change end Re-run experiment and monitor for improvement a3_yes->end cat_change->end G Solvent Solvent Polarity High (DME) Medium (Dioxane) Low (Toluene) Solubility Iodide Salt (NaI) Solubility Soluble Slightly Soluble Insoluble Solvent:f1->Solubility:f1 leads to Solvent:f2->Solubility:f2 leads to Solvent:f3->Solubility:f3 leads to Outcome Reaction Outcome Strong Inhibition / Low Yield Moderate Inhibition No Inhibition / High Yield Solubility:f1->Outcome:f1 causes Solubility:f2->Outcome:f2 causes Solubility:f3->Outcome:f3 enables

References

Validation & Comparative

A Comparative Guide to GC-MS Analysis of 4-Iodophenyl Acetate Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) data for the reaction products of 4-Iodophenyl acetate in two common reaction types: a Suzuki-Miyaura cross-coupling reaction and a base-catalyzed hydrolysis. This document is intended for researchers, scientists, and professionals in drug development to illustrate how GC-MS can be effectively utilized to monitor reaction progress and identify products and byproducts in synthetic chemistry.

While specific experimental data for this compound is not extensively published in comparative studies, the data presented herein is based on well-established principles of organic synthesis and mass spectrometry, including predicted fragmentation patterns and typical reaction outcomes for analogous compounds.[1]

Reaction Schemes

Two distinct reaction pathways for this compound are considered for this comparative analysis:

  • Scenario A: Suzuki-Miyaura Cross-Coupling Reaction. This palladium-catalyzed reaction is a cornerstone of modern synthetic chemistry, forming a new carbon-carbon bond. Here, this compound is coupled with phenylboronic acid to yield 4-acetylbiphenyl.

  • Scenario B: Base-Catalyzed Hydrolysis. This reaction involves the cleavage of the ester linkage in this compound to produce 4-iodophenol. This transformation is fundamental in organic chemistry for the deprotection of phenolic hydroxyl groups.

Experimental Protocols

Detailed methodologies for conducting the reactions and subsequent GC-MS analysis are provided below.

2.1. Suzuki-Miyaura Cross-Coupling Reaction Protocol

  • To an oven-dried Schlenk flask, add this compound (262 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).

  • The flask is evacuated and backfilled with nitrogen three times.

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2) (14.6 mg, 0.02 mmol).

  • A degassed solvent mixture of toluene (8 mL) and water (2 mL) is added via syringe.

  • The reaction mixture is heated to 90°C and stirred for 4 hours.

  • Reaction progress is monitored by taking small aliquots for GC-MS analysis.[2]

  • Upon completion, the reaction is cooled to room temperature, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

2.2. Base-Catalyzed Hydrolysis Protocol

  • Dissolve this compound (262 mg, 1.0 mmol) in methanol (10 mL) in a round-bottom flask.

  • Add a 2 M aqueous solution of sodium hydroxide (2 mL, 4.0 mmol).

  • The mixture is stirred at room temperature for 2 hours.

  • The reaction progress is monitored by GC-MS.

  • After completion, the mixture is acidified with 1 M HCl to a pH of approximately 2.

  • The product is extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

2.3. GC-MS Analysis Protocol

A standard protocol for the analysis of the reaction mixtures is as follows:[1]

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[1]

  • Sample Preparation : A small aliquot of the reaction mixture is diluted with ethyl acetate and filtered through a 0.22 µm syringe filter.[1]

  • GC Conditions :

    • Injector : Split/splitless injector at 250°C.[1]

    • Carrier Gas : Helium at a constant flow of 1.0 mL/min.[1]

    • Column : A 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.[1]

    • Oven Program : Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS Conditions :

    • Ionization : Electron Ionization (EI) at 70 eV.

    • Mass Analyzer : Quadrupole.

    • Scan Range : 40-450 m/z.

Data Presentation: Comparative GC-MS Data

The following table summarizes the expected GC-MS data for the starting material and the major products of the two reactions. Retention times are representative and can vary based on the specific instrument and conditions. Mass-to-charge (m/z) ratios for key fragments are included for product identification.

Compound NameReaction ScenarioRepresentative Retention Time (min)Molecular Ion (M+) [m/z]Key Fragment Ions [m/z]
This compoundStarting Material10.5262220, 192, 127, 93, 65
4-AcetylbiphenylA: Cross-Coupling12.8196181, 152, 127, 76
4-IodophenolB: Hydrolysis9.2220192, 127, 93, 65
BiphenylA: Byproduct8.5154153, 77, 51

Note: The fragmentation of this compound is expected to involve the loss of a ketene molecule (CH₂CO) to give the 4-iodophenol fragment at m/z 220, and cleavage of the carbon-iodine bond.[1]

Visualization of Pathways and Workflows

4.1. Suzuki-Miyaura Reaction Pathway

Suzuki_Miyaura_Pathway cluster_reactants Reactant1 This compound Process 90°C, 4h Reactant1->Process Reactant2 Phenylboronic acid Reactant2->Process Product 4-Acetylbiphenyl Catalyst Pd(dppf)Cl2 Catalyst->Process Catalyst Base K2CO3 Base->Process Solvent Toluene/Water Solvent->Process Process->Product GCMS_Workflow Start Reaction Setup (Cross-Coupling or Hydrolysis) Reaction Chemical Reaction Start->Reaction Sampling Aliquoting & Dilution Reaction->Sampling GC_Injection GC Injection Sampling->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Ionization Electron Ionization (70 eV) GC_Separation->MS_Ionization MS_Detection Mass Detection (Quadrupole Analyzer) MS_Ionization->MS_Detection Data_Analysis Data Analysis (Identify Compounds, Analyze Fragmentation) MS_Detection->Data_Analysis

References

A Comparative Guide to Purity Analysis of 4-Iodophenyl Acetate Derivatives: HPLC, GC-FID, and LC-MS Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of pharmaceutical development and quality control. For active pharmaceutical ingredients (APIs) and their intermediates, such as 4-iodophenyl acetate and its derivatives, robust analytical methods are essential to ensure safety and efficacy. This guide provides a comprehensive comparison of three common analytical techniques for purity analysis: High-Performance Liquid Chromatography (HPLC), Gas Chromatography with Flame Ionization Detection (GC-FID), and Liquid Chromatography-Mass Spectrometry (LC-MS).

This document outlines a detailed experimental protocol for a representative Reversed-Phase HPLC (RP-HPLC) method suitable for this compound. Furthermore, it presents a comparative analysis of this HPLC method with GC-FID and LC-MS, supported by expected performance data in clearly structured tables. Detailed experimental protocols for all three methods are provided to facilitate implementation and method development.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and wide applicability to a vast range of compounds. For the purity analysis of this compound derivatives, a reversed-phase method is typically employed, offering excellent separation of the main component from potential impurities.

Experimental Protocol: RP-HPLC Method for this compound

This protocol describes a general-purpose RP-HPLC method for the purity determination of this compound.

1. Instrumentation:

  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 50% B

    • 20-25 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase (50:50 Water:Acetonitrile) to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Standard Preparation:

  • Prepare a reference standard solution of this compound at a similar concentration to the sample solution.

5. Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weighing Weigh Sample/ Standard Dissolution Dissolve in Mobile Phase Weighing->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Injection Inject into HPLC System Filtration->Injection Separation Chromatographic Separation (C18) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Report Calculation->Report

Figure 1. Experimental workflow for HPLC purity analysis.

Comparison of Analytical Techniques

The choice of analytical technique for purity analysis depends on various factors, including the nature of the analyte and potential impurities, the required sensitivity, and the need for structural information. The following tables provide a comparative overview of HPLC, GC-FID, and LC-MS for the analysis of this compound derivatives.

Table 1: Performance Comparison
ParameterHPLC-UVGC-FIDLC-MS
Principle Liquid-solid partitioningGas-liquid partitioningLiquid-solid partitioning with mass detection
Typical Purity (%) >99.5%>99.5%>99.8%
Limit of Detection (LOD) ~0.01%~0.01%<0.001%
Limit of Quantification (LOQ) ~0.03%~0.03%~0.003%
Linearity (r²) >0.999>0.999>0.999
Precision (%RSD) <2%<2%<5% (at trace levels)
Accuracy (% Recovery) 98-102%98-102%95-105% (at trace levels)
Analysis Time 20-30 min15-25 min20-30 min
Table 2: Applicability and Method Characteristics
FeatureHPLC-UVGC-FIDLC-MS
Analyte Volatility Not requiredRequired (volatile or semi-volatile)Not required
Thermal Stability Not criticalRequiredNot critical
Impurity Identification Based on retention time and UV spectraBased on retention timeHigh confidence based on mass-to-charge ratio and fragmentation
Structural Elucidation LimitedLimitedYes (with MS/MS)
Sensitivity GoodGoodExcellent
Cost (Instrument) ModerateLow to ModerateHigh
Cost (Operational) ModerateLowHigh
Method Development Moderate complexityModerate complexityHigh complexity

Alternative Analytical Techniques: Protocols and Considerations

While HPLC is a robust primary technique, GC-FID and LC-MS offer distinct advantages for specific analytical challenges.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is an excellent alternative for the purity analysis of volatile and thermally stable compounds like this compound. It often provides faster analysis times and is a cost-effective technique.

1. Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

2. Chromatographic Conditions:

  • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium or Nitrogen at a constant flow of 1.0 mL/min

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min

    • Ramp: 10 °C/min to 250 °C

    • Hold at 250 °C for 5 min

  • Split Ratio: 50:1

3. Sample Preparation:

  • Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_data Data Processing Weighing Weigh Sample Dissolution Dissolve in Solvent Weighing->Dissolution Injection Inject into GC System Dissolution->Injection Separation Gas Chromatographic Separation Injection->Separation Detection Flame Ionization Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Report Calculation->Report

Figure 2. Experimental workflow for GC-FID purity analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful hyphenated technique that combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. It is invaluable for the identification and quantification of trace-level impurities and for providing structural information.

1. Instrumentation:

  • LC-MS system, typically a UHPLC coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

2. Chromatographic Conditions:

  • Utilize the same HPLC conditions as described above, but replace the non-volatile buffer (if any) with a volatile mobile phase modifier like 0.1% formic acid in both water and acetonitrile to ensure compatibility with the mass spectrometer.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.

  • Scan Mode: Full scan for impurity profiling and targeted MS/MS for structural elucidation of specific impurities.

  • Mass Range: m/z 100-1000

4. Data Analysis:

  • Impurities are identified by their accurate mass and isotopic pattern. Fragmentation patterns from MS/MS scans are used to elucidate the structures of unknown impurities.

LCMS_Relationship cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_output Output Data Separation Separation of Components Ionization Ionization Separation->Ionization MassAnalysis Mass Analysis Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Chromatogram Chromatogram (Intensity vs. Time) Detection->Chromatogram MassSpectrum Mass Spectrum (m/z vs. Intensity) Detection->MassSpectrum

Figure 3. Logical relationship in an LC-MS system.

Conclusion

The selection of an appropriate analytical method for the purity analysis of this compound derivatives is crucial for ensuring product quality and regulatory compliance.

  • HPLC-UV stands out as a versatile and robust method for routine purity assessments and quality control.

  • GC-FID offers a cost-effective and often faster alternative for volatile and thermally stable derivatives.

  • LC-MS provides unparalleled sensitivity and structural information, making it the ideal choice for in-depth impurity profiling, identification of unknown impurities, and supporting regulatory submissions.

By understanding the principles, performance characteristics, and practical considerations of each technique, researchers and drug development professionals can make informed decisions to select the most suitable method for their specific analytical needs.

A Researcher's Guide to Confirming Suzuki Coupling Products of 4-Iodophenyl Acetate via NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in drug development and synthetic chemistry, the Suzuki-Miyaura coupling stands as a cornerstone reaction for the formation of carbon-carbon bonds, pivotal in the synthesis of biaryl compounds. Verifying the successful formation of the desired product is paramount. This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) spectral data for the starting material, 4-iodophenyl acetate, its expected Suzuki coupling products, and potential byproducts.

Comparative NMR Data

A key aspect of confirming the reaction's success is comparing the NMR spectra of the reaction mixture to that of the starting material and the expected product. The disappearance of signals corresponding to this compound and the appearance of new signals in the aromatic region are strong indicators of a successful transformation.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃

CompoundStructure¹H NMR (ppm)¹³C NMR (ppm)
Starting Material: this compound Aromatic: ~7.7 (d), ~6.9 (d) Acetyl: ~2.3 (s)C=O: ~169 C-O: ~151 C-I: ~93 Aromatic CH: ~139, ~124 CH₃: ~21
Expected Product (R=Phenyl): 4-Acetoxybiphenyl Aromatic: ~7.6-7.3 (m) Acetyl: ~2.3 (s)C=O: ~169 C-O: ~150 Quaternary C: ~141, ~139 Aromatic CH: ~129, ~128, ~127, ~122 CH₃: ~21
Expected Product (R=4-Tolyl): 4-Acetoxy-4'-methylbiphenyl Aromatic: ~7.5-7.2 (m) Acetyl: ~2.3 (s) Aryl CH₃: ~2.4 (s)C=O: ~169 C-O: ~150 Quaternary C: ~141, ~138, ~136 Aromatic CH: ~130, ~129, ~127, ~122 Acetyl CH₃: ~21 Aryl CH₃: ~21
Expected Product (R=4-Methoxyphenyl): 4-Acetoxy-4'-methoxybiphenyl Aromatic: ~7.5 (d), ~7.2 (d), ~7.0 (d) Methoxy: ~3.8 (s) Acetyl: ~2.3 (s)C=O: ~169 C-O: ~159, ~150 Quaternary C: ~141, ~132 Aromatic CH: ~128, ~127, ~122, ~114 OCH₃: ~55 Acetyl CH₃: ~21
Byproduct: Biphenyl Aromatic: ~7.6 (d), ~7.4 (t), ~7.3 (t)Quaternary C: ~141 Aromatic CH: ~129, ~127.2, ~127.1
Byproduct: Phenyl acetate (Dehalogenation) Aromatic: ~7.4 (t), ~7.2 (t), ~7.1 (d) Acetyl: ~2.3 (s)C=O: ~169 C-O: ~151 Aromatic CH: ~129, ~126, ~122 CH₃: ~21
Byproduct: Triphenylphosphine oxide Aromatic: ~7.7-7.4 (m)Aromatic: ~133-128 (m)

Experimental Protocol for NMR Analysis

A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra for accurate product confirmation.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the crude or purified reaction product.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

  • Transfer the solution to a standard 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Solvent: CDCl₃.

  • Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse (zg30).

    • Number of Scans (NS): 16-32 (adjust for concentration).

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 3-4 seconds.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Integrate all signals.

3. ¹³C NMR Spectroscopy:

  • Instrument: 100 MHz (or higher) NMR spectrometer.

  • Solvent: CDCl₃.

  • Internal Standard: CDCl₃ signal at 77.16 ppm.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).

    • Number of Scans (NS): 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay (D1): 2 seconds.

  • Processing: Apply Fourier transformation with an exponential window function, phase correction, and baseline correction.

Workflow for NMR Analysis of Suzuki Coupling Product

The following diagram illustrates the logical workflow for confirming the structure of the Suzuki coupling product using NMR spectroscopy.

Suzuki_NMR_Workflow Workflow for NMR Analysis of Suzuki Coupling Product cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_conclusion Conclusion A Dissolve Crude Product in CDCl3 B Transfer to NMR Tube A->B C Acquire 1H NMR Spectrum B->C D Acquire 13C NMR Spectrum B->D E Identify Starting Material Signals C->E F Identify Product Signals C->F G Identify Byproduct Signals C->G D->E D->F D->G H Successful Coupling? E->H F->H G->H I Product Confirmed H->I Yes J Reaction Incomplete/ Impure Product H->J No

Workflow for NMR analysis of the Suzuki coupling product.

By following this guide, researchers can confidently and objectively assess the outcome of their Suzuki coupling reactions, ensuring the integrity of their synthesized compounds for further research and development.

A Comparative Guide to the Sonogashira Reaction of 4-Iodophenyl Acetate: Byproduct Identification and Alternative Coupling Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, the Sonogashira reaction is a powerful and widely utilized tool for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. This guide provides a detailed comparison of the Sonogashira reaction of a common substrate, 4-iodophenyl acetate, focusing on the identification and mitigation of byproducts. Furthermore, it explores alternative cross-coupling methodologies, offering a comprehensive overview to aid in reaction selection and optimization.

Identifying Byproducts in the Sonogashira Reaction

The Sonogashira coupling, while highly efficient, is often accompanied by the formation of a primary byproduct: the homocoupling product of the terminal alkyne. This side reaction, also known as the Glaser or Hay coupling, results in the dimerization of the alkyne to form a symmetric 1,3-diyne.[1][2] The formation of this byproduct is particularly promoted by the presence of the copper(I) co-catalyst and aerobic conditions.[2]

In the context of the Sonogashira reaction between this compound and a terminal alkyne such as phenylacetylene, the desired product is 4-(phenylethynyl)phenyl acetate. The primary byproduct would be 1,4-diphenylbutadiyne, formed from the homocoupling of two molecules of phenylacetylene.

Table 1: Key Products in the Sonogashira Reaction of this compound and Phenylacetylene

CompoundStructureRole in Reaction
This compoundAcO-C6H4-IStarting Material
PhenylacetylenePh-C≡CHStarting Material
4-(Phenylethynyl)phenyl acetateAcO-C6H4-C≡C-PhDesired Product
1,4-DiphenylbutadiynePh-C≡C-C≡C-PhPrimary Byproduct

Minimizing the formation of the homocoupling byproduct is crucial for maximizing the yield of the desired cross-coupled product and simplifying purification. Strategies to achieve this include:

  • Exclusion of Oxygen: Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) is critical to suppress the oxidative homocoupling pathway.[1]

  • Copper-Free Conditions: The development of copper-free Sonogashira protocols effectively eliminates the primary catalyst for Glaser coupling.[3][4]

  • Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to maintain a low concentration, thereby disfavoring the bimolecular homocoupling reaction.[1]

  • Optimization of Reaction Parameters: Careful selection of the palladium catalyst, ligand, base, and solvent can significantly influence the ratio of cross-coupling to homocoupling.[1]

Comparative Performance of Sonogashira Reaction Conditions

The choice of reaction conditions significantly impacts the yield of the desired product and the formation of byproducts. Below is a comparative summary of typical outcomes for the Sonogashira reaction of this compound with phenylacetylene under standard (with copper) and copper-free conditions. While exact yields can be substrate-dependent, this table provides a general representation based on literature precedents.

Table 2: Performance Comparison of Sonogashira Reaction Conditions

Reaction ConditionTypical Yield of 4-(phenylethynyl)phenyl acetateTypical Yield of 1,4-diphenylbutadiyneKey AdvantagesKey Disadvantages
Standard Sonogashira Good to Excellent (70-95%)Low to Moderate (5-20%)Generally faster reaction rates and milder conditions for less reactive substrates.Prone to significant homocoupling, especially if not rigorously deoxygenated.
Copper-Free Sonogashira Good to Excellent (75-98%)Very Low to Negligible (<5%)Significantly reduces or eliminates the formation of the homocoupling byproduct.[3][4]May require higher temperatures or longer reaction times for some substrates.

Experimental Protocols

Protocol 1: Standard Sonogashira Coupling (with Copper Co-catalyst)

This protocol is a general procedure for the palladium and copper co-catalyzed Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (e.g., phenylacetylene) (1.2 eq)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • Copper(I) iodide (CuI) (3 mol%)

  • Triethylamine (TEA) or another suitable amine base (2.0 eq)

  • Anhydrous and degassed solvent (e.g., THF or DMF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add the anhydrous, degassed solvent, followed by the amine base.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor its progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol outlines a general method for a copper-free Sonogashira reaction to minimize homocoupling.

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (e.g., phenylacetylene) (1.2 eq)

  • Pd(OAc)₂ (2 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos) (4 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃) (2.0 eq)

  • Anhydrous and degassed solvent (e.g., toluene, dioxane)

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, combine this compound, Pd(OAc)₂, the phosphine ligand, and the base.

  • Add the anhydrous, degassed solvent.

  • Add the terminal alkyne to the mixture.

  • Heat the reaction to the appropriate temperature (e.g., 80-110 °C) and monitor by TLC or GC/MS.

  • After the reaction is complete, cool to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product via flash column chromatography.

Alternative Cross-Coupling Reactions for Aryl-Alkyne Bond Formation

While the Sonogashira reaction is a mainstay, other cross-coupling methods can also be employed to synthesize aryl alkynes. The Stille and Suzuki-Miyaura couplings are notable alternatives, each with its own set of advantages and disadvantages.

Table 3: Comparison of Cross-Coupling Reactions for Aryl-Alkyne Synthesis

ReactionOrganometallic ReagentKey AdvantagesKey Disadvantages
Sonogashira Terminal AlkyneDirect use of terminal alkynes; generally mild conditions.Potential for alkyne homocoupling with copper catalysis.
Stille Organostannane (R-SnR'₃)Tolerant of a wide range of functional groups; generally insensitive to air and moisture.Stoichiometric amounts of toxic tin byproducts are generated.
Suzuki-Miyaura Organoboron (R-B(OR')₂)Boronic acids and their derivatives are generally stable and have low toxicity.[5][6]The alkynylboron reagents can be less stable than their aryl or vinyl counterparts.[5]

Visualizing Reaction Pathways

The following diagrams illustrate the catalytic cycles for the standard and copper-free Sonogashira reactions, as well as the general pathways for the Stille and Suzuki-Miyaura couplings.

Sonogashira_Standard cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-I(L)₂ Pd0->PdII_Aryl Oxidative Addition PdII_Alkyne Ar-Pd(II)-C≡CR(L)₂ PdII_Aryl->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Product Ar-C≡CR PdII_Alkyne->Product Reductive Elimination CuI_Alkyne Cu(I)-C≡CR CuI_Alkyne->PdII_Aryl Alkyne R-C≡CH Alkyne->CuI_Alkyne ArylIodide Ar-I ArylIodide->PdII_Aryl Base Base Base->Alkyne CuI CuI CuI->CuI_Alkyne

Caption: Catalytic cycles of the standard Sonogashira reaction.

Sonogashira_Copper_Free cluster_pd Palladium Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-I(L)₂ Pd0->PdII_Aryl Oxidative Addition PdII_Alkyne_Complex [Ar-Pd(II)(L)₂(H-C≡CR)]⁺ PdII_Aryl->PdII_Alkyne_Complex Coordination PdII_Acetylide Ar-Pd(II)-C≡CR(L)₂ PdII_Alkyne_Complex->PdII_Acetylide Deprotonation PdII_Acetylide->Pd0 Product Ar-C≡CR PdII_Acetylide->Product Reductive Elimination Alkyne R-C≡CH Alkyne->PdII_Alkyne_Complex ArylIodide Ar-I ArylIodide->PdII_Aryl Base Base Base->PdII_Alkyne_Complex

Caption: Catalytic cycle of the copper-free Sonogashira reaction.

Alternative_Couplings cluster_stille Stille Coupling cluster_suzuki Suzuki-Miyaura Coupling Stille_Pd0 Pd(0)L₂ Stille_PdII_Aryl Ar-Pd(II)-I(L)₂ Stille_Pd0->Stille_PdII_Aryl Oxidative Addition Stille_PdII_Coupled Ar-Pd(II)-C≡CR(L)₂ Stille_PdII_Aryl->Stille_PdII_Coupled Transmetalation Stille_PdII_Coupled->Stille_Pd0 Stille_Product Ar-C≡CR Stille_PdII_Coupled->Stille_Product Reductive Elimination Stille_Organostannane R₃'Sn-C≡CR Stille_Organostannane->Stille_PdII_Aryl Stille_ArylIodide Ar-I Stille_ArylIodide->Stille_PdII_Aryl Suzuki_Pd0 Pd(0)L₂ Suzuki_PdII_Aryl Ar-Pd(II)-I(L)₂ Suzuki_Pd0->Suzuki_PdII_Aryl Oxidative Addition Suzuki_PdII_Coupled Ar-Pd(II)-C≡CR(L)₂ Suzuki_PdII_Aryl->Suzuki_PdII_Coupled Transmetalation Suzuki_PdII_Coupled->Suzuki_Pd0 Suzuki_Product Ar-C≡CR Suzuki_PdII_Coupled->Suzuki_Product Reductive Elimination Suzuki_Organoboron (R'O)₂B-C≡CR Suzuki_Organoboron->Suzuki_PdII_Aryl Suzuki_ArylIodide Ar-I Suzuki_ArylIodide->Suzuki_PdII_Aryl Suzuki_Base Base Suzuki_Base->Suzuki_Organoboron

Caption: General catalytic cycles for Stille and Suzuki-Miyaura couplings.

References

Reactivity Showdown: 4-Iodophenyl Acetate vs. 4-Bromophenyl Acetate in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of starting materials is a critical decision that can significantly impact the efficiency, cost, and overall success of a synthetic route. In the realm of palladium-catalyzed cross-coupling reactions, aryl halides are indispensable building blocks. This guide provides an objective comparison of the reactivity of 4-iodophenyl acetate and 4-bromophenyl acetate, two common substrates in organic synthesis. The information presented is supported by experimental data from analogous compounds to highlight the expected reactivity trends.

The fundamental difference in reactivity between this compound and 4-bromophenyl acetate lies in the carbon-halogen bond strength. The carbon-iodine (C-I) bond is weaker and more polarizable than the carbon-bromine (C-Br) bond. This disparity directly influences the rate-determining oxidative addition step in many palladium-catalyzed cross-coupling reactions, with the C-I bond undergoing this step more readily. Consequently, this compound is generally the more reactive substrate, often leading to higher yields and requiring milder reaction conditions compared to its bromo-analogue.

Quantitative Comparison of Reactivity

Reaction TypeAryl Halide (Analogue)Coupling PartnerCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Reference
Suzuki-Miyaura 4-IodotoluenePhenylboronic acidPd(OAc)₂ / S-PhosToluene/H₂ORT1~95Inferred from general trends
Suzuki-Miyaura 4-BromotoluenePhenylboronic acidPd(OAc)₂ / S-PhosToluene/H₂O8012~85Inferred from general trends
Suzuki-Miyaura Ethyl-4-bromophenylacetatePhenylboronic acidPd(OAc)₂ / TBAB / K₂CO₃H₂O90-951High[1]
Heck 4-Iodo-3,5-dimethylphenyl acetateMethyl acrylatePd(OAc)₂ / Et₃NDMF80-1202-24High[2]
Heck 4-BromoacetophenoneStyrenePd(OAc)₂ / K₂CO₃DMF/H₂O804HighN/A

Note: The data presented is for analogous compounds and serves to illustrate the expected reactivity differences. Actual yields and reaction times for this compound and 4-bromophenyl acetate may vary depending on the specific reaction conditions.

Experimental Protocols

Below are representative experimental protocols for Suzuki-Miyaura and Heck reactions that can be adapted for this compound and 4-bromophenyl acetate.

Suzuki-Miyaura Coupling of 4-Halophenyl Acetate with Phenylboronic Acid

Materials:

  • This compound or 4-Bromophenyl acetate (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • S-Phos (4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 4-halophenyl acetate, phenylboronic acid, palladium(II) acetate, S-Phos, and potassium carbonate.

  • Add the degassed toluene and water.

  • For this compound, stir the reaction mixture at room temperature. For 4-bromophenyl acetate, heat the mixture to 80-100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Coupling of 4-Halophenyl Acetate with an Alkene

Materials:

  • This compound or 4-Bromophenyl acetate (1.0 mmol)

  • Alkene (e.g., methyl acrylate, 1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triethylamine (Et₃N, 2.0 mmol)

  • N,N-Dimethylformamide (DMF, 5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 4-halophenyl acetate and palladium(II) acetate.

  • Add the anhydrous DMF, followed by the alkene and triethylamine.

  • Heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing the Reaction Pathway and Workflow

To further understand the underlying principles and the practical steps involved, the following diagrams are provided.

Catalytic_Cycle Catalytic Cycle of a Cross-Coupling Reaction Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Rate: I > Br Transmetalation Transmetalation (Suzuki) or Alkene Insertion (Heck) Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Product Reductive_Elimination->Ar-R Ar-X Aryl Halide (this compound or 4-Bromophenyl acetate) Ar-X->Oxidative_Addition R-M Coupling Partner R-M->Transmetalation

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow General Experimental Workflow for Cross-Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh Aryl Halide, Coupling Partner, Base Catalyst Add Pd Catalyst and Ligand Reagents->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Inert_Atmosphere Establish Inert Atmosphere (Ar/N2) Solvent->Inert_Atmosphere Heating Heat to Desired Temperature Inert_Atmosphere->Heating Monitoring Monitor Progress (TLC/GC) Heating->Monitoring Quenching Cool and Quench Monitoring->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Remove Solvent Drying->Concentration Purification Column Chromatography Concentration->Purification Final_Product Final_Product Purification->Final_Product Characterization (NMR, MS)

Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

Conclusion

References

A Comparative Guide to the Use of 4-Iodophenyl Acetate in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that balances cost, reactivity, and the overall efficiency of a synthetic route. This guide provides a comprehensive cost-benefit analysis of using 4-iodophenyl acetate in organic synthesis, with a direct comparison to its more common alternative, 4-bromophenyl acetate. This analysis is supported by available experimental data and detailed methodologies for key chemical transformations.

Executive Summary

This compound offers significant advantages in terms of chemical reactivity, often leading to higher yields, faster reaction times, and milder reaction conditions in common cross-coupling reactions. This enhanced reactivity stems from the lower bond dissociation energy of the carbon-iodine bond compared to the carbon-bromine bond. However, this performance benefit is often offset by the higher cost and lower commercial availability of this compound compared to 4-bromophenyl acetate. The choice between these two reagents, therefore, represents a classic trade-off between reactivity and cost, which must be evaluated based on the specific needs of a synthetic project.

Cost and Availability Analysis

A direct cost comparison is challenging due to the limited commercial availability of this compound from major chemical suppliers. However, by examining the pricing of structurally similar compounds, a clear trend emerges. Aryl iodides are consistently more expensive than their corresponding aryl bromides.

CompoundSupplier Example(s)Price (USD/gram)Notes
4-Bromophenyl acetate Apollo Scientific~$5.50 - $15.00Readily available from multiple suppliers. Price varies with purity and quantity.
4-Bromophenylacetic acid Thermo Fisher Scientific~$1.54A structurally related and widely available starting material.
Ethyl 4-bromophenylacetate Sigma-Aldrich~$14.50An ester derivative of a related bromo-compound.
4-Iodophenylacetic acid Thermo Fisher Scientific~$43.13A structurally related iodo-compound, indicating the higher cost of iodinated aromatics.
Ethyl 4-iodophenylacetate Various~$86.90 (for 5g)Pricing for a related iodo-ester, further highlighting the significant price difference.
This compound Sigma-AldrichNot readily availableListed by some suppliers but often out of stock or available only upon request, suggesting a higher "sourcing cost" in addition to purchase price.

Key Takeaway: The cost of using an iodinated phenyl acetate derivative is substantially higher than its brominated counterpart. The lack of ready availability for this compound itself adds a logistical challenge and potential for supply chain disruption in a drug development setting.

Performance in Key Cross-Coupling Reactions

The primary benefit of this compound lies in its superior performance in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery and development.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The general reactivity trend for aryl halides in this reaction is Ar-I > Ar-Br > Ar-Cl. This is due to the aformentioned differences in bond dissociation energies, which directly impacts the rate-determining oxidative addition step of the catalytic cycle.

While direct comparative data for this compound and 4-bromophenyl acetate is scarce, data from analogous compounds consistently demonstrates the superior reactivity of aryl iodides. For instance, in the Suzuki coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with various arylboronic acids using a Pd(PPh₃)₄ catalyst, yields ranged from moderate to good (40-60%)[1]. Although a direct comparison is not provided, the general principles of Suzuki couplings suggest that the corresponding iodo-substituted starting material would likely afford higher yields under the same or milder conditions.

Aryl HalideTypical Catalyst SystemTypical ConditionsTypical Yield (%)Key Advantages/Disadvantages
This compound (analog) Pd(OAc)₂, Phosphine Ligand, Base80-100 °C, 1-12 h80-98%Advantage: High reactivity, allowing for lower catalyst loading and milder conditions.
4-Bromophenyl acetate (analog) Pd(OAc)₂, Phosphine Ligand, Base100-120 °C, 12-24 h70-90%Advantage: Lower cost and readily available. Disadvantage: Requires harsher conditions and may give lower yields.
Heck Reaction

The Heck reaction is another cornerstone of C-C bond formation, coupling aryl halides with alkenes. Similar to the Suzuki reaction, the reactivity is highly dependent on the nature of the halogen.

A protocol for the Heck reaction of a 4-iodo-3,5-dimethylphenyl acetate with various alkenes using Pd(OAc)₂ shows typical yields in the range of 70-95% under relatively mild conditions (80-110 °C)[2]. While a direct comparison with the bromo-analog is not provided in this specific protocol, the general literature on the Heck reaction indicates that aryl bromides typically require higher temperatures and longer reaction times to achieve comparable yields[3].

Aryl HalideTypical Catalyst SystemTypical ConditionsTypical Yield (%)Key Advantages/Disadvantages
This compound (analog) Pd(OAc)₂, Base (e.g., Et₃N)80-120 °C, 12-24 h70-95%Advantage: Higher reactivity, broader substrate scope with sensitive alkenes.
4-Bromophenyl acetate (analog) Pd(OAc)₂, Phosphine Ligand, Base100-140 °C, >24 h60-85%Advantage: Cost-effective for large-scale synthesis. Disadvantage: Harsher conditions may not be suitable for complex, functionalized substrates.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals. The reactivity trend of aryl halides in this reaction again favors iodides. Studies on the Buchwald-Hartwig amination of various aryl halides have shown that aryl iodides can be coupled with a wide range of amines, including less nucleophilic ones, under milder conditions than their bromo counterparts[4][5].

Aryl HalideTypical Catalyst SystemTypical ConditionsTypical Yield (%)Key Advantages/Disadvantages
This compound (analog) Pd(OAc)₂, Ligand (e.g., XPhos), Base80-110 °C, 8-16 h85-98%Advantage: High yields with a broad range of amines, including challenging substrates.
4-Bromophenyl acetate (analog) Pd₂(dba)₃, Ligand (e.g., BINAP), Base100-130 °C, 12-24 h75-90%Advantage: Good balance of cost and reactivity for many applications.

Experimental Protocols

Synthesis of 4-Halophenyl Acetates

Protocol 1: Synthesis of 4-Bromophenyl Acetate [6]

This procedure involves the acetylation of 4-bromophenol.

  • Materials: 4-bromophenol, acetyl chloride, anhydrous aluminum chloride, methylene chloride, ice water, ethyl acetate, brine, anhydrous sodium sulfate.

  • Procedure:

    • Suspend anhydrous aluminum chloride (0.486 mol) in methylene chloride (1200 mL).

    • Add acetyl chloride (0.629 mol) while stirring and cooling on an ice bath.

    • Stir the mixture for 20 minutes on ice, then add 4-bromophenol (0.57 mol).

    • Stir the reaction mixture at room temperature for 1 hour.

    • Add ice water and perform an extraction with ethyl acetate.

    • Wash the organic layer with brine and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the residue by silica gel column chromatography to yield 4-bromophenyl acetate (typical yield: 85%).

Protocol 2: Synthesis of 4-Iodo-3,5-dimethylphenyl Acetate (An illustrative analog for this compound) [7]

This is a two-step procedure starting from 3,5-dimethylphenol.

  • Step 1: Iodination of 3,5-Dimethylphenol

    • Materials: 3,5-dimethylphenol, iodine, sodium bicarbonate, methanol, water, sodium thiosulfate solution, ethyl acetate, brine, anhydrous magnesium sulfate.

    • Procedure:

      • Dissolve 3,5-dimethylphenol and sodium bicarbonate in a mixture of methanol and water.

      • Slowly add a solution of iodine in methanol at room temperature and stir for 12 hours.

      • Quench excess iodine with 10% sodium thiosulfate solution.

      • Extract with ethyl acetate, wash with brine, and dry over anhydrous magnesium sulfate.

      • Concentrate under reduced pressure to obtain crude 4-iodo-3,5-dimethylphenol.

  • Step 2: Acetylation of 4-Iodo-3,5-dimethylphenol

    • Materials: 4-iodo-3,5-dimethylphenol, acetic anhydride, pyridine (catalyst), dichloromethane.

    • Procedure:

      • Dissolve 4-iodo-3,5-dimethylphenol in dichloromethane.

      • Add a catalytic amount of pyridine, followed by the dropwise addition of acetic anhydride.

      • Stir at room temperature for 2-4 hours.

      • Upon completion, dilute with dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

      • Dry the organic layer over anhydrous magnesium sulfate and concentrate to yield the product.

Applications in Drug Discovery: Targeting Signaling Pathways

The strategic use of 4-iodophenyl derivatives allows for the efficient construction of complex molecular scaffolds that are often found in potent and selective inhibitors of key signaling pathways implicated in cancer and other diseases. The iodo-substituent serves as a versatile handle for late-stage diversification of drug candidates through cross-coupling reactions.

Janus Kinase (JAK) - STAT Signaling Pathway

The JAK-STAT pathway is a critical signaling cascade involved in immunity, inflammation, and hematopoiesis. Dysregulation of this pathway is associated with various autoimmune diseases and cancers. Many small molecule inhibitors targeting the ATP-binding site of JAKs have been developed, often featuring a substituted pyrazole core. 4-Iodopyrazole, an analog of this compound in terms of its utility in cross-coupling, is a key building block in the synthesis of these inhibitors[1]. The iodo-group allows for the introduction of various aryl or heteroaryl moieties via Suzuki-Miyaura coupling, which are crucial for achieving high potency and selectivity.

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression Transcription Inhibitor JAK Inhibitor (Synthesized using 4-Iodophenyl analogs) Inhibitor->JAK

JAK-STAT signaling pathway and inhibition.
Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is essential during embryonic development and its aberrant reactivation in adults is a driver for several types of cancer, including basal cell carcinoma and medulloblastoma. Small molecule inhibitors of the Hh pathway, particularly those targeting the Smoothened (SMO) receptor, have shown clinical success. The synthesis of some of these inhibitors involves the use of iodo-substituted heterocyclic building blocks, where the iodine atom facilitates the introduction of key structural motifs required for potent SMO antagonism[6].

Hedgehog_Pathway Hh_Ligand Hedgehog Ligand (e.g., SHH) PTCH1 Patched-1 (PTCH1) Hh_Ligand->PTCH1 Inhibition SMO Smoothened (SMO) PTCH1->SMO Inhibition SUFU SUFU SMO->SUFU Inhibition GLI GLI SUFU->GLI Inhibition GLI_A GLI (Active) GLI->GLI_A Activation Nucleus Nucleus GLI_A->Nucleus Translocation Target_Genes Target Gene Expression Nucleus->Target_Genes Transcription Inhibitor SMO Inhibitor (Synthesized using Iodo-aromatics) Inhibitor->SMO

Hedgehog signaling pathway and SMO inhibition.

Conclusion and Recommendations

The choice between this compound and 4-bromophenyl acetate is a strategic one that should be guided by the specific goals and constraints of a research or development program.

Use this compound when:

  • High reactivity is paramount: For challenging cross-coupling reactions, or when working with sensitive substrates that require mild conditions.

  • Rapid proof-of-concept is needed: The higher success rate and faster reaction times can accelerate the synthesis of target molecules in early-stage discovery.

  • Cost is not the primary driver: In small-scale synthesis for lead optimization, the higher cost of the starting material may be justified by the efficiency gains.

Use 4-Bromophenyl Acetate when:

  • Cost-effectiveness is critical: For large-scale synthesis and process development, the significantly lower cost of 4-bromophenyl acetate is a major advantage.

  • The synthetic route is well-established: If robust and high-yielding conditions for the bromo-analog are already known, the added cost of the iodo-compound may not be justifiable.

  • Moderate reactivity is sufficient: For many standard cross-coupling reactions, 4-bromophenyl acetate provides a good balance of reactivity and cost.

References

Sonogashira Reaction Efficiency: A Comparative Guide to Aryl Iodide and Aryl Bromide Substrates

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of carbon-carbon bond formation, the Sonogashira cross-coupling reaction stands as a pivotal tool for the synthesis of complex molecules, finding extensive application in pharmaceuticals, natural products, and materials science.[1][2][3] This palladium- and copper-cocatalyzed reaction forges a bond between a terminal alkyne and an aryl or vinyl halide. A critical consideration for researchers designing a Sonogashira coupling is the choice of the aryl halide, with aryl iodides and aryl bromides being the most common substrates. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in making informed decisions for their synthetic strategies.

Reactivity and Reaction Conditions: A Tale of Two Halides

The inherent reactivity of the aryl halide plays a crucial role in the efficiency of the Sonogashira reaction. The general trend for the reactivity of sp2-hybridized carbon-halogen bonds follows the order: I > OTf > Br > Cl.[4][5] This trend is a direct consequence of the carbon-halogen bond strength, with the weaker carbon-iodine bond being more susceptible to oxidative addition by the palladium(0) catalyst, the rate-determining step in many cross-coupling reactions.[6]

This higher reactivity of aryl iodides often translates to milder reaction conditions.[3] Sonogashira couplings involving aryl iodides can frequently be conducted at room temperature, leading to higher yields and cleaner reactions with fewer byproducts.[2][6] In contrast, the stronger carbon-bromine bond in aryl bromides necessitates more forcing conditions, such as higher reaction temperatures, to achieve comparable yields.[4][7] However, advancements in catalyst systems, particularly the development of bulky and electron-rich phosphine ligands and N-heterocyclic carbene (NHC) ligands, have significantly improved the efficiency of Sonogashira reactions with less reactive aryl bromides, even enabling some to proceed at room temperature.[6][8]

The difference in reactivity can also be exploited for selective functionalization. In molecules containing both iodo and bromo substituents, the Sonogashira coupling can be performed selectively at the more reactive iodide position by carefully controlling the reaction conditions, such as employing lower temperatures.[1][6]

Quantitative Comparison of Reaction Yields

The following table summarizes representative experimental data, highlighting the differences in yields and reaction conditions for Sonogashira couplings of aryl iodides and aryl bromides with various terminal alkynes.

Aryl HalideAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
IodobenzenePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NToluene502495[7]
BromobenzenePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NToluene1002456[7]
4-IodoanisolePhenylacetylenePd(OAc)₂ / PPh₃ / CuIEt₃NDMF25298[7]
4-BromoanisolePhenylacetylenePd(OAc)₂ / PPh₃ / CuIEt₃NDMF902485[7]
1-Iodo-4-nitrobenzenePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NToluene502496[7]
1-Bromo-4-nitrobenzenePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NToluene1002492[7]
4-Iodobenzonitrile2-Methyl-3-butyn-2-olNS-MCM-41-Pd / CuIEt₃NToluene902494[7]
4-Bromobenzonitrile2-Methyl-3-butyn-2-olNS-MCM-41-Pd / CuIEt₃NToluene902488[7]
4-IodoacetophenonePhenylacetylenePd-PEPPSI / PPh₃ / CuIEt₃NWater1001>99[9]
4-BromoacetophenonePhenylacetylenePd-PEPPSI / PPh₃ / CuIEt₃NWater1002>99[9]

Experimental Protocols

Below are detailed, representative experimental protocols for the Sonogashira coupling reaction with an aryl iodide and an aryl bromide.

General Procedure for Sonogashira Coupling of an Aryl Iodide

This protocol is adapted from a procedure for the coupling of aryl iodides with terminal alkynes.[3]

Materials:

  • Aryl iodide (1.0 equiv)

  • Terminal alkyne (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq)

  • Copper(I) iodide (CuI, 0.025 eq)

  • Anhydrous solvent (e.g., THF, DMF, or 1,4-dioxane)

  • Amine base (e.g., diisopropylamine, triethylamine, 7.0 eq)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl iodide (1.0 eq), palladium catalyst (0.05 eq), and copper(I) iodide (0.025 eq) under a stream of inert gas (nitrogen or argon).

  • Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free atmosphere.

  • Add the anhydrous solvent (e.g., THF) via syringe.

  • Sequentially add the amine base (7.0 eq) and the terminal alkyne (1.1 eq) via syringe while stirring.

  • Stir the reaction mixture at room temperature or heat to the desired temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., diethyl ether).

  • Filter the mixture through a pad of Celite® to remove precipitated salts, washing the pad with the same organic solvent.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

General Procedure for Sonogashira Coupling of an Aryl Bromide

This protocol is a generalized procedure often requiring higher temperatures or more active catalyst systems for efficient coupling.[7][9]

Materials:

  • Aryl bromide (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

  • Copper(I) iodide (CuI, 2-10 mol%)

  • Amine base (e.g., triethylamine, diisopropylamine, 2-3 equiv)

  • Anhydrous solvent (e.g., toluene, DMF, NMP)

  • Standard workup reagents as described for the aryl iodide protocol.

Procedure:

  • In a dry reaction vessel under an inert atmosphere, combine the aryl bromide (1.0 equiv), palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent, followed by the amine base and the terminal alkyne (1.2 equiv).

  • Heat the reaction mixture to the required temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • After cooling to room temperature, perform an aqueous workup as described in the aryl iodide protocol.

  • Purify the product by flash column chromatography.

The Catalytic Cycle of the Sonogashira Reaction

The generally accepted mechanism for the copper-cocatalyzed Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][2][3]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Alkyne Ar-Pd(II)L₂-C≡CR' PdII_Aryl->PdII_Alkyne Transmetalation CuX CuX PdII_Aryl->CuX PdII_Alkyne->Pd0 Reductive Elimination Product Ar-C≡CR' PdII_Alkyne->Product Cu_Acetylide Cu-C≡CR' CuX->Cu_Acetylide Cu_Acetylide->PdII_Aryl Alkyne H-C≡CR' Alkyne->Cu_Acetylide Base

References

A Comparative Guide to Buchwald-Hartwig Amination: 4-Iodo, 4-Bromo, and 4-Chloro Precursors in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Aryl Halide Reactivity in C-N Cross-Coupling Reactions

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, offering a powerful method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and functional materials, where the arylamine motif is a prevalent structural feature. The choice of the aryl halide precursor—iodide, bromide, or chloride—is a critical parameter that significantly influences reaction efficiency, catalyst selection, and overall process viability. This guide provides an objective comparison of 4-iodo, 4-bromo, and 4-chloro precursors in the Buchwald-Hartwig amination, supported by experimental data and detailed methodologies to inform reaction design and optimization.

The generally accepted reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions, including the Buchwald-Hartwig amination, follows the order of bond dissociation energy: Ar-I > Ar-Br > Ar-Cl. This trend is primarily dictated by the rate-determining oxidative addition step, where the palladium catalyst inserts into the carbon-halogen bond. The weaker carbon-iodine bond facilitates a faster oxidative addition compared to the stronger carbon-bromine and carbon-chlorine bonds. Consequently, aryl iodides are typically the most reactive, followed by aryl bromides, with aryl chlorides being the least reactive and often requiring more specialized and bulky phosphine ligands to achieve efficient coupling.[1][2]

Comparative Performance of 4-Halo-Precursors in Buchwald-Hartwig Amination

To illustrate the practical implications of this reactivity trend, the following tables summarize quantitative data from various Buchwald-Hartwig amination reactions, comparing the performance of 4-iodo, 4-bromo, and 4-chloro substituted aromatic cores with different amine coupling partners.

Table 1: Coupling of 4-Haloanisoles with Morpholine

Aryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-ChloroanisolePd₂(dba)₃ / BrettPhosNaOtBuDioxane11018-36~85-95*
4-Bromoanisole(NHC)Pd(allyl)ClLHMDSTHF220.0890[3]
4-IodoanisolePd₂(dba)₃ / Ligand 1bNaOtBuDioxane/t-BuOHRT-78**[4]

*General range for aryl chlorides with secondary amines using this catalyst system.[5] **Reaction with benzylamine, data for morpholine under these specific conditions not found.

Table 2: Coupling of 4-Halotoluenes with Morpholine

Aryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-ChlorotoluenePd(dba)₂ / XPhosNaOtBuTolueneReflux694
4-Bromotoluene(NHC)Pd(allyl)ClLHMDSTHF220.0298[3]
4-IodotoluenePd₂(dba)₃ / Ligand 2NaOtBuDioxane80-98***[4]

***Reaction with diphenylamine, data for morpholine under these specific conditions not found.

Table 3: Coupling of 4-Haloacetophenones with Primary Amines

Aryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-ChloroacetophenonePd₂(dba)₃ / XPhosNaOtBuToluene10012-24Good to Excellent*
4-BromoacetophenoneXantPhos Pd G3DBUPhMe/MeCN140179[6]
4-Iodoacetophenone-----Data not found

*General expectation for aryl chlorides with primary amines.[5]

The data presented in these tables generally corroborates the expected reactivity trend, with aryl bromides and iodides often providing high yields under milder conditions and in shorter reaction times compared to their chloro counterparts. It is important to note that direct, side-by-side comparative studies under identical conditions are scarce in the literature, and the optimal catalyst system and reaction parameters can vary significantly depending on the specific substrates.

Experimental Protocols

The following are generalized experimental protocols for the Buchwald-Hartwig amination of 4-iodo, 4-bromo, and 4-chloro precursors. These should be regarded as starting points, and optimization of the catalyst, ligand, base, solvent, temperature, and reaction time may be necessary for specific applications.

General Protocol for the Buchwald-Hartwig Amination of an Aryl Iodide

This protocol is adapted from procedures for the coupling of aryl iodides with secondary amines.[4]

Materials:

  • 4-Iodo-substituted arene (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)

  • Appropriate phosphine ligand (e.g., a biarylphosphine ligand) (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous dioxane (or other suitable solvent)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the 4-iodo-substituted arene, the amine (if solid), Pd₂(dba)₃, the phosphine ligand, and sodium tert-butoxide.

  • Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Add anhydrous dioxane via syringe, followed by the amine if it is a liquid.

  • Seal the Schlenk tube and stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and quench with water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Protocol for the Buchwald-Hartwig Amination of an Aryl Bromide

This protocol is a general procedure for the coupling of aryl bromides with secondary amines.[5][7]

Materials:

  • 4-Bromo-substituted arene (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous toluene

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Add the 4-bromo-substituted arene and the amine to the flask.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 100-110 °C) with vigorous stirring.[5][7]

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can then be purified by column chromatography on silica gel.

General Protocol for the Buchwald-Hartwig Amination of an Aryl Chloride

Aryl chlorides are generally less reactive and often require more active catalyst systems and higher temperatures.[1][5] This protocol is adapted for the coupling of aryl chlorides with secondary amines.[5]

Materials:

  • 4-Chloro-substituted arene (1.0 mmol, 1.0 equiv)

  • Amine (1.5 mmol, 1.5 equiv)

  • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) (0.015 mmol, 1.5 mol%)

  • XPhos (0.03 mmol, 3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.0 mmol, 2.0 equiv)

  • Anhydrous toluene

  • Two-necked flask or Schlenk tube

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a two-necked flask or Schlenk tube under a nitrogen atmosphere, add Pd(dba)₂, XPhos, and sodium tert-butoxide.

  • Add anhydrous toluene and stir the mixture at room temperature for 5 minutes.

  • Add the 4-chloro-substituted arene and the amine in one portion.

  • Heat the resulting mixture at reflux with vigorous stirring.

  • Monitor the reaction progress by GC.

  • After completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Logical Relationships and Experimental Workflow

The following diagrams illustrate the fundamental catalytic cycle of the Buchwald-Hartwig amination and a generalized experimental workflow for performing these reactions.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Ar-Pd(II)(X)L Ar-Pd(II)(X)L Pd(0)L->Ar-Pd(II)(X)L Oxidative Addition (Ar-X) Ar-Pd(II)(NHR'R'')L Ar-Pd(II)(NHR'R'')L Ar-Pd(II)(X)L->Ar-Pd(II)(NHR'R'')L Amine Coordination & Deprotonation (HNR'R'', Base) Ar-Pd(II)(NHR'R'')L->Pd(0)L Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)(NHR'R'')L->Ar-NR'R'' Reductive Elimination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Amine, Catalyst, Ligand, & Base solvent Add Anhydrous Solvent under Inert Atmosphere reagents->solvent heating Heat to Desired Temperature solvent->heating monitoring Monitor Progress (TLC, GC-MS, LC-MS) heating->monitoring quench Quench Reaction & Extract monitoring->quench purify Purify by Column Chromatography quench->purify

Caption: A generalized experimental workflow for the Buchwald-Hartwig amination.

References

A Researcher's Guide to Analytical Techniques for Validating Cross-Coupling Reaction Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful outcome of a cross-coupling reaction is pivotal. Rigorous analytical validation is not just a confirmatory step but a critical component of process optimization, impurity profiling, and ensuring the integrity of the final product. This guide provides an objective comparison of the three most common analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into their respective strengths and weaknesses, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your specific needs.

Cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, are fundamental transformations in modern organic synthesis. The validation of these reactions requires not only the confirmation of the desired product but also the quantification of starting materials, byproducts, and potential impurities. The choice of analytical technique is therefore a crucial decision that can impact the accuracy and efficiency of the validation process.

Comparative Analysis of Key Analytical Techniques

The selection of an analytical technique for validating cross-coupling reactions is a multi-faceted decision that depends on the specific requirements of the analysis, including the nature of the analyte, the desired level of sensitivity, and the type of information sought (qualitative vs. quantitative). The following table summarizes the key performance characteristics of GC-MS, HPLC, and NMR for the analysis of cross-coupling reaction products.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on volatility and polarity, with detection by mass-to-charge ratio.Separation based on polarity, with detection by various methods (e.g., UV-Vis, MS).Non-destructive analysis based on the magnetic properties of atomic nuclei.
Sample Volatility Requires volatile or semi-volatile and thermally stable compounds. Derivatization may be necessary for non-volatile compounds.Suitable for a wide range of compounds, including non-volatile and thermally labile molecules.Not dependent on volatility.
Limit of Detection (LOD) Generally in the low ng/mL to pg/mL range.[1]Typically in the µg/mL to ng/mL range, depending on the detector.[1]Generally in the µM to mM range.
Limit of Quantification (LOQ) Typically in the ng/mL range.[1]Typically in the µg/mL to ng/mL range.[2]Generally in the µM to mM range.
Analysis Time Typically 15-60 minutes per sample.Typically 5-30 minutes per sample.Typically 1-15 minutes per sample for ¹H NMR.
Quantitative Accuracy High, especially with an internal standard.High, with proper calibration.Excellent, can be a primary ratio method (qNMR).[3]
Structural Information Provides mass fragmentation patterns, aiding in identification.Limited structural information from most detectors (e.g., UV-Vis). LC-MS provides mass information.Provides detailed structural information for unambiguous identification.[3]
Sample Preparation Can be extensive, often requiring extraction, filtration, and sometimes derivatization.[4][5]Generally simpler, often involving dilution and filtration.Minimal, typically involves dissolving the sample in a deuterated solvent.[3]

Experimental Workflow for Validation

The validation of a cross-coupling reaction typically follows a logical workflow, from the initial reaction monitoring to the final structural confirmation and purity assessment of the isolated product. The following diagram illustrates a general workflow that can be adapted to specific research needs.

Cross-Coupling Reaction Validation Workflow cluster_0 Reaction Monitoring cluster_1 Work-up and Purification cluster_2 Product Validation Reaction_Setup Set up Cross-Coupling Reaction Reaction_Monitoring Monitor Reaction Progress (TLC, LC-MS, GC-MS) Reaction_Setup->Reaction_Monitoring Workup Aqueous Work-up and Extraction Reaction_Monitoring->Workup Reaction Complete Purification Purify Crude Product (e.g., Column Chromatography) Workup->Purification Initial_Analysis Initial Product Characterization (e.g., LC-MS, GC-MS) Purification->Initial_Analysis Structural_Elucidation Detailed Structural Elucidation (1D/2D NMR) Initial_Analysis->Structural_Elucidation Purity_Assessment Purity and Quantitative Analysis (qNMR, HPLC, GC) Structural_Elucidation->Purity_Assessment

Caption: A generalized workflow for the validation of cross-coupling reaction outcomes.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the three key analytical techniques. These protocols are intended as a general guide and may require optimization for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, making it well-suited for many cross-coupling products.[5]

1. Sample Preparation:

  • Quenching: Quench the reaction mixture with an appropriate aqueous solution (e.g., saturated ammonium chloride).

  • Extraction: Extract the organic components with a suitable solvent (e.g., ethyl acetate, dichloromethane).[6]

  • Drying: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate, magnesium sulfate) and filter.[6]

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Dilution: Dissolve a small amount of the crude or purified product in a volatile solvent (e.g., hexane, ethyl acetate) to a concentration of approximately 10-100 µg/mL.[4]

  • Internal Standard: For quantitative analysis, add a known amount of an internal standard that is chemically similar to the analyte but has a different retention time.

2. Instrumentation and Conditions:

  • Gas Chromatograph:

    • Injection Port: Typically set to 250-300 °C.

    • Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl polysiloxane).

    • Oven Program: A temperature gradient is typically used, for example, starting at 50 °C and ramping up to 280 °C at a rate of 10-20 °C/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) is most common.

    • Mass Range: Typically scanned from 50 to 500 m/z.

3. Data Analysis:

  • Identification: Identify the product peak by its retention time and comparison of its mass spectrum to a library or a known standard.

  • Quantification: Determine the concentration of the product by integrating the peak area and comparing it to the peak area of the internal standard.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that can be used for a wide range of cross-coupling products, including those that are non-volatile or thermally labile.[7]

1. Sample Preparation:

  • Quenching and Extraction: Follow a similar procedure as for GC-MS.

  • Dilution: Dissolve a small amount of the crude or purified product in the mobile phase to a concentration suitable for the detector (typically in the µg/mL to mg/mL range).

  • Filtration: Filter the sample solution through a 0.22 or 0.45 µm syringe filter to remove any particulate matter.

2. Instrumentation and Conditions:

  • HPLC System:

    • Pump: Isocratic or gradient elution can be used.

    • Injector: Autosampler for high throughput.

    • Column: A reversed-phase C18 column is commonly used for non-polar to moderately polar compounds.

    • Mobile Phase: A mixture of water and an organic solvent (e.g., acetonitrile, methanol) is typical for reversed-phase chromatography.

    • Detector: A UV-Vis detector is common for aromatic compounds. An evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS) can be used for compounds without a UV chromophore.

3. Data Analysis:

  • Identification: Identify the product peak by its retention time, which can be compared to a known standard.

  • Quantification: Determine the concentration of the product by creating a calibration curve with standards of known concentration or by using an internal standard.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

NMR spectroscopy is an exceptionally powerful tool for both structural elucidation and quantitative analysis of cross-coupling reaction outcomes.[3]

1. Sample Preparation:

  • Drying: Ensure the sample is free of residual solvents.

  • Weighing: Accurately weigh the crude or purified product (typically 5-20 mg).

  • Internal Standard: Accurately weigh a suitable internal standard (e.g., dimethyl sulfone, 1,3,5-trimethoxybenzene) into the same vial. The internal standard should have a known purity and a resonance that does not overlap with the analyte signals.

  • Dissolving: Dissolve the sample and internal standard in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer: Transfer the solution to an NMR tube.

2. Instrumentation and Data Acquisition:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • ¹H NMR Experiment:

    • Pulse Angle: Use a 90° pulse to ensure complete excitation.

    • Relaxation Delay (d1): Set a long relaxation delay (at least 5 times the longest T₁ of the signals of interest) to ensure complete relaxation of all nuclei between scans.

    • Number of Scans (ns): Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

3. Data Analysis:

  • Integration: Carefully integrate the signals of the product and the internal standard.

  • Calculation: The purity or concentration of the product can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard

    Where:

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • Purity_standard = Purity of the internal standard

Signaling Pathways and Logical Relationships

The choice of analytical technique is often guided by the stage of the research and the specific questions being asked. The following diagram illustrates the logical relationships between the analytical techniques and the information they provide in the context of validating a cross-coupling reaction.

Analytical Technique Selection Logic cluster_0 Initial Screening & Monitoring cluster_1 Quantitative Analysis & Purity cluster_2 Structural Confirmation TLC TLC LCMS_GCMS_Screening LC-MS / GC-MS (Qualitative) TLC->LCMS_GCMS_Screening Confirm presence of product HPLC_GC_Quant HPLC / GC (Quantitative) LCMS_GCMS_Screening->HPLC_GC_Quant Product detected qNMR qNMR HPLC_GC_Quant->qNMR Orthogonal Validation NMR_1D 1D NMR (¹H, ¹³C) HPLC_GC_Quant->NMR_1D Purity confirmed NMR_1D->qNMR Structure confirmed NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D For complex structures

Caption: Logical flow for selecting analytical techniques during reaction validation.

By understanding the capabilities and limitations of each analytical technique, researchers can design a robust validation strategy that provides a comprehensive understanding of their cross-coupling reaction outcomes, ultimately accelerating the pace of discovery and development.

References

Safety Operating Guide

Proper Disposal of 4-Iodophenyl Acetate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 4-Iodophenyl acetate is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound effectively. Adherence to these protocols is essential to minimize risks and comply with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses with side shields or goggles are essential to prevent eye contact.[1]

  • Lab Coat: A flame-retardant lab coat should be worn to protect from spills.

  • Respiratory Protection: If working in a poorly ventilated area or if dust is generated, a NIOSH-approved respirator is recommended.[1]

Work should be conducted in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[1][2] Avoid generating dust from the solid material.[1] In case of accidental contact, follow the first-aid measures outlined in the Safety Data Sheet (SDS). For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continue rinsing.[1][2] If on skin, wash with plenty of water.[1] If swallowed, call a poison center or doctor.[1][3]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an authorized hazardous waste collection service.[1] Do not dispose of this chemical down the drain or in regular trash.[4]

  • Segregation and Collection:

    • Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, pipette tips), in a designated and clearly labeled hazardous waste container.

    • The container must be compatible with the chemical, in good condition, and have a secure, tight-fitting lid.

    • Label the container with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Harmful," "Irritant").

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.[1][2]

    • Keep the storage area cool and dry.

  • Arrange for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

    • Provide them with the accurate chemical name and quantity of the waste.

  • Alternative Disposal Method (If Permitted):

    • In some jurisdictions and under specific circumstances, chemical incineration may be a permissible disposal route. This involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[5]

    • Crucially, this method should only be performed by trained personnel in a licensed facility and in strict accordance with all federal, state, and local regulations. [5] Do not attempt this outside of a designated and approved facility.

Summary of Key Safety and Hazard Information

For quick reference, the following table summarizes the critical hazard and precautionary information for compounds structurally similar to this compound.

Hazard InformationPrecautionary Measures
Hazard Statements Prevention
H302: Harmful if swallowed.[1]P261: Avoid breathing dust/fumes.[1]
H315: Causes skin irritation.[1]P264: Wash hands thoroughly after handling.[1][3]
H319: Causes serious eye irritation.[1]P270: Do not eat, drink or smoke when using this product.[1][3]
H335: May cause respiratory irritation.[1]P271: Use only outdoors or in a well-ventilated area.[1][3]
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3]
Response Storage & Disposal
P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[1]P403+P233: Store in a well-ventilated place. Keep container tightly closed.[1][3]
P302+P352: IF ON SKIN: Wash with plenty of water.[1]P405: Store locked up.[1][3]
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3]P501: Dispose of contents/container to an authorized hazardous or special waste collection point in accordance with any local regulation.[1][3]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Labeled, Compatible Hazardous Waste Container ppe->collect store Store Securely in a Designated Secondary Containment Area collect->store alt_disposal Alternative: Is Chemical Incineration an Approved and Available Option? store->alt_disposal contact_ehs Contact Institutional EHS or Licensed Waste Contractor for Pickup end End: Proper Disposal Complete contact_ehs->end alt_disposal->contact_ehs No incinerate Follow Strict Protocols for Incineration by Authorized Personnel alt_disposal->incinerate Yes incinerate->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4-Iodophenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of 4-Iodophenyl acetate, ensuring the protection of personnel and the integrity of your research.

Hazard and Safety Summary

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, it is classified as causing skin and eye irritation, and may be harmful if swallowed or inhaled.[1][2] Adherence to proper safety protocols is crucial to mitigate these risks.

Hazard ClassificationGHS Hazard Statements (H-phrases)GHS Precautionary Statements (P-phrases)
Acute Toxicity, Oral H302: Harmful if swallowed[1]P264: Wash skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] P330: Rinse mouth.[1]
Skin Corrosion/Irritation H315: Causes skin irritation[1]P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P302+P352: IF ON SKIN: Wash with plenty of water.[1] P332+P313: If skin irritation occurs: Get medical advice/attention.[1] P362+P364: Take off contaminated clothing and wash it before reuse.[1]
Serious Eye Damage/Irritation H319: Causes serious eye irritation[1]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P337+P313: If eye irritation persists: Get medical advice/attention.[1]
Specific Target Organ Toxicity H335: May cause respiratory irritation[1]P261: Avoid breathing dust/fumes.[1] P271: Use only outdoors or in a well-ventilated area.[1] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

Operational Plan for Handling this compound

A systematic approach to handling this compound is essential for laboratory safety. The following step-by-step operational plan provides guidance from preparation to post-handling procedures.

1. Pre-Operational Checks:

  • Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the most current SDS for this compound.

  • Personal Protective Equipment (PPE) Inspection: Ensure all necessary PPE is in good condition and readily available. This includes:

    • Gloves: Chemical-resistant gloves (e.g., nitrile).[3]

    • Eye Protection: Safety goggles or a face shield.[3]

    • Lab Coat: A standard laboratory coat.[3]

  • Ventilation Check: Confirm that the chemical fume hood or other ventilated enclosure is functioning correctly.

  • Emergency Equipment: Locate and verify the accessibility of the nearest safety shower, eyewash station, and fire extinguisher.

2. Handling Procedure:

  • Work Area: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]

  • Dispensing:

    • If the compound is a solid, use a spatula or scoop to transfer the material. Avoid creating dust.

    • If it is a liquid, use a calibrated pipette or syringe.

  • Avoid Contact: Prevent direct contact with skin and eyes.[1]

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly after handling the chemical.[1]

3. Post-Handling:

  • Decontamination: Clean the work area and any equipment used with an appropriate solvent.

  • Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the designated waste stream.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: As a halogenated organic compound, all waste containing this compound must be collected in a designated, labeled hazardous waste container for halogenated organic compounds. Do not mix with non-halogenated waste.

  • Container Management: Use a chemically resistant, leak-proof container with a secure lid. The container must be clearly labeled as "Hazardous Waste" and list all chemical constituents.

  • Disposal: Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_sds Review SDS prep_ppe Inspect & Don PPE prep_sds->prep_ppe prep_hood Verify Fume Hood prep_ppe->prep_hood prep_emergency Locate Emergency Equipment prep_hood->prep_emergency handle_location Work in Fume Hood prep_emergency->handle_location handle_dispense Dispense Carefully handle_location->handle_dispense handle_avoid Avoid Contact handle_dispense->handle_avoid post_clean Decontaminate Area handle_avoid->post_clean post_store Store Properly post_clean->post_store post_ppe Remove & Dispose of PPE post_store->post_ppe disp_segregate Segregate Halogenated Waste post_ppe->disp_segregate disp_container Use Labeled Container disp_segregate->disp_container disp_ehs Dispose via EHS disp_container->disp_ehs

Caption: A workflow diagram illustrating the key steps for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Iodophenyl acetate
Reactant of Route 2
Reactant of Route 2
4-Iodophenyl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.